Product packaging for Caficrestat(Cat. No.:CAS No. 1355612-71-3)

Caficrestat

Cat. No.: B605651
CAS No.: 1355612-71-3
M. Wt: 421.4 g/mol
InChI Key: YRGPAXAVTDMKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AT-001 is under investigation in clinical trial NCT03062384 (AT-001 for Long-term Preservation of Brain Health in Aging).
CAFICRESTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10F3N5O3S B605651 Caficrestat CAS No. 1355612-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPAXAVTDMKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355612-71-3
Record name Caficrestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355612713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAFICRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8I3O45DDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Caficrestat: A Deep Dive into a High-Potency, Selective Aldose Reductase Inhibitor for Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caficrestat (AT-001) is a next-generation, orally administered small molecule inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway. In hyperglycemic states, the overactivation of this pathway is a key driver of cellular stress and is strongly implicated in the pathogenesis of diabetic complications. Developed by Applied Therapeutics, this compound has been engineered for high potency and selectivity for aldose reductase over the structurally similar aldehyde reductase, a critical distinction aimed at avoiding the off-target effects that hampered earlier generations of AR inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Introduction: The Role of Aldose Reductase in Diabetic Pathophysiology

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the presence of high blood sugar (hyperglycemia), this pathway becomes saturated, and excess glucose is shunted into the polyol pathway.[1]

Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, catalyzes the first and rate-limiting step of this pathway: the NADPH-dependent reduction of glucose to sorbitol.[2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1]

The consequences of sustained polyol pathway activation are manifold and contribute significantly to cellular damage in diabetes:

  • Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to water influx, cellular swelling, and eventual damage.

  • Oxidative Stress: The conversion of glucose to sorbitol consumes NADPH, a critical cofactor for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[2]

  • Signaling Pathway Dysregulation: The metabolic shifts caused by polyol pathway flux, including increased ROS and altered NAD+/NADH ratios, lead to the activation of downstream pro-inflammatory and pro-fibrotic signaling cascades, such as Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).[1]

These mechanisms are central to the development of long-term diabetic complications, including cardiomyopathy, neuropathy, retinopathy, and nephropathy. Therefore, the inhibition of aldose reductase presents a compelling therapeutic strategy to mitigate the damage caused by chronic hyperglycemia.

This compound (AT-001): A Profile

This compound was developed through rational drug design, leveraging the crystallographic structure of the aldose reductase active site to achieve superior potency and selectivity.[2][3]

Identifier Information
Drug Name This compound
Development Code AT-001
IUPAC Name 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid
Chemical Formula C17H10F3N5O3S
Administration Oral capsule

Mechanism of Action

This compound is a potent and selective inhibitor of aldose reductase. By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of polyol pathway overactivation.[2] Its high selectivity for aldose reductase over aldehyde reductase is a key design feature, intended to enhance its safety profile by avoiding the off-target inhibition that contributed to the failure of earlier ARIs.[1][3]

Below is a diagram illustrating the polyol pathway and the site of action for this compound, as well as its influence on downstream signaling.

Polyol_Pathway cluster_Cell Cell in Hyperglycemic State cluster_Polyol Polyol Pathway cluster_Stress Cellular Stress & Signaling Glucose Excess Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (ROS, NADPH depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Fructose Fructose SDH->Fructose Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress This compound This compound (AT-001) This compound->AR Inhibition Complications Diabetic Complications (Cardiomyopathy, Neuropathy, etc.) Osmotic_Stress->Complications PKC_NFkB PKC / NF-κB Activation Oxidative_Stress->PKC_NFkB PKC_NFkB->Complications

Figure 1. Mechanism of this compound in the Polyol Pathway.

Quantitative Data

Preclinical Potency and Selectivity

This compound has demonstrated high potency and selectivity in in-vitro assays. It is significantly more potent than first-generation aldose reductase inhibitors, such as zopolrestat.[3] Critically, this compound shows no significant inhibition of aldehyde reductase at concentrations well above its effective dose for aldose reductase, a key differentiator from older compounds.[3]

Parameter Value Comparison Reference
Aldose Reductase IC50 30 pM>300-fold more potent than zopolrestat (~10 nM)[3]
Aldehyde Reductase Inhibition No inhibition at 100x EC50Zopolrestat inhibited by 60% at 100x EC50[3]
Off-Target Binding No significant activity in a panel of 87 substratesN/A[3]
Clinical Pharmacodynamics and Efficacy (ARISE-HF Trial)

The Phase 3 ARISE-HF trial evaluated two doses of this compound (1000 mg BID and 1500 mg BID) in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[4] The primary endpoint was the change in cardiac functional capacity as measured by Peak VO2 over 15 months.[4][5] While the trial did not meet its primary endpoint in the overall population, a pre-specified subgroup analysis of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy showed a statistically significant benefit.[6][7]

Trial/Study Parameter Placebo This compound (1500 mg BID) p-value Reference
ARISE-HF (Overall Population) Mean Change in Peak VO2 (ml/kg/min) over 15 months-0.31-0.010.210[5][7]
ARISE-HF (Subgroup not on SGLT2/GLP-1 inhibitors) Mean Change in Peak VO2 (ml/kg/min) over 15 months-0.54+0.080.040[7]
ARISE-HF (Subgroup not on SGLT2/GLP-1 inhibitors) Patients with >6% worsening in cardiac functional capacity46%32.7%0.035 (Odds Ratio 0.56)[8]
Phase 1/2 Study Pharmacodynamic EndpointN/ADose-dependent inhibition of sorbitol productionN/A[9][[“]]
Phase 1/2 Study Biomarker Endpoint (NT-proBNP)IncreaseSignificant reduction vs. placebo over 28 daysN/A[11]
Clinical Safety and Tolerability (ARISE-HF Trial)

This compound was generally safe and well-tolerated in the ARISE-HF trial, with no significant differences in serious adverse events compared to placebo.[4][8]

Adverse Event Category Placebo This compound (1000 mg BID) This compound (1500 mg BID) Reference
Serious Adverse Events 14.3%12.3%17.3%[4][8]
Treatment-Emergent Adverse Events 79.1%81.6%81.0%[8]
Treatment-Related Discontinuations 3.9%9.6%9.5%[8]

Experimental Protocols

In-Vitro Aldose Reductase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Enzyme_Prep 1. Prepare Enzyme Source (e.g., purified recombinant AR, rat lens homogenate) Reagent_Prep 2. Prepare Reagents - Phosphate Buffer (e.g., 0.067 M, pH 6.2) - NADPH Solution (e.g., 0.1 mM) - Substrate (e.g., DL-glyceraldehyde, 10 mM) - Test Compound (this compound) dilutions Mix 3. Assemble Reaction Mixture - Buffer - NADPH - Enzyme Source - Test Compound or Vehicle Enzyme_Prep->Mix Reagent_Prep->Mix Incubate 4. Pre-incubate mixture (e.g., 5 min at 37°C) Mix->Incubate Initiate 5. Initiate Reaction Add Substrate (DL-glyceraldehyde) Incubate->Initiate Measure 6. Kinetic Measurement Monitor decrease in absorbance at 340 nm over time Initiate->Measure Calculate 7. Calculate Inhibition - Determine reaction rate (ΔOD/min) - Calculate % inhibition relative to vehicle control - Determine IC50 value Measure->Calculate

References

The Polyol Pathway: A Core Mechanism in Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The polyol pathway, a two-step metabolic route that converts glucose to fructose, plays a pivotal role in the pathogenesis of diabetic complications. Under normoglycemic conditions, this pathway is responsible for metabolizing only a small fraction of glucose. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to a cascade of cellular and tissue damage. This in-depth guide provides a technical overview of the polyol pathway, its contribution to diabetic complications, relevant quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

The Core Pathway: Enzymatic Conversions and Cofactor Imbalances

The polyol pathway consists of two primary enzymatic reactions that occur in the cytoplasm.[1]

  • Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) . This reaction consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[2]

  • Sorbitol to Fructose: The second step involves the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase (SDH) , utilizing NAD+ (nicotinamide adenine dinucleotide) as a cofactor and producing NADH.[2]

Under hyperglycemic conditions, the increased intracellular glucose concentration saturates the primary glycolytic pathway, shunting excess glucose into the polyol pathway.[3] This accelerated flux, estimated to consume up to 30% of glucose in some tissues during diabetes, leads to several critical biochemical imbalances that underpin the development of diabetic complications.[1][4]

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP consumed SDH->Fructose NADH NADH SDH->NADH produced NADPH NADPH NADPH->AR cofactor NAD NAD+ NAD->SDH cofactor

Figure 1: The core reactions of the polyol pathway.

Mechanisms of Cellular Damage

The hyperactivity of the polyol pathway contributes to diabetic complications through several interconnected mechanisms:

Osmotic Stress

Sorbitol is a polyol that does not readily diffuse across cell membranes.[5] Its intracellular accumulation, particularly in insulin-independent tissues such as the lens, retina, Schwann cells, and kidney, creates a hyperosmotic environment.[6][7] This leads to an influx of water, causing cellular swelling, altered membrane permeability, and eventual cell injury or death.[8][9] This osmotic stress is a primary factor in the development of diabetic cataracts.[10][11]

Oxidative Stress

The polyol pathway is a significant contributor to oxidative stress in diabetes through two main mechanisms:

  • NADPH Depletion: The continuous consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent.[6][12] NADPH is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[10][13] A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative damage to lipids, proteins, and DNA.[8][12]

  • Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, leading to an increased NADH/NAD+ ratio, a state sometimes referred to as "pseudohypoxia".[13][14] This altered redox balance can inhibit the activity of NAD+-dependent enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further disrupting glycolysis.[6] An elevated NADH/NAD+ ratio can also increase the production of ROS by the mitochondrial electron transport chain.[13][15]

Formation of Advanced Glycation End Products (AGEs)

The fructose produced by the polyol pathway is a more potent glycating agent than glucose.[13] Fructose and its metabolites, such as fructose-3-phosphate and 3-deoxyglucosone, can react non-enzymatically with amino groups on proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs).[13][16] AGEs are highly reactive molecules that can induce protein cross-linking, alter enzyme activity, and stimulate inflammatory responses by binding to their receptor (RAGE), contributing to microvascular damage in the retina, kidneys, and nerves.[7][17] Recent research has identified glucoselysine as a primary fructose-specific AGE, making it a potential biomarker for polyol pathway activity.[16]

Activation of Protein Kinase C (PKC)

Hyperglycemia-induced activation of the polyol pathway has been linked to the activation of protein kinase C (PKC), particularly in vascular tissues.[18][19] The increased production of diacylglycerol (DAG), a key activator of PKC, is thought to be a downstream consequence of the metabolic shifts induced by the polyol pathway.[19] The activation of specific PKC isoforms, such as PKC-β, has been implicated in the vascular complications of diabetes, including increased vascular permeability, altered blood flow, and endothelial dysfunction.[20][21] Interestingly, in neural tissues, increased polyol pathway activity has been associated with a decrease in the activity of other PKC isoforms, like PKC-α, suggesting tissue-specific effects.[22][23]

Damage_Mechanisms cluster_pathway Polyol Pathway Activation cluster_consequences Pathophysiological Consequences Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose AGEs AGE Formation Fructose->AGEs PKC PKC Activation Fructose->PKC via DAG AR->Sorbitol NADPH NADPH Depletion AR->NADPH SDH->Fructose NADH Increased NADH/NAD+ Ratio SDH->NADH Oxidative_Stress Oxidative Stress NADPH->Oxidative_Stress NADH->Oxidative_Stress Cell Swelling & Injury Cell Swelling & Injury Osmotic_Stress->Cell Swelling & Injury ROS Damage ROS Damage Oxidative_Stress->ROS Damage Inflammation & Cross-linking Inflammation & Cross-linking AGEs->Inflammation & Cross-linking Vascular Dysfunction Vascular Dysfunction PKC->Vascular Dysfunction

Figure 2: Mechanisms of cellular damage initiated by the polyol pathway.

Quantitative Data

The following tables summarize key quantitative data related to the polyol pathway in the context of diabetes.

Table 1: Enzyme Activity in Normal vs. Diabetic Tissues

TissueEnzymeConditionActivityFold ChangeReference
Rat LensAldose ReductaseNormal--[24]
Diabetic-Increased[24]
Sorbitol DehydrogenaseNormal--[24]
Diabetic-No Significant Change[24]
Rat Sciatic NerveAldose ReductaseNormal--[25]
Diabetic-30% Decrease[25]
Sorbitol DehydrogenaseNormal--[25]
Diabetic-No Change[25]
Rat Schwannoma CellsPKC Activity5.5 mM Glucose-Baseline[23]
20 mM Glucose-Significantly Decreased[23]
Mouse EndoneuriumPKC ActivityNon-diabetic-Baseline[22]
Diabetic Transgenic (AR)-Significantly Reduced[22]
Mouse EpineuriumPKC ActivityNon-diabetic-Baseline[22]
Diabetic Transgenic (AR)-Increased[22]

Table 2: Metabolite Concentrations in Normal vs. Diabetic Tissues

TissueMetaboliteConditionConcentration (µmol/g)Fold ChangeReference
Rat LensSorbitolControl0.758 ± 0.222-[14]
Diabetic21.2 ± 3.5~28x[14]
Diabetic + SDH Inhibitor38.2 ± 6.8~50x[14]
Mouse EndoneuriumSorbitolNon-diabetic--[22]
Diabetic Transgenic (AR)-6.4x[22]
Mouse EpineuriumSorbitolNon-diabetic--[22]
Diabetic Transgenic (AR)-5.1x[22]

Experimental Protocols

This section details methodologies for key experiments used to study the polyol pathway.

Assay for Aldose Reductase (AR) Activity

Principle: This assay measures the rate of NADPH oxidation, which is coupled to the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored spectrophotometrically.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2

  • NADPH solution: 0.1 mM in assay buffer

  • Substrate solution: 10 mM DL-glyceraldehyde in assay buffer

  • (Optional) Aldose Reductase Inhibitor (ARI) for specificity control

Procedure:

  • Prepare tissue homogenates in a suitable buffer and centrifuge to obtain the cytosolic fraction.

  • Set up the reaction mixture in a quartz cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL NADPH solution

    • 50 µL tissue homogenate/enzyme preparation

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the substrate solution (DL-glyceraldehyde).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

  • Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Quantification of Sorbitol

Principle: This enzymatic assay quantifies sorbitol by measuring the production of NADH in a reaction catalyzed by sorbitol dehydrogenase (SDH). The increase in NADH is measured fluorometrically or spectrophotometrically.

Materials:

  • Tissue extract (e.g., from perchloric acid precipitation)

  • Fluorometer or spectrophotometer

  • Assay Buffer: 0.1 M Tris-HCl, pH 9.0

  • NAD+ solution: 1 mM in assay buffer

  • Sorbitol Dehydrogenase (SDH) enzyme solution

  • Sorbitol standards of known concentrations

Procedure:

  • Homogenize tissue samples in a deproteinizing agent like perchloric acid and neutralize the supernatant.

  • Prepare a standard curve using known concentrations of sorbitol.

  • In a microplate or cuvette, add:

    • 100 µL Assay Buffer

    • 20 µL NAD+ solution

    • 20 µL of sample or standard

  • Take an initial fluorescence/absorbance reading (baseline).

  • Add 10 µL of SDH solution to initiate the reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Take a final fluorescence/absorbance reading.

  • Subtract the baseline reading from the final reading for each sample and standard.

  • Determine the sorbitol concentration in the samples by interpolating from the standard curve.

Experimental_Workflow cluster_AR Aldose Reductase Activity Assay cluster_Sorbitol Sorbitol Quantification Assay AR_Sample 1. Prepare Cytosolic Fraction AR_Mix 2. Prepare Reaction Mix (Buffer, NADPH, Sample) AR_Sample->AR_Mix AR_Incubate 3. Incubate at 37°C AR_Mix->AR_Incubate AR_Start 4. Add Substrate (Glyceraldehyde) AR_Incubate->AR_Start AR_Measure 5. Monitor Absorbance Decrease at 340 nm AR_Start->AR_Measure AR_Calc 6. Calculate Activity AR_Measure->AR_Calc S_Sample 1. Prepare Tissue Extract (Deproteinize & Neutralize) S_Mix 2. Prepare Reaction Mix (Buffer, NAD+, Sample) S_Sample->S_Mix S_Read1 3. Initial Reading (Baseline) S_Mix->S_Read1 S_Start 4. Add Sorbitol Dehydrogenase (SDH) S_Read1->S_Start S_Incubate 5. Incubate at RT S_Start->S_Incubate S_Read2 6. Final Reading S_Incubate->S_Read2 S_Calc 7. Calculate Concentration (vs. Standard Curve) S_Read2->S_Calc

Figure 3: General workflows for key polyol pathway experiments.

Conclusion and Future Directions

The overactivation of the polyol pathway is a key driver of cellular damage in diabetes, contributing significantly to the pathogenesis of microvascular complications. The mechanisms of osmotic stress, oxidative stress, AGE formation, and PKC activation provide a clear rationale for targeting this pathway for therapeutic intervention. Aldose reductase inhibitors (ARIs) have shown promise in preclinical studies by mitigating these damaging effects.[10][26] However, clinical trial outcomes have been mixed, highlighting the need for more potent and specific inhibitors and a better understanding of the pathway's complex interactions in different tissues.[27][28]

Future research should focus on:

  • Developing novel and highly specific inhibitors for both aldose reductase and sorbitol dehydrogenase.

  • Identifying reliable biomarkers, such as fructose-specific AGEs, to monitor polyol pathway activity in clinical settings.[16]

  • Elucidating the tissue-specific roles and regulation of the polyol pathway to develop more targeted therapies.

  • Investigating the interplay between the polyol pathway and other metabolic pathways implicated in diabetic complications, such as the hexosamine pathway and mitochondrial dysfunction.

A deeper understanding of the polyol pathway's role in diabetic complications will continue to be a critical area of research, with the potential to yield new therapeutic strategies to prevent or ameliorate the long-term consequences of diabetes.

References

Aldose Reductase as a Therapeutic Target in Diabetic Cardiomyopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Diabetic Cardiomyopathy

Diabetic cardiomyopathy (DCM) is a distinct cardiac complication of diabetes mellitus, characterized by myocardial dysfunction in the absence of coronary artery disease, hypertension, and significant valvular disease.[1][2] It is a leading cause of heart failure in the diabetic population, contributing significantly to morbidity and mortality.[1][3] The pathophysiology of DCM is complex and multifactorial, involving metabolic disturbances, oxidative stress, inflammation, and fibrosis.[1][2] One of the key metabolic pathways implicated in the onset and progression of DCM is the polyol pathway, with its rate-limiting enzyme, aldose reductase (AR), emerging as a critical therapeutic target.[4][5][6]

Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased.[5][7] This leads to a cascade of detrimental cellular events, including osmotic stress, redox imbalance, activation of protein kinase C (PKC), and the formation of advanced glycation end-products (AGEs).[6][8][9] These events collectively contribute to the structural and functional abnormalities observed in the diabetic heart, such as cardiomyocyte hypertrophy, apoptosis, fibrosis, and impaired contractility.[1][10] This guide provides a comprehensive overview of the role of aldose reductase in DCM, summarizing key experimental findings, detailing relevant protocols, and outlining the signaling pathways involved.

The Polyol Pathway in Cardiac Pathophysiology

The polyol pathway is a two-step metabolic route that converts glucose to fructose.[7] Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the hyperglycemic state characteristic of diabetes, when the primary glucose-utilizing pathway (glycolysis) becomes saturated, a significant portion of excess glucose is shunted into the polyol pathway.[7][11]

  • Aldose Reductase (AR): The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) that consumes NADPH as a cofactor.[11][12]

  • Sorbitol Dehydrogenase (SDH): The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor, producing NADH.[7][11]

The overactivation of this pathway in cardiac tissue initiates several pathogenic mechanisms:

  • Osmotic Stress: Sorbitol is an osmotically active polyol that does not readily cross cell membranes.[7][13] Its intracellular accumulation leads to osmotic stress, causing cell swelling and damage.[14]

  • Redox Imbalance: The increased activity of AR depletes intracellular NADPH.[7][12] NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH).[8][12] Depletion of NADPH impairs the cell's antioxidant defense, leading to increased susceptibility to reactive oxygen species (ROS). Concurrently, the SDH-catalyzed conversion of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can further promote ROS production via NADH oxidase and disrupt metabolic homeostasis.[8][9][11]

  • PKC Activation & AGE Formation: The increased production of fructose and its metabolites can contribute to the formation of advanced glycation end-products (AGEs), which promote fibrosis and cellular dysfunction.[1] Furthermore, increased glucose flux through the polyol pathway can lead to the accumulation of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC) isoforms, which are implicated in cardiac hypertrophy and fibrosis.[6][9][15]

Polyol_Pathway_Pathophysiology cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Outcomes in Cardiomyocytes Glucose Excess Glucose AR Aldose Reductase (AR) Glucose->AR PKC PKC Activation Glucose->PKC via DAG Sorbitol Sorbitol AR->Sorbitol NADPH → NADP+ RedoxImbalance Redox Imbalance (↓NADPH, ↑NADH/NAD+) AR->RedoxImbalance NADPH consumption SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ → NADH SDH->RedoxImbalance NADH production AGEs AGE Formation Fructose->AGEs DCM Diabetic Cardiomyopathy (Fibrosis, Hypertrophy, Dysfunction) OsmoticStress->DCM OxidativeStress Oxidative Stress (↑ROS) RedoxImbalance->OxidativeStress OxidativeStress->DCM PKC->DCM AGEs->DCM

Caption: The Polyol Pathway's role in diabetic cardiomyopathy.

Experimental Evidence for AR as a Therapeutic Target

A substantial body of evidence from preclinical animal models and human clinical trials supports the role of AR in DCM.

Animal Models of Diabetic Cardiomyopathy

Rodent models are instrumental in studying the mechanisms of DCM.[3][16] Commonly used models include:

  • Type 1 Diabetes Models:

    • Streptozotocin (STZ)-induced: High-dose STZ injection destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[16] These models typically develop both systolic and diastolic dysfunction.[17][18]

  • Type 2 Diabetes Models:

    • db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.[16] They exhibit diastolic and systolic dysfunction by 12 weeks of age.[19][20]

    • Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperglycemia, and cardiac dysfunction, including hypertrophy and fibrosis.[16][17]

    • High-Fat Diet (HFD) + Low-Dose STZ: This combination model induces insulin resistance via diet, followed by mild β-cell damage, closely mimicking the progression of type 2 diabetes in humans.[21][22]

Key Preclinical Findings with AR Inhibitors (ARIs)

Studies using the above models have consistently shown that inhibiting AR can prevent or ameliorate the signs of DCM.

Table 1: Effects of Aldose Reductase Inhibition in Preclinical Models of Diabetic Cardiomyopathy

Parameter MeasuredAnimal ModelTreatmentKey FindingReference(s)
Cardiac Function db/db miceFidarestat (ARI)Improved contractile dysfunction and normalized Ca2+ signaling.[8]
HFD + STZ miceAT-001 (ARI)Ameliorated diastolic dysfunction and improved cardiac efficiency.[21][23]
STZ ratsZopolrestat/Sorbinil (ARIs)Reduced ischemia-reperfusion induced cardiac damage.[5]
Cardiac Metabolism HFD + STZ miceAT-001 (ARI)Decreased myocardial fatty acid oxidation rates (from 1.15 ± 0.19 to 0.5 ± 0.1 µmol min⁻¹ g dry wt⁻¹ with insulin) without changing glucose oxidation rates.[21][23][24]
Cardiac Structure HFD + STZ miceAT-001 (ARI)Mitigated cardiac fibrosis and hypertrophy.[21][23]
Oxidative Stress db/db miceFidarestat (ARI)Attenuated intracellular superoxide formation.[8]
AR Expression/Activity Type 2 diabetic rats-Increased AR expression and substrate flux observed in chronic diabetes.[4][6]
Human hearts->1.7-fold increase in AR expression in patients with diabetic cardiomyopathy.[4][6]
Clinical Trial Evidence

The therapeutic potential of AR inhibition has been tested in humans. An early study with the ARI zopolrestat showed that treated diabetic subjects had increased left ventricular ejection fraction (LVEF) and cardiac output.[5]

More recently, the Phase 3 ARISE-HF trial investigated the highly selective ARI, AT-001, in individuals with DCM and reduced exercise capacity.

Table 2: Key Outcomes of the ARISE-HF Clinical Trial (AT-001)

ParameterPlacebo GroupHigh-Dose AT-001 GroupResultReference(s)
Primary Endpoint: Change in Peak VO₂ at 15 Months Fell by -0.31 mL/kg/minFell by -0.01 mL/kg/minThe difference of 0.30 mL/kg/min was not statistically significant (P = 0.19). The primary endpoint was not met.[25][26]
Subgroup Analysis (Not on SGLT2i/GLP-1RA) --A prespecified subgroup analysis showed a significant difference in peak VO₂ of 0.62 mL/kg/min between placebo and high-dose AT-001 (P = 0.04), suggesting potential benefit in patients not on newer diabetes medications. However, these results are considered exploratory.[25][27]

While the ARISE-HF trial did not meet its primary endpoint, the data suggest that AR inhibition might stabilize exercise capacity and that early intervention could be beneficial.[26][28]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for studying AR in DCM.

Induction of Diabetic Cardiomyopathy (HFD/STZ Mouse Model)

This model recapitulates key features of type 2 diabetes and its cardiac complications.[21][22]

HFD_STZ_Workflow start Start: 8-week-old C57BL/6J mice hfd High-Fat Diet (HFD) (60% kcal from fat) for 10 weeks start->hfd stz Week 4: Single IP Injection of Streptozotocin (STZ) (75 mg/kg) hfd->stz randomize Week 7: Randomize into Treatment Groups (Vehicle vs. ARI) stz->randomize treatment 3 Weeks of Treatment (e.g., AT-001, 40 mg/kg/day) randomize->treatment endpoint Week 10: Endpoint Analysis (Echocardiography, Metabolic Studies, Histology) treatment->endpoint end End endpoint->end

Caption: Experimental workflow for the HFD/STZ mouse model of DCM.
Measurement of Aldose Reductase Activity

AR activity is typically measured spectrophotometrically by monitoring the oxidation of NADPH.[23]

  • Tissue Lysate Preparation: Homogenize frozen heart tissue (~50-100 mg) in ice-cold AR Assay Buffer.[23][29] Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[29] Collect the supernatant. Use a 10K spin column for ultrafiltration to remove small molecule interferents.[29]

  • Assay Principle: The assay is based on the AR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[23]

  • Reaction Mixture: Prepare a reaction mixture containing the tissue lysate, assay buffer, and a substrate (e.g., DL-glyceraldehyde).

  • Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately monitor the decrease in absorbance at 340 nm at 37°C for 30-40 minutes using a microplate reader.

  • Calculation: Calculate the AR activity based on the rate of NADPH concentration change (nmol/min/g of tissue).[23] Commercially available kits (e.g., Abcam ab273276, BioVision K369) provide standardized reagents and protocols.[23]

Assessment of Cardiac Function (Echocardiography)

Echocardiography is a non-invasive technique used to assess cardiac structure and function in rodent models.[18][20][30]

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform to maintain body temperature. Monitor heart rate and respiration.[30]

  • Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[19][20]

  • Systolic Function Parameters:

    • Left Ventricular Internal Dimensions (LVID): Measure at end-diastole (LVIDd) and end-systole (LVIDs).

    • Fractional Shortening (FS%): Calculated as [(LVIDd - LVIDs) / LVIDd] * 100. A decrease indicates systolic dysfunction.[18][19]

    • Ejection Fraction (EF%): A volumetric measure of systolic function.

  • Diastolic Function Parameters:

    • Pulsed-Wave Doppler: Acquire mitral inflow velocity patterns from the apical four-chamber view.

    • E/A Ratio: Measure the peak early (E) and late (A) diastolic filling velocities. A reduced E/A ratio is an indicator of diastolic dysfunction.[19][20]

Histological Analysis of Cardiac Fibrosis

Myocardial fibrosis is a key histological feature of DCM.[1][10]

  • Tissue Preparation: Perfuse the heart with saline followed by 4% paraformaldehyde. Excise the heart, embed it in paraffin, and cut 5-μm sections.

  • Staining: Use Masson's trichrome or Picrosirius red stain, which specifically stains collagen fibers (blue or red, respectively), distinguishing them from cardiomyocytes (red or yellow).[2]

  • Image Analysis: Capture images of the stained sections using light microscopy.

  • Quantification: Use image analysis software to quantify the fibrotic area. The collagen volume fraction (CVF) is calculated as the ratio of the total collagen-positive area to the total tissue area, excluding perivascular regions.[31] An increase in CVF indicates enhanced fibrosis.

Quantification of Reactive Oxygen Species (ROS)

Increased ROS production is a central mechanism in DCM.[8]

  • Probe Selection: Dihydroethidium (DHE) is commonly used to detect superoxide, while 2',7'-dichlorofluorescein diacetate (DCFH-DA) is a general indicator for various ROS, including H₂O₂.[32][33] MitoSOX Red is used specifically for mitochondrial ROS.[34]

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from rodent hearts via enzymatic digestion.

  • Probe Loading: Incubate the isolated myocytes with the chosen fluorescent probe (e.g., 20 µM DCFH-DA for 30 minutes).[32] The probe is cell-permeable and becomes fluorescent upon oxidation by ROS.[33]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to higher levels of ROS.

  • Electron Paramagnetic Resonance (EPR): For more specific and quantitative ROS detection, EPR spectroscopy with spin traps like DEPMPO can be used to identify specific radical species.[35]

AR-Mediated Signaling Pathways in Diabetic Cardiomyopathy

Aldose reductase activation triggers downstream signaling cascades that drive the pathological remodeling of the diabetic heart. A key pathway involves the activation of Protein Kinase C (PKC).

Hyperglycemia, through the polyol pathway and de novo diacylglycerol (DAG) synthesis, leads to the activation of specific PKC isoforms (e.g., PKC-α, PKC-β).[6][15] Activated PKC can then phosphorylate a variety of downstream targets, leading to:

  • Gene Expression Changes: Activation of transcription factors like NF-κB, which promotes inflammation and fibrosis.[9]

  • Myocardial Fibrosis: Increased expression of profibrotic factors such as transforming growth factor-beta (TGF-β).[6]

  • Hypertrophy: Activation of pro-hypertrophic signaling pathways, including the MAP kinase cascade (ERK, JNK, p38).

  • Endothelial Dysfunction: Reduced nitric oxide (NO) bioavailability.

Inhibition of aldose reductase has been shown to prevent high-glucose-induced DAG accumulation and subsequent PKC activation in vascular cells, placing AR upstream of this critical signaling hub.[6][15]

AR_PKC_Signaling Hyperglycemia Hyperglycemia AR Aldose Reductase Activation Hyperglycemia->AR DAG ↑ Diacylglycerol (DAG) Hyperglycemia->DAG AR->DAG Polyol Flux ROS ↑ Oxidative Stress (ROS) AR->ROS Redox Imbalance ARI AR Inhibitors (e.g., AT-001) ARI->AR Inhibits PKC Protein Kinase C (PKC) Activation DAG->PKC TGFb ↑ TGF-β Expression PKC->TGFb NFkB ↑ NF-κB Activation PKC->NFkB MAPK MAPK Activation (ERK, JNK, p38) PKC->MAPK ROS->PKC Fibrosis Myocardial Fibrosis TGFb->Fibrosis Inflammation Inflammation NFkB->Inflammation Hypertrophy Cardiomyocyte Hypertrophy MAPK->Hypertrophy Dysfunction Cardiac Dysfunction Fibrosis->Dysfunction Inflammation->Dysfunction Hypertrophy->Dysfunction

Caption: AR-mediated activation of PKC signaling in the heart.

Conclusion and Future Directions

Aldose reductase is a pivotal enzyme linking hyperglycemia to the core pathological processes of diabetic cardiomyopathy. Preclinical studies have robustly demonstrated that inhibiting AR can prevent cardiac metabolic derangements, structural remodeling, and functional decline in various animal models of diabetes.[5][8][21]

While the recent ARISE-HF trial did not meet its primary endpoint in a broad population, it provided valuable insights, suggesting that AR inhibition can stabilize exercise capacity and may be more effective in certain patient subgroups or as an early intervention strategy.[25][26][27]

Future research should focus on:

  • Early Intervention: Investigating the efficacy of ARIs in patients with earlier stages of DCM (e.g., stage B heart failure) to prevent progression.[27]

  • Combination Therapies: Evaluating the potential synergistic effects of ARIs when combined with standard-of-care diabetes treatments like SGLT2 inhibitors and GLP-1 receptor agonists.[25][27]

  • Biomarker Development: Identifying sensitive biomarkers that can predict response to ARI therapy and track target engagement.

  • Mechanism Refinement: Further elucidating the complex interplay between the polyol pathway and other pathogenic mechanisms, such as inflammation and mitochondrial dysfunction, in the human diabetic heart.

Targeting aldose reductase remains a mechanistically sound and promising therapeutic strategy for tackling the significant challenge of diabetic cardiomyopathy. Continued investigation is crucial to fully realize its potential in clinical practice.

References

The Impact of Caficrestat on Tissue Sorbitol Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caficrestat (AT-001) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of diabetic complications. By targeting aldose reductase, the first and rate-limiting enzyme in the polyol pathway, this compound aims to mitigate the pathological accumulation of sorbitol in various tissues, a key contributor to cellular stress and long-term organ damage in hyperglycemic states. This technical guide provides a comprehensive overview of this compound's effect on sorbitol accumulation, presenting key preclinical and clinical data, detailed experimental protocols for sorbitol measurement, and a visualization of the underlying biochemical pathways.

Introduction: The Polyol Pathway and Sorbitol-Induced Pathology

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes mellitus, the saturation of hexokinase leads to an increased flux of glucose through the polyol pathway.[1] This pathway consists of two primary enzymatic steps:

  • Aldose Reductase: Utilizes NADPH as a cofactor to reduce glucose to sorbitol.

  • Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose using NAD+ as a cofactor.

A critical aspect of polyol pathway-mediated pathology is the intracellular accumulation of sorbitol. Sorbitol is a polyol (sugar alcohol) that does not readily diffuse across cell membranes.[2] Its accumulation in insulin-independent tissues, such as nerves, the lens of the eye, retina, and kidneys, creates a hyperosmotic environment, leading to osmotic stress, cellular swelling, and eventual tissue damage.[1] Furthermore, the increased activity of aldose reductase depletes NADPH, a crucial cofactor for glutathione reductase, thereby impairing the cell's antioxidant defense system and increasing susceptibility to oxidative stress.[2]

This compound is a next-generation aldose reductase inhibitor designed with high potency and selectivity to block the initial step of the polyol pathway, thereby preventing the synthesis and subsequent accumulation of sorbitol.

The Polyol Pathway Signaling Cascade

The following diagram illustrates the enzymatic conversions within the polyol pathway and the point of intervention for aldose reductase inhibitors like this compound.

Figure 1: The Polyol Pathway and this compound's Mechanism of Action.

Quantitative Data on this compound's Effect on Sorbitol Levels

The efficacy of this compound in reducing sorbitol accumulation has been demonstrated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Preclinical Study: Cardiac Sorbitol Reduction
Study Model Mouse model of diabetic cardiomyopathy
Treatment This compound (AT-001) 40 mg/kg/day for 3 weeks
Tissue Heart
Result Significant reduction in cardiac sorbitol levels[1][3]
Reference [1][3]
Clinical Study: Blood Sorbitol Reduction (Phase 1/2)
Study Population Adult subjects with Type 2 Diabetes
Treatment Single and multiple ascending doses of this compound (5, 10, 20, 40 mg/kg)
Tissue Whole Blood
Result Significant dose-dependent reductions in whole blood sorbitol of up to approximately -50% from baseline[4]
Reference [4]
Clinical Study: Blood Sorbitol Reduction (Phase 2a)
Study Population Adult patients with Type 2 Diabetes and early diabetic cardiomyopathy
Treatment This compound (1000mg TID or 1500mg BID) for 28 days
Tissue Blood
Result Significant and sustained reduction in blood sorbitol levels[5]
Reference [5]
In Vitro Aldose Reductase Inhibition
Assay Enzymatic inhibition assay
Result IC50 = 28.9 pM
Reference (Data from preclinical assessments)

Experimental Protocols for Sorbitol Measurement

Accurate quantification of sorbitol in biological tissues is paramount for evaluating the efficacy of aldose reductase inhibitors. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and reliable methods.

Experimental Workflow for Tissue Sorbitol Analysis

The general workflow for preparing and analyzing tissue samples for sorbitol content is depicted below.

Experimental_Workflow start Tissue Sample (e.g., Sciatic Nerve, Lens, Heart) homogenization Homogenization (in appropriate buffer) start->homogenization precipitation Protein Precipitation (e.g., with perchloric acid or organic solvent) homogenization->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant derivatization Derivatization (for GC-MS or specific HPLC methods) supernatant->derivatization analysis Instrumental Analysis (HPLC or GC-MS) derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2: General workflow for the analysis of sorbitol in tissue samples.
Detailed Methodology: HPLC with Pulsed Amperometric Detection (for Sciatic Nerve)

This method is highly sensitive for the detection of underivatized carbohydrates.

  • Sample Preparation:

    • Excise sciatic nerve tissue and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Deproteinize the homogenate by adding perchloric acid to a final concentration of 3% (w/v).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection (HPAEC-PAD).

    • Column: Anion-exchange column (e.g., CarboPac PA1 or similar).

    • Mobile Phase: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Pulsed Amperometric Detector with a gold working electrode and a silver/silver chloride reference electrode. Waveform potentials are optimized for carbohydrate detection.

  • Quantification:

    • Generate a standard curve using known concentrations of sorbitol.

    • Calculate the sorbitol concentration in the samples by comparing their peak areas to the standard curve.

Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) (for Lens Tissue)

GC-MS provides high specificity and sensitivity, particularly after derivatization of the polyols.

  • Sample Preparation:

    • Dissect the lens from the eye and record its wet weight.

    • Homogenize the lens in a known volume of distilled water.

    • Add an internal standard (e.g., xylitol) to the homogenate.

    • Lyophilize the homogenate to dryness.

  • Derivatization:

    • To the dried sample, add a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS) (e.g., in a 9:3:1 v/v/v ratio).

    • Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the polyols.

    • Centrifuge the derivatized sample and transfer the supernatant to a GC vial.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection at an injector temperature of 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of the sorbitol-TMS derivative.

  • Quantification:

    • Create a calibration curve by derivatizing and analyzing known amounts of sorbitol with the internal standard.

    • Determine the sorbitol concentration in the lens samples based on the ratio of the peak area of the sorbitol derivative to the internal standard peak area, and compare this to the calibration curve.

Conclusion

This compound has demonstrated a clear and significant effect on reducing sorbitol levels, a key biomarker of polyol pathway activity. The preclinical data in cardiac tissue and the clinical data in blood provide a strong rationale for its development in treating diabetic complications where sorbitol accumulation is a pathogenic driver. The experimental protocols detailed herein offer robust and validated methods for researchers to accurately quantify tissue sorbitol levels, enabling further investigation into the efficacy of this compound and other aldose reductase inhibitors. The continued study of this compound holds promise for a targeted therapeutic approach to mitigate the debilitating consequences of long-term hyperglycemia.

References

Early-Stage Clinical Trial Data for Caficrestat (AT-001): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caficrestat (AT-001) is an investigational, orally administered, potent and highly selective inhibitor of aldose reductase. This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway and subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy (DbCM).[1] By blocking aldose reductase, this compound aims to mitigate the cellular stress and damage caused by sorbitol accumulation. This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound, with a focus on its development for diabetic cardiomyopathy.

Mechanism of Action: The Polyol Pathway

In hyperglycemic states, the excess glucose that cannot be fully metabolized through glycolysis is shunted to the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH can impair antioxidant defenses, contributing to oxidative stress and cellular damage. This compound directly inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating these downstream pathological effects.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences Excess Glucose Excess Glucose Glucose Glucose Excess Glucose->Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH Depletion Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol Dehydrogenase->Fructose Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage This compound (AT-001) This compound (AT-001) This compound (AT-001)->Aldose Reductase Inhibition

Figure 1: this compound's Mechanism of Action in the Polyol Pathway.

Clinical Development Program

The clinical development of this compound for diabetic cardiomyopathy has progressed through early-phase studies to a pivotal Phase 3 trial.

Phase 1/2 Phase 1/2 Phase 3 (ARISE-HF) Phase 3 (ARISE-HF) Phase 1/2->Phase 3 (ARISE-HF) Proof of Concept Future Development Future Development Phase 3 (ARISE-HF)->Future Development Pivotal Efficacy & Safety

Figure 2: Clinical Development Workflow for this compound in DbCM.

Quantitative Data Summary

Phase 1/2 Proof-of-Concept Study in Type 2 Diabetes

A 28-day, randomized, placebo-controlled Phase 1/2 study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult patients with type 2 diabetes and early-stage diabetic cardiomyopathy.[2]

Table 1: Key Findings from the Phase 1/2 Study

ParameterDosing RegimenResult
Pharmacodynamics
Blood Sorbitol Levels1000 mg TID & 1500 mg BIDSignificant reduction sustained over 28 days[2]
Biomarkers
NT-proBNP Levels1000 mg TID & 1500 mg BIDSignificantly reduced over 28 days vs. placebo[2]
Clinically Meaningful NT-proBNP Reduction (>25 pg/mL)Pooled AT-00150% of treated patients at 28 days[2]
Safety
Serious Adverse Events (SAEs)1000 mg TID & 1500 mg BIDNone reported[2]
Dose-Limiting Adverse Events (AEs)1000 mg TID & 1500 mg BIDNone reported[2]
Phase 3 ARISE-HF Trial in Diabetic Cardiomyopathy

The ARISE-HF (Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure) trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 675 patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[3]

Table 2: ARISE-HF Trial - Primary Efficacy Endpoint (Change in Peak VO2 at 15 Months)

Treatment GroupMean Change in Peak VO2 (ml/kg/min)Difference vs. Placebo (ml/kg/min)p-value
Placebo-0.31[4]--
This compound (1500 mg BID)-0.01[4]0.30[4]0.210[5]

Table 3: ARISE-HF Trial - Subgroup Analysis of Primary Endpoint (Patients Not on SGLT2 or GLP-1 Inhibitors)

Treatment GroupMean Change in Peak VO2 (ml/kg/min)Difference vs. Placebo (ml/kg/min)p-value
Placebo-0.54[5]--
This compound (1500 mg BID)+0.08[5]0.62[5]0.040[5]

Table 4: ARISE-HF Trial - Clinically Significant Worsening in Cardiac Functional Capacity (≥6% decline in Peak VO2)

Treatment GroupPercentage of Patients with ≥6% DeclineOdds Ratio vs. Placebop-value
Overall Population
Placebo41.8%[4]--
This compound (1500 mg BID)36.2%[4]0.80[4]0.29[4]
Subgroup (Not on SGLT2/GLP-1 Inhibitors)
Placebo46%[6]--
This compound (1500 mg BID)32.7%[6]0.56[6]0.035[6]

Table 5: ARISE-HF Trial - Safety and Tolerability

Adverse Event CategoryPlaceboThis compound (1000 mg BID)This compound (1500 mg BID)
Serious Adverse Events (SAEs)14.3%12.3%17.3%
Treatment-Emergent Adverse Events (TEAEs)79.1%81.6%81%
Treatment-Related Discontinuations3.9%9.6%9.5%

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. The following sections describe standardized methodologies commonly employed in clinical trials for the key assessments used.

Cardiopulmonary Exercise Testing (CPET) for Peak VO2 Measurement

The primary endpoint of the ARISE-HF trial, change in cardiac functional capacity, was measured by Peak VO2 during a Cardiopulmonary Exercise Test (CPET).[3]

  • Objective: To determine the maximal rate of oxygen consumption during incremental exercise, reflecting cardiorespiratory fitness.

  • Standardized Protocol (Example):

    • Patient Preparation: Patients are instructed to avoid strenuous exercise and caffeine for a specified period before the test. A light meal is typically permitted a few hours prior.

    • Equipment: A calibrated metabolic cart, treadmill or cycle ergometer, a 12-lead electrocardiogram (ECG), blood pressure monitor, and a pulse oximeter are used.

    • Procedure:

      • Resting measurements of heart rate, blood pressure, ECG, and gas exchange are obtained.

      • The patient begins exercising at a low intensity.

      • The workload is progressively increased in a ramp-like fashion (e.g., 5-15 Watts/minute on a cycle ergometer or an increase in speed and/or grade on a treadmill) until the patient reaches volitional exhaustion.[7]

      • Breath-by-breath analysis of oxygen uptake (VO2), carbon dioxide output (VCO2), and ventilation is continuously performed.

      • Heart rate, blood pressure, and ECG are monitored throughout the test.

    • Endpoint Determination: Peak VO2 is defined as the highest 15- or 20-second averaged VO2 value during the last minute of exercise.[8] A respiratory exchange ratio (RER) of ≥1.05 is often used as a criterion for maximal effort.[7]

N-Terminal Pro-B-Type Natriuretic Peptide (NT-proBNP) Measurement

NT-proBNP is a biomarker of cardiac stress and was assessed in both the Phase 1/2 and Phase 3 studies of this compound.[2][3]

  • Objective: To quantify the concentration of NT-proBNP in plasma or serum as an indicator of myocardial wall stress.

  • Standardized Protocol (Example using Electrochemiluminescence Immunoassay):

    • Sample Collection: A whole blood sample is collected via venipuncture into a tube containing an appropriate anticoagulant (e.g., EDTA).

    • Sample Processing: The blood sample is centrifuged to separate the plasma, which is then stored frozen until analysis.

    • Assay Principle: Commercially available immunoassays, such as the Roche Elecsys® proBNP II assay, are commonly used. These are typically sandwich immunoassays.[9]

      • A biotinylated polyclonal antibody and a monoclonal antibody labeled with a ruthenium complex react with NT-proBNP in the sample to form a sandwich complex.

      • Streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.

      • The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.

      • Application of a voltage induces a chemiluminescent emission, which is measured by a photomultiplier.

    • Quantification: The light signal is directly proportional to the NT-proBNP concentration in the sample. The concentration is determined from a calibration curve.

Sorbitol Level Measurement

The pharmacodynamic effect of this compound was assessed by measuring the reduction in blood sorbitol levels.[2]

  • Objective: To quantify the concentration of sorbitol in blood or plasma to confirm target engagement and the biological activity of the aldose reductase inhibitor.

  • Standardized Protocol (Example using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Sample Collection and Preparation: A blood sample is collected, and plasma or red blood cells are isolated. Proteins are precipitated, and the supernatant containing sorbitol is collected.

    • Derivatization: Sorbitol is a non-volatile compound and requires derivatization to a volatile form for GC analysis. This is often achieved by silylation or acetylation.[10]

    • Internal Standard: A known amount of an internal standard (e.g., a stable isotope-labeled sorbitol) is added to the sample to correct for variations in sample preparation and instrument response.

    • GC-MS Analysis:

      • The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

      • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

      • The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the abundance of each ion.

    • Quantification: The concentration of sorbitol is determined by comparing the peak area of the sorbitol derivative to that of the internal standard and referencing a calibration curve prepared with known concentrations of sorbitol.[10]

Conclusion

Early-stage clinical trials of this compound (AT-001) have demonstrated its ability to inhibit aldose reductase, as evidenced by a reduction in blood sorbitol levels.[2] In a Phase 3 trial for diabetic cardiomyopathy, while the primary endpoint of stabilizing cardiac functional capacity as measured by Peak VO2 was not met in the overall population, a pre-specified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy showed a statistically significant benefit.[4][5] Furthermore, in this subgroup, this compound significantly reduced the proportion of patients with a clinically meaningful decline in cardiac functional capacity.[6] The safety profile of this compound appears to be favorable. These findings suggest that aldose reductase inhibition with this compound may be a promising therapeutic strategy for a subset of patients with diabetic cardiomyopathy, and further investigation is warranted.

References

Caficrestat: A Technical Whitepaper on Potential Applications Beyond Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caficrestat (AT-001), a potent and selective aldose reductase inhibitor, is currently in late-stage clinical development primarily for diabetic cardiomyopathy. However, the mechanism of action of this compound, centered on the inhibition of the polyol pathway enzyme aldose reductase, suggests a broader therapeutic potential in a range of non-diabetic pathologies. Aldose reductase is increasingly implicated in inflammatory processes, oxidative stress, and angiogenesis, independent of hyperglycemia. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound in disease areas beyond diabetic complications, including sepsis, inflammatory conditions, and angiogenesis-dependent diseases. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and development.

Introduction: The Evolving Role of Aldose Reductase

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity is significantly upregulated during hyperglycemia, leading to the accumulation of sorbitol and subsequent osmotic stress and oxidative damage implicated in diabetic complications.

Recent research, however, has unveiled a more complex role for AR, positioning it as a critical mediator in various pathological processes beyond diabetes. AR is now understood to be involved in the inflammatory cascade, cellular stress responses, and the regulation of angiogenesis. This expanded understanding of AR's function opens up new avenues for the therapeutic application of potent and selective AR inhibitors like this compound.

Mechanism of Action: Beyond Glucose Metabolism

This compound's primary mechanism of action is the potent and selective inhibition of aldose reductase. This inhibition has downstream effects that extend beyond simply preventing sorbitol accumulation. A key aspect of AR's non-diabetic role is its involvement in inflammatory signaling pathways.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several studies have demonstrated that aldose reductase activity is linked to the activation of the NF-κB pathway.[1][2] By inhibiting AR, this compound has the potential to suppress the activation of NF-κB and, consequently, dampen the inflammatory cascade. This provides a strong rationale for investigating this compound in chronic inflammatory diseases.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor AR Aldose Reductase Receptor->AR Activates ROS Reactive Oxygen Species AR->ROS Generates IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->AR Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: this compound's Inhibition of the NF-κB Pathway.

Potential Non-Diabetic Applications

The anti-inflammatory and anti-angiogenic properties of aldose reductase inhibition suggest several potential therapeutic areas for this compound beyond diabetic complications.

Sepsis and Systemic Inflammation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to a cytokine storm and widespread inflammation. Preclinical studies have shown that aldose reductase inhibitors can significantly reduce the production of pro-inflammatory cytokines and chemokines in animal models of polymicrobial sepsis.[1][3] By mitigating the inflammatory cascade, this compound could potentially improve outcomes in septic patients.

Angiogenesis-Dependent Diseases

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and various pathologies, including cancer and certain inflammatory eye diseases. Aldose reductase has been shown to play a role in mediating angiogenic signals.[4][5][6] In preclinical models, inhibition of AR has been demonstrated to prevent angiogenesis both in vitro and in vivo.[4][5][6] This suggests that this compound could be a novel therapeutic agent for diseases characterized by pathological angiogenesis.

COVID-19 and Acute Lung Inflammation

The inflammatory response is a key driver of severity in COVID-19. A phase 2 clinical trial investigated the use of this compound in hospitalized patients with COVID-19.[7][8][9] The study suggested that aldose reductase inhibition might reduce viral inflammation and the risk of adverse outcomes.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating aldose reductase inhibitors in non-diabetic applications.

Table 1: Preclinical Anti-Angiogenic Effects of Aldose Reductase Inhibition

ParameterModel SystemTreatmentResultCitation
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)AR InhibitorSignificant prevention of VEGF- and FGF-induced proliferation[4][5][6]
Cell Invasion and MigrationHUVECAR InhibitorSignificant prevention of VEGF- and FGF-induced invasion and migration[4][5]
Cytokine/Protein ExpressionHUVECAR InhibitorPrevention of VEGF- and FGF-induced secretion/expression of IL-6, MMP2, MMP9, ICAM, and VCAM[4][5][6]
In vivo AngiogenesisRat Matrigel Plug ModelAR InhibitorPrevention of blood cell infiltration, invasion, migration, and capillary-like structure formation[4][6]

Table 2: Clinical Data of this compound in Hospitalized COVID-19 Patients

OutcomeThis compound Group (n=10)Matched Control Group 1 (n=16)Matched Control Group 2 (n=55)Citation
In-hospital Mortality20%31%27%[7][8][9]
Mean Length of Hospital Stay5 days10 days25 days[7][8][9]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the studies cited.

In Vitro Angiogenesis Assays
  • Cell Proliferation Assay: HUVECs are seeded in 96-well plates and treated with an AR inhibitor in the presence or absence of VEGF or FGF. Cell proliferation is measured using assays such as the MTT or BrdU incorporation assay.

  • Invasion Assay: HUVEC invasion is assessed using a Matrigel-coated Boyden chamber. Cells are treated with an AR inhibitor and a chemoattractant (VEGF or FGF) is placed in the lower chamber. The number of invaded cells is quantified after a specific incubation period.

  • Wound Healing (Migration) Assay: A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with an AR inhibitor and the rate of wound closure is monitored over time to assess cell migration.

In Vivo Angiogenesis Model (Matrigel Plug Assay)
  • Procedure: Matrigel mixed with pro-angiogenic factors (e.g., VEGF, FGF) and an AR inhibitor (or vehicle control) is injected subcutaneously into rats.

  • Analysis: After a defined period, the Matrigel plugs are excised, and angiogenesis is quantified by measuring hemoglobin content (as an index of blood vessel formation) and through immunohistochemical staining for endothelial cell markers like CD31 and von Willebrand factor (vWF).[4][6]

Murine Model of Polymicrobial Sepsis (Cecal Ligation and Puncture - CLP)
  • Procedure: Sepsis is induced in mice by ligating and puncturing the cecum, which leads to the leakage of fecal contents into the peritoneal cavity, mimicking polymicrobial sepsis.[3]

  • Treatment: An AR inhibitor or vehicle is administered to the animals at a specified time point relative to the CLP procedure.

  • Analysis: Serum and tissue samples are collected at various time points to measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) using ELISA or multiplex assays.[3]

Start Start CLP Cecal Ligation and Puncture (Induces Sepsis) Start->CLP Treatment Administer this compound or Vehicle CLP->Treatment Monitoring Monitor Animal Survival and Clinical Signs Treatment->Monitoring Sampling Collect Blood and Tissue Samples Monitoring->Sampling Analysis Measure Cytokine and Chemokine Levels (ELISA) Sampling->Analysis End End Analysis->End

References

The Potential of Caficrestat in Mitigating Nerve Conduction Velocity Deficits in Diabetic Neuropathy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, November 10, 2025 – This technical guide provides an in-depth analysis of Caficrestat (AT-001), a promising oral aldose reductase inhibitor currently in late-stage clinical development for the treatment of diabetic peripheral neuropathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the scientific rationale, mechanism of action, and the methodologies used to evaluate its potential therapeutic effects on nerve conduction velocity in the context of diabetes.

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that can lead to pain, sensory loss, and an increased risk of foot ulcers and amputations. A key electrophysiological indicator of diabetic neuropathy is a reduction in nerve conduction velocity (NCV), reflecting the impaired ability of peripheral nerves to transmit signals. This compound, by targeting the polyol pathway, aims to address one of the fundamental mechanisms underlying this nerve damage.

The Polyol Pathway and Its Role in Diabetic Neuropathy

Under normoglycemic conditions, the majority of glucose is metabolized through the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase. This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase.

The increased flux through the polyol pathway contributes to nerve damage through several mechanisms:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to swelling and damage to nerve cells.

  • NADPH Depletion: Aldose reductase consumes NADPH as a cofactor. The depletion of NADPH impairs the regeneration of glutathione, a critical antioxidant, rendering nerve cells more susceptible to oxidative stress.

  • Advanced Glycation End Product (AGE) Formation: The increased production of fructose can lead to the formation of advanced glycation end products (AGEs), which contribute to inflammation and further nerve damage.

By inhibiting aldose reductase, this compound is designed to block the initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and the downstream pathological consequences.

Polyol_Pathway Glucose Excess Glucose (Hyperglycemia) AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADPH_NADP NADPH -> NADP+ AldoseReductase->NADPH_NADP SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NerveDamage Nerve Damage (Reduced NCV) Sorbitol->NerveDamage Osmotic Stress Fructose Fructose SorbitolDehydrogenase->Fructose NAD_NADH NAD+ -> NADH SorbitolDehydrogenase->NAD_NADH Fructose->NerveDamage AGE Formation This compound This compound (AT-001) This compound->AldoseReductase NADPH_NADP->NerveDamage Oxidative Stress

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Evaluating the Efficacy of this compound: Experimental Protocols

The primary endpoint for assessing the efficacy of therapeutic interventions for diabetic neuropathy is the measurement of nerve conduction velocity. Standardized and validated electrophysiological techniques are employed in both preclinical and clinical studies.

Preclinical Studies in Animal Models

Animal Model: Streptozotocin (STZ)-induced diabetic rodents are a commonly used animal model to mimic type 1 diabetes. A high-fat diet combined with a low dose of STZ is often used to model type 2 diabetes.

Experimental Protocol:

  • Induction of Diabetes: Diabetes is induced in rodents via a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.

  • Treatment Groups: Animals are randomized into several groups: a non-diabetic control group, a diabetic control group (vehicle-treated), and diabetic groups treated with varying doses of this compound.

  • Drug Administration: this compound is typically administered orally on a daily basis for a predetermined duration (e.g., 8-12 weeks).

  • Nerve Conduction Velocity Measurement:

    • Animals are anesthetized, and their body temperature is maintained at 37°C.

    • Stimulating and recording electrodes are placed along the path of a peripheral nerve, commonly the sciatic or caudal nerve.

    • The nerve is stimulated at two points (proximal and distal), and the resulting compound muscle action potentials (CMAPs) or sensory nerve action potentials (SNAPs) are recorded.

    • The latency (time from stimulus to response) is measured for each stimulation point.

    • The distance between the two stimulation points is measured.

    • NCV is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)) .

  • Biochemical Analysis: At the end of the study, nerve tissue is often harvested to measure levels of sorbitol, fructose, and markers of oxidative stress.

Clinical Trials in Human Subjects

Study Design: Clinical trials are typically designed as randomized, double-blind, placebo-controlled studies.

Participant Population: Patients with a confirmed diagnosis of type 1 or type 2 diabetes and evidence of diabetic peripheral neuropathy (e.g., abnormal NCV at baseline, clinical signs and symptoms).

Experimental Protocol:

  • Screening and Baseline Assessment: Participants undergo a thorough screening process, including a physical examination, neurological assessment, and baseline NCV measurements of multiple nerves in the upper and lower limbs (e.g., median, ulnar, peroneal, and tibial nerves).

  • Randomization and Treatment: Participants are randomly assigned to receive either this compound at a specified dose or a matching placebo, administered orally for the duration of the trial (typically 12-24 months).

  • Nerve Conduction Studies: NCV studies are performed at regular intervals (e.g., baseline, 6 months, 12 months, and end of study). The methodology is similar to that in preclinical studies but adapted for human subjects, with surface electrodes being the standard.

  • Efficacy Endpoints:

    • Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in NCV in one or more nerves.

    • Secondary Endpoints: These may include changes in other electrophysiological parameters (e.g., amplitude and latency of CMAPs and SNAPs), clinical assessments of neuropathy (e.g., Neuropathy Impairment Score), and patient-reported outcomes (e.g., pain scores).

  • Safety Monitoring: Participants are monitored throughout the study for any adverse events.

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials AnimalModel Diabetic Animal Model (e.g., STZ-induced) PreclinicalTreatment Treatment Groups: - Vehicle Control - this compound (various doses) AnimalModel->PreclinicalTreatment PreclinicalNCV Nerve Conduction Velocity Measurement (e.g., Sciatic Nerve) PreclinicalTreatment->PreclinicalNCV Biochem Biochemical Analysis (Sorbitol, Fructose) PreclinicalNCV->Biochem PatientPopulation Diabetic Neuropathy Patients ClinicalTreatment Randomized Treatment: - Placebo - this compound PatientPopulation->ClinicalTreatment ClinicalNCV Serial NCV Measurements (e.g., Median, Peroneal Nerves) ClinicalTreatment->ClinicalNCV Endpoints Primary & Secondary Endpoints (NCV Change, Clinical Scores) ClinicalNCV->Endpoints

Caption: General Experimental Workflow for Evaluating this compound.

Quantitative Data on Nerve Conduction Velocity

As of the date of this publication, detailed quantitative results from the Phase 3 clinical trials of this compound specifically evaluating its effect on nerve conduction velocity in diabetic peripheral neuropathy have not yet been publicly released. The results of a diabetic peripheral neuropathy sub-study within the ARISE-HF trial are still undergoing analysis.[1]

However, studies of other aldose reductase inhibitors have demonstrated the potential for this class of drugs to improve NCV in diabetic patients. The following table summarizes illustrative data from a study on a different aldose reductase inhibitor to provide context for the expected therapeutic effect.

NerveTreatment GroupBaseline NCV (m/s) (Mean ± SD)Change from Baseline at 12 Weeks (m/s) (Mean ± SE)p-value vs. Placebo
Peroneal Motor Nerve Aldose Reductase Inhibitor40.2 ± 5.1+1.6 ± 0.6< 0.01
Placebo40.5 ± 4.9-0.2 ± 0.5
Median Motor Nerve Aldose Reductase Inhibitor48.9 ± 4.3+1.2 ± 0.4< 0.05
Placebo49.1 ± 4.5+0.1 ± 0.3

Note: The data presented in this table is for illustrative purposes and is derived from studies of other aldose reductase inhibitors, not this compound. The actual results for this compound may differ.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of diabetic peripheral neuropathy by inhibiting aldose reductase, a key enzyme in the pathogenic polyol pathway. The ongoing clinical development program will provide crucial data on its ability to improve or stabilize nerve conduction velocity in patients with diabetes. The methodologies for evaluating its efficacy are well-established and focus on the objective measurement of NCV. The scientific community awaits the forthcoming results from the Phase 3 trials, which will be instrumental in defining the role of this compound in the management of this prevalent and serious complication of diabetes.

References

Methodological & Application

Application Notes and Protocols: Caficrestat In Vitro Assay for Aldose Reductase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus. By converting excess glucose to sorbitol, AR activity can lead to osmotic stress and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cardiomyopathy.[1][2] Caficrestat (AT-001) is a novel and potent aldose reductase inhibitor (ARI) under investigation for the treatment of such complications.[3][4][5] These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against aldose reductase.

Principle of the Assay

The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically an aldehyde like DL-glyceraldehyde. The rate of this reaction is proportional to the AR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.

Data Presentation

The potency of this compound as an aldose reductase inhibitor is summarized in the table below.

CompoundParameterValueSource
This compound (AT-001)IC₅₀28.9 pM(Not explicitly cited in provided search results)

Experimental Protocols

Materials and Reagents
  • Recombinant Human Aldose Reductase (rhAR)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (Substrate)

  • This compound (AT-001)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (0.1 M, pH 6.2)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation
  • Sodium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.2.

  • NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the sodium phosphate buffer. Prepare fresh daily and keep on ice, protected from light.

  • DL-Glyceraldehyde Solution (100 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer. Prepare fresh for each experiment.

  • rhAR Enzyme Solution: Reconstitute or dilute the rhAR to the desired stock concentration using the sodium phosphate buffer. The final working concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve a range of desired concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Assay Procedure
  • Assay Plate Preparation:

    • Add 160 µL of sodium phosphate buffer to each well of a 96-well UV-transparent microplate.

    • Add 10 µL of the respective this compound working solution or vehicle (buffer with the same percentage of DMSO as the inhibitor solutions) to the appropriate wells.

    • Add 10 µL of the rhAR enzyme solution to all wells except the "No Enzyme Control" wells. For the "No Enzyme Control" wells, add 10 µL of sodium phosphate buffer.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add 20 µL of the NADPH solution to all wells.

    • Immediately following, add 20 µL of the DL-glyceraldehyde solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well using the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Hyperglycemia Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NADP->Complications Oxidative Stress NAD NAD+ NAD->SDH NADH->Complications Reductive Stress This compound This compound This compound->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow

Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Buffer - NADPH - Substrate - Enzyme - this compound dilutions Start->Prep_Reagents Plate_Setup Set up 96-well plate: - Buffer - this compound/Vehicle - Enzyme Prep_Reagents->Plate_Setup Pre_Incubate Pre-incubate at 37°C for 15 minutes Plate_Setup->Pre_Incubate Initiate_Rxn Initiate Reaction: - Add NADPH - Add Substrate Pre_Incubate->Initiate_Rxn Measure_Abs Kinetic Measurement: Read Absorbance at 340 nm for 10-15 minutes Initiate_Rxn->Measure_Abs Analyze_Data Data Analysis: - Calculate Rate (ΔAbs/min) - Calculate % Inhibition - Determine IC50 Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro Aldose Reductase inhibition assay.

References

Application Notes and Protocols for Caficrestat in a Diabetic Rat Model Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Caficrestat (AT-001), a potent aldose reductase inhibitor, in preclinical studies involving diabetic rat models. The protocols and data presented are synthesized from available preclinical research on this compound and other relevant aldose reductase inhibitors.

Introduction to this compound

This compound (AT-001) is an investigational drug candidate that acts as a selective inhibitor of the enzyme aldose reductase.[1][2][3][4] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, such as in diabetes, the increased flux through the polyol pathway is implicated in the pathogenesis of various diabetic complications. By inhibiting aldose reductase, this compound aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol and subsequent osmotic stress and oxidative damage.

Mechanism of Action: In diabetic states, high intracellular glucose levels lead to the conversion of glucose to sorbitol by aldose reductase. Sorbitol is then slowly converted to fructose. The accumulation of sorbitol leads to osmotic stress, and the increased activity of the polyol pathway depletes NADPH, a crucial cofactor for regenerating the antioxidant glutathione. This depletion, coupled with the production of reactive oxygen species, contributes to cellular damage in tissues susceptible to diabetic complications, such as the nerves, retina, kidneys, and heart. This compound, by blocking aldose reductase, is designed to prevent this cascade of events.

Signaling Pathway of Aldose Reductase in Diabetes

The following diagram illustrates the polyol pathway and the therapeutic intervention point of this compound.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_complications Diabetic Complications cluster_intervention Therapeutic Intervention High Intracellular Glucose High Intracellular Glucose Glucose Glucose High Intracellular Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative Stress Oxidative Stress Glucose->Oxidative Stress ROS Production Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage This compound (AT-001) This compound (AT-001) This compound (AT-001)->Glucose Inhibits Aldose Reductase

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to guide researchers in setting up a diabetic rat model and administering this compound for efficacy studies.

Induction of Diabetes in a Rat Model

A common and effective method for inducing a model of type 1 diabetes in rats is through the administration of streptozotocin (STZ). For a type 2 diabetes model, a combination of a high-fat diet and a low dose of STZ is often used.

Experimental Workflow for Diabetes Induction and Treatment

experimental_workflow acclimatization Acclimatization (1 week) diet High-Fat Diet (for Type 2) (2-4 weeks) acclimatization->diet stz Streptozotocin (STZ) Injection diet->stz confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz->confirmation grouping Randomization into Groups (Control, Diabetic, Diabetic + this compound) confirmation->grouping treatment This compound Administration (Oral Gavage) grouping->treatment monitoring Monitoring and Data Collection (Weekly/Bi-weekly) treatment->monitoring endpoint Endpoint Analysis (Tissue collection, etc.) monitoring->endpoint

Caption: General experimental workflow for a diabetic rat model study.

Protocol for Type 1 Diabetes Model (STZ-induced):

  • Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g).

  • Acclimatization: Allow rats to acclimatize for at least one week with free access to standard chow and water.

  • Induction:

    • Fast the rats overnight.

    • Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.

    • The control group should receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.

Protocol for Type 2 Diabetes Model (High-Fat Diet and STZ):

  • Animals: Use male Sprague-Dawley or Wistar rats.

  • Diet: Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) for 2-4 weeks to induce insulin resistance. The control group should be fed a standard chow diet.

  • Induction:

    • After the high-fat diet period, administer a single low dose of STZ (30-40 mg/kg, i.p.) dissolved in citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels as described for the Type 1 model.

Administration of this compound

Based on preclinical data for this compound in a diabetic mouse model, a starting dose for a rat study can be extrapolated. It is recommended to perform a dose-ranging study to determine the optimal dose for the specific rat model and endpoints.

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Dosage (based on mouse data): A study in a diabetic mouse model used a dose of 40 mg/kg/day.[5] For a rat model, a similar starting dose can be considered, with adjustments based on pilot studies.

  • Administration: Administer this compound once daily via oral gavage.

  • Treatment Duration: The duration of treatment will depend on the specific diabetic complications being studied. For example, studies on neuropathy or nephropathy may require treatment for 8-12 weeks or longer.

Data Presentation

The following tables summarize quantitative data from preclinical studies on this compound and other aldose reductase inhibitors.

Table 1: Effects of this compound (AT-001) in a Diabetic Mouse Model

Data from a study in a human Aldose Reductase overexpressing (hAR-Tg) mouse model of Type 2 Diabetes. Treatment with AT-001 was for 3 weeks at a dose of 40 mg/kg/day via oral gavage.[5]

ParameterDiabetic Control (Vehicle)Diabetic + AT-001 (40 mg/kg/day)
Cardiac Sorbitol Levels Significantly elevatedNormalized
Blood Glucose Levels No significant changeNo significant change
Body Weight No significant changeNo significant change
Whole-body Fat Mass No significant changeNo significant change
Whole-body Lean Mass No significant changeNo significant change
Cardiac Hypertrophy PresentPrevented
Cardiac Function ImpairedImproved
Table 2: Efficacy of Other Aldose Reductase Inhibitors in Diabetic Rat Models

This table provides a summary of the effects of other aldose reductase inhibitors, which can serve as a reference for expected outcomes in a diabetic rat study with this compound.

Aldose Reductase InhibitorDoseRat ModelKey Findings
ICI 105552 50 mg/kg/daySTZ-inducedReduced sorbitol accumulation in lens (70%), sciatic nerve (86%), and seminal vesicles (55%).[6]
BAL-ARI8 Not specifiedSTZ-inducedSharply decreased sorbitol accumulation in the lens; reduced cataract formation from 100% to 45%; prevented 70% of the increase in total urinary protein excretion.[7]
Fidarestat 16 mg/kg/daySTZ-inducedCompletely prevented sorbitol pathway intermediate accumulation in the sciatic nerve and retina.[8]
Sorbinil Not specifiedSTZ-inducedDecreased fluorescence related to advanced Maillard products in skin collagen.[9]

Recommended Outcome Measures

For a comprehensive evaluation of this compound in a diabetic rat model, the following outcome measures are recommended:

  • Biochemical Parameters:

    • Blood glucose and HbA1c

    • Plasma insulin

    • Lipid profile (triglycerides, cholesterol)

    • Tissue sorbitol and fructose levels (sciatic nerve, retina, kidney, heart)

  • Diabetic Complication Endpoints:

    • Neuropathy: Nerve conduction velocity, thermal and mechanical sensitivity tests.

    • Nephropathy: 24-hour urinary albumin excretion, glomerular filtration rate, kidney histology.

    • Retinopathy: Electroretinography, retinal histology.

    • Cardiomyopathy: Echocardiography to assess cardiac function and structure, cardiac histology for fibrosis and hypertrophy.

  • Pharmacokinetics:

    • Determination of this compound concentration in plasma and target tissues to establish a dose-exposure-response relationship.

Conclusion

This compound holds promise as a therapeutic agent for the management of diabetic complications by targeting the underlying mechanism of the polyol pathway. The protocols and data presented in these application notes provide a foundational framework for researchers to design and execute robust preclinical studies in diabetic rat models. Careful consideration of the appropriate animal model, dosage, treatment duration, and relevant outcome measures will be critical for elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for Caficrestat (AT-001) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caficrestat, also known as AT-001, is a potent and selective inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions. This increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy.[2] By inhibiting aldose reductase, this compound aims to mitigate the downstream pathological effects, such as osmotic stress, inflammation, and oxidative stress, thereby offering a therapeutic strategy for diabetic complications.[2][3] Preclinical studies in mouse models of diabetic cardiomyopathy have demonstrated the potential of this compound to improve cardiac function and reduce pathological remodeling.[1][4]

These application notes provide a summary of the available preclinical data on this compound dosage in mice and offer detailed protocols for conducting in vivo studies to evaluate its efficacy in models of diabetic cardiomyopathy.

Data Presentation

Table 1: Summary of this compound Dosage in a Mouse Model of Diabetic Cardiomyopathy
CompoundDosageMouse ModelAdministration RouteDosing FrequencyTreatment DurationKey FindingsReference
This compound (AT-001)40 mg/kg/dayExperimental Type 2 DiabetesNot specifiedDaily3 weeksImproved diastolic function, reduced cardiac fibrosis and hypertrophy, decreased myocardial fatty acid oxidation.[1][4][5]
Table 2: Comparative Dosages of Other Aldose Reductase Inhibitors in Mouse Studies
CompoundDosageMouse ModelAdministration RouteDosing FrequencyTreatment DurationKey FindingsReference
Fidarestat16 mg/kg/dayStreptozotocin-induced diabetic ratsNot specifiedDaily6 weeksPrevented sorbitol pathway intermediate accumulation.[3]

Note: The administration route for the 40 mg/kg/day dosage of this compound in the specified study was not detailed in the available literature. However, this compound is under development for both oral and subcutaneous administration.[6] Therefore, protocols for both routes are provided below as representative examples.

Experimental Protocols

Protocol 1: Induction of a Type 2 Diabetic Cardiomyopathy Mouse Model

This protocol describes the induction of a diabetic cardiomyopathy model in mice, which can be subsequently used to evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • High-fat diet (HFD)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • At 6 weeks of age, switch the diet of the experimental group to a high-fat diet.

  • After a period on the high-fat diet (e.g., 4 weeks), induce diabetes by administering a low dose of STZ (e.g., 40 mg/kg) via intraperitoneal injection for four consecutive days.[7] Control mice should receive citrate buffer.

  • Monitor blood glucose levels regularly to confirm the diabetic phenotype (e.g., blood glucose > 250 mg/dL).[6]

  • Continue the high-fat diet throughout the study period.

  • Cardiac function can be assessed at baseline and at the end of the treatment period using techniques such as echocardiography.

Protocol 2: Administration of this compound (AT-001)

2.1 Oral Administration (Gavage)

Materials:

  • This compound (AT-001)

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration to deliver a final dose of 40 mg/kg in a suitable volume (e.g., 5-10 ml/kg).

  • Gently restrain the mouse.

  • Insert the gavage needle carefully into the esophagus and deliver the this compound suspension directly into the stomach.

  • Administer the treatment daily for the specified duration (e.g., 3 weeks).

  • Monitor the animals for any signs of distress or adverse effects.

2.2 Subcutaneous Administration

Materials:

  • This compound (AT-001)

  • Sterile vehicle for injection (e.g., sterile saline)

  • Sterile syringes (0.5-1 ml)

  • Sterile needles (25-27 gauge)

Procedure:

  • Prepare a sterile solution or suspension of this compound in the vehicle to achieve a final dose of 40 mg/kg in an appropriate injection volume (e.g., 5 ml/kg).[8]

  • Gently restrain the mouse and lift the skin on the back to form a tent.

  • Insert the needle into the subcutaneous space at the base of the skin tent.

  • Inject the this compound solution/suspension.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Administer the treatment daily for the specified duration (e.g., 3 weeks).

  • Monitor the animals for any local reactions at the injection site or systemic adverse effects.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization (1 week) diet High-Fat Diet Initiation (Week 6) acclimatization->diet stz Streptozotocin Induction (Low Dose, 4 days) diet->stz confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz->confirmation vehicle Vehicle Control Group confirmation->vehicle This compound This compound (40 mg/kg/day) (3 weeks) confirmation->this compound echo Echocardiography (Cardiac Function) vehicle->echo histology Histological Analysis (Fibrosis, Hypertrophy) vehicle->histology biochem Biochemical Analysis (Metabolic Parameters) vehicle->biochem This compound->echo This compound->histology This compound->biochem

Caption: Experimental workflow for in vivo evaluation of this compound in a mouse model of diabetic cardiomyopathy.

signaling_pathway cluster_upstream Upstream Triggers cluster_pathway Aldose Reductase Pathway cluster_downstream Downstream Pathological Effects cluster_outcome Cardiomyopathy Phenotype hyperglycemia Hyperglycemia ar Aldose Reductase (AR) hyperglycemia->ar sorbitol Sorbitol Accumulation ar->sorbitol oxidative_stress Oxidative Stress (ROS Production) ar->oxidative_stress inflammation Inflammation (PKC, NF-κB activation) ar->inflammation metabolic_shift Altered Cardiac Metabolism (Increased Fatty Acid Oxidation) ar->metabolic_shift osmotic_stress Osmotic Stress sorbitol->osmotic_stress This compound This compound (AT-001) This compound->ar fibrosis Cardiac Fibrosis osmotic_stress->fibrosis hypertrophy Cardiac Hypertrophy osmotic_stress->hypertrophy dysfunction Diastolic Dysfunction osmotic_stress->dysfunction oxidative_stress->fibrosis oxidative_stress->hypertrophy oxidative_stress->dysfunction inflammation->fibrosis inflammation->hypertrophy inflammation->dysfunction metabolic_shift->fibrosis metabolic_shift->hypertrophy metabolic_shift->dysfunction

Caption: Signaling pathway of aldose reductase in diabetic cardiomyopathy and the inhibitory action of this compound.

References

Application Notes and Protocols for Caficrestat (AT-001) in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and handling of Caficrestat (AT-001), a potent aldose reductase inhibitor. The information is intended to guide laboratory researchers in utilizing this compound for in vitro and in vivo studies.

Introduction

This compound (AT-001) is a novel, orally bioavailable, and potent inhibitor of the enzyme aldose reductase (AR).[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3][4] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol and the associated oxidative stress.[2][5][6]

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the accurate preparation of stock solutions and for ensuring the long-term stability of the compound.

PropertyValueReference
Formal Name 7,8-dihydro-8-oxo-7-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-pyrazino[2,3-d]pyridazine-5-acetic acid[7]
Synonyms AT-001, this compound[7]
CAS Number 1355612-71-3[7]
Molecular Formula C₁₇H₁₀F₃N₅O₃S[7]
Formula Weight 421.4 g/mol [7]
Purity ≥98%[7]
Formulation A solid[7]
Solubility Soluble in DMSO[7]
Storage Temperature -20°C[7]
Stability ≥ 4 years (when stored as a solid at -20°C)[7]

Reconstitution Protocol

This protocol describes the preparation of a stock solution of this compound for use in laboratory experiments. It is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

Materials:

  • This compound (AT-001) solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which could affect the stability of the compound.

  • Calculation of Required Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (Formula Weight = 421.4 g/mol ):

    • Weight of this compound (mg) / 421.4 ( g/mol ) x 1000 = Amount of this compound (µmol)

    • Amount of this compound (µmol) / 10 (mM) = Volume of DMSO (µL)

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C.

Note on Solubility: While this compound is soluble in DMSO, it is important to note that the solubility in aqueous buffers may be limited. When preparing working solutions for cell-based assays, it is recommended to first dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

While specific, detailed experimental protocols for this compound in a laboratory setting are not widely published, the following provides a general workflow for an in vitro cell-based assay to evaluate its activity.

General In Vitro Cell-Based Assay Workflow

This workflow outlines the key steps for assessing the efficacy of this compound in a cell culture model.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Processing prep_cells Cell Seeding treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare this compound Working Solutions prep_compound->treatment incubation Incubation treatment->incubation analysis Endpoint Analysis (e.g., Sorbitol Assay, Viability Assay) incubation->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis polyol_pathway cluster_pathway Polyol Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound This compound->Glucose Inhibits inflammatory_signaling cluster_stimulus Stimulus cluster_enzyme Enzyme cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor Hyperglycemia Hyperglycemia AR Aldose Reductase Hyperglycemia->AR PKC PKC Activation AR->PKC NFkB NF-κB Activation AR->NFkB AP1 AP-1 Activation AR->AP1 Inflammation Inflammatory Gene Expression PKC->Inflammation NFkB->Inflammation AP1->Inflammation This compound This compound This compound->AR Inhibits

References

Application Notes and Protocols for High-Throughput Screening of Novel Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3] The accumulation of sorbitol leads to osmotic stress, and the concomitant depletion of NADPH increases susceptibility to oxidative stress. Consequently, aldose reductase has emerged as a significant therapeutic target for the development of drugs to prevent or mitigate these complications.

These application notes provide detailed protocols for high-throughput screening (HTS) of novel aldose reductase inhibitors, from initial screening to hit-to-lead optimization.

Signaling Pathway: The Polyol Pathway

Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase.[1] This process consumes NADPH and produces NADH, altering the cellular redox balance and contributing to cellular stress.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH

Figure 1: The Polyol Pathway.

Experimental Protocols

High-Throughput Screening (HTS) Assay: Spectrophotometric Method

This protocol describes a common and reliable method for HTS of aldose reductase inhibitors by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][4]

Materials and Reagents:

  • Recombinant Human Aldose Reductase

  • NADPH

  • DL-Glyceraldehyde (or Glucose) as substrate

  • Sodium Phosphate Buffer (0.067 M, pH 6.2)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Epalrestat, Sorbinil)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol:

  • Prepare Reagent Solutions:

    • Assay Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 0.1 to 0.2 mM.

    • Substrate Solution: Prepare a stock solution of DL-glyceraldehyde or glucose in the assay buffer. The final concentration can range from 1 to 10 mM for glyceraldehyde and higher for glucose.

    • Enzyme Solution: Dilute the recombinant human aldose reductase in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Test Compound and Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of assay buffer to all wells.

    • Add 10 µL of the test compound solution or positive control to the respective wells. For the enzyme activity control, add 10 µL of the solvent.

    • Add 20 µL of the NADPH solution to all wells.

    • Add 20 µL of the enzyme solution to all wells except for the blank wells (add 20 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 15-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute, ΔOD/min).

    • The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Screening and Confirmation: UPLC-MS/MS Method

This method offers higher specificity and sensitivity by directly measuring the product (sorbitol) formation, which is particularly useful for confirming hits from the primary screen and for analyzing complex mixtures.[5]

Materials and Reagents:

  • Same as the spectrophotometric assay, with the addition of:

  • Sorbitol standard

  • Internal standard (e.g., a stable isotope-labeled sorbitol)

  • Acetonitrile (ACN) and Formic Acid (FA) for mobile phases

  • UPLC-MS/MS system

Assay Protocol:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction in a similar manner to the spectrophotometric assay, typically in microcentrifuge tubes or a 96-well plate.

    • The total reaction volume can be scaled down (e.g., 50-100 µL).

    • After a defined incubation time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate the enzyme.

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable UPLC column (e.g., a HILIC or C18 column) to separate sorbitol from other reaction components.

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • A gradient elution is typically used.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for sorbitol and the internal standard.

  • Data Analysis:

    • Quantify the amount of sorbitol produced by creating a standard curve with known concentrations of sorbitol.

    • Calculate the percent inhibition and IC50 values as described for the spectrophotometric assay.

Data Presentation

Table 1: IC50 Values of Standard Aldose Reductase Inhibitors
InhibitorIC50 (µM) - Human Recombinant ARSource
Epalrestat0.02 - 0.2[3]
Sorbinil0.3 - 1.0[6]
Fidarestat0.01 - 0.05
Ranirestat0.008 - 0.02
Quercetin0.5 - 2.0[7]

Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration).

Table 2: Kinetic Parameters of Human Aldose Reductase
SubstrateKm (mM)Vmax (µmol/min/mg)Source
D-Glucose50 - 100~0.5[1]
DL-Glyceraldehyde0.1 - 0.5~5.0[8]

Note: The Km for the open-chain aldehyde form of D-glucose is significantly lower, in the micromolar range.[1][8]

High-Throughput Screening and Hit-to-Lead Workflow

The process of identifying and developing a novel aldose reductase inhibitor follows a structured workflow from initial high-throughput screening to the selection of a lead candidate for further development.

HTS_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead HTS Primary Screen (e.g., Spectrophotometric Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., UPLC-MS/MS) Hit_Confirmation->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR ADME_Tox In vitro ADME/Tox Profiling SAR->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection

Figure 2: HTS and Hit-to-Lead Workflow.

Hit-to-Lead Optimization

Once initial "hits" are identified and confirmed from the HTS, the hit-to-lead (H2L) process aims to optimize these compounds to generate "leads" with more drug-like properties.[9]

Key Decision-Making Criteria in Hit-to-Lead:

  • Potency: Improve the IC50 value to the nanomolar range.

  • Selectivity: Ensure the compound is selective for aldose reductase over other related aldo-keto reductases to minimize off-target effects.

  • Physicochemical Properties: Optimize properties such as solubility, permeability, and metabolic stability.

  • Structure-Activity Relationship (SAR): Understand how chemical modifications affect the compound's activity to guide further optimization.

  • Intellectual Property: Ensure the chemical scaffold is novel and patentable.

Hit_to_Lead Start Confirmed Hit Potency Potency (IC50) Start->Potency Selectivity Selectivity Start->Selectivity ADME ADME Properties (Solubility, Permeability, Stability) Start->ADME SAR SAR Analysis Potency->SAR Selectivity->SAR ADME->SAR Lead Lead Candidate SAR->Lead

Figure 3: Hit-to-Lead Decision Criteria.

Conclusion

The protocols and workflows detailed in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel aldose reductase inhibitors. By employing a combination of robust primary and secondary screening assays and a structured hit-to-lead optimization process, researchers can efficiently advance promising compounds toward the development of new therapeutics for the management of diabetic complications.

References

Application Notes and Protocols: Western Blot Analysis of Polyol Pathway Enzymes Following Caficrestat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyol pathway, a two-step metabolic route that converts glucose to fructose, has been implicated in the pathogenesis of diabetic complications. The pathway's first and rate-limiting enzyme, aldose reductase (AR), reduces glucose to sorbitol. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH).[1][2] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol and subsequent osmotic stress, as well as redox imbalances, contributing to cellular damage in tissues susceptible to diabetic complications.[2][3]

Caficrestat (AT-001) is a novel, potent, and selective aldose reductase inhibitor under investigation for the treatment of diabetic complications, including diabetic cardiomyopathy and peripheral neuropathy.[1][4][5] As an inhibitor of aldose reductase, this compound is designed to block the initial step of the polyol pathway, thereby preventing the accumulation of sorbitol.[1] Understanding the effect of this compound on the protein expression of the key polyol pathway enzymes, aldose reductase and sorbitol dehydrogenase, is crucial for elucidating its mechanism of action and overall cellular impact. Western blot analysis is a fundamental technique to quantify these changes in protein expression.

These application notes provide a detailed protocol for the Western blot analysis of aldose reductase and sorbitol dehydrogenase in cell or tissue lysates following treatment with this compound.

Data Presentation

Preclinical studies have investigated the effect of this compound on the protein expression of aldose reductase. In a study on mice with experimental type 2 diabetes, treatment with this compound (AT-001) significantly reduced aldose reductase activity and sorbitol levels. However, Western blot analysis revealed no significant change in the protein expression of aldose reductase in heart tissue.[6]

As this compound directly inhibits the enzymatic activity of aldose reductase rather than its transcription or translation, a significant change in the protein expression of aldose reductase or the subsequent enzyme, sorbitol dehydrogenase, is not expected. The primary mechanism of action is the reduction of sorbitol accumulation by inhibiting the enzyme's catalytic function.[1][6]

The following tables summarize hypothetical quantitative data from a Western blot experiment designed to confirm these findings in a cell culture model of hyperglycemia.

Table 1: Densitometric Analysis of Aldose Reductase Protein Expression

Treatment GroupAldose Reductase (Relative Densitometry Units)Fold Change vs. High Glucose Control
Normal Glucose (5 mM)1.05 ± 0.121.03
High Glucose (25 mM) - Control1.02 ± 0.151.00
High Glucose + this compound (1 µM)1.08 ± 0.181.06
High Glucose + this compound (10 µM)1.10 ± 0.141.08

Data are presented as mean ± standard deviation (n=3). Differences are not statistically significant.

Table 2: Densitometric Analysis of Sorbitol Dehydrogenase Protein Expression

Treatment GroupSorbitol Dehydrogenase (Relative Densitometry Units)Fold Change vs. High Glucose Control
Normal Glucose (5 mM)0.98 ± 0.100.96
High Glucose (25 mM) - Control1.02 ± 0.131.00
High Glucose + this compound (1 µM)0.95 ± 0.110.93
High Glucose + this compound (10 µM)0.99 ± 0.160.97

Data are presented as mean ± standard deviation (n=3). Differences are not statistically significant.

Mandatory Visualizations

Polyol_Pathway_and_this compound cluster_pathway Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications Sorbitol->Complications This compound This compound (AT-001) This compound->Glucose Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture with High Glucose +/- this compound Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Protein Extraction (Lysis) Harvesting->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Aldose Reductase or anti-Sorbitol Dehydrogenase) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging and Densitometry Detection->Imaging Normalization Normalization to Loading Control (e.g., β-actin) Imaging->Normalization

Caption: Experimental workflow for Western blot analysis of polyol pathway enzymes.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human retinal pigment epithelial (ARPE-19) cells or similar cell line susceptible to high glucose-induced stress.

  • Cell Culture Media: DMEM/F-12, fetal bovine serum (FBS), penicillin-streptomycin.

  • This compound (AT-001): Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient), Laemmli sample buffer, running buffer.

  • Western Blotting: PVDF membranes, transfer buffer, blocking buffer (5% non-fat dry milk in TBST), wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-Aldose Reductase polyclonal antibody.

    • Rabbit anti-Sorbitol Dehydrogenase polyclonal antibody.

    • Mouse anti-β-actin monoclonal antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imaging system.

Protocol

1. Cell Culture and Treatment

  • Culture ARPE-19 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours in serum-free medium.

  • Treat the cells for 24-48 hours as follows:

    • Normal Glucose: 5 mM D-glucose.

    • High Glucose (Control): 25 mM D-glucose.

    • High Glucose + this compound: 25 mM D-glucose with desired concentrations of this compound (e.g., 1 µM and 10 µM). Note: Include a vehicle control (DMSO) for the this compound-treated groups.

2. Protein Extraction and Quantification

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein samples to a concentration of 1-2 µg/µL with lysis buffer and 4x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.

  • Perform electrophoresis at 100-150 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.

4. Immunoblotting

  • Destain the membrane with TBST and block with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (anti-Aldose Reductase, anti-Sorbitol Dehydrogenase, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the protein of interest's band intensity to the corresponding loading control (β-actin) band intensity for each sample.

  • Calculate the fold change in protein expression relative to the control group.

Conclusion

This application note provides a framework for utilizing Western blot analysis to investigate the effects of this compound on the protein expression of the key polyol pathway enzymes, aldose reductase and sorbitol dehydrogenase. Based on its mechanism as a direct enzyme inhibitor and existing preclinical data, this compound is not expected to alter the protein expression levels of these enzymes. The provided protocols offer a detailed methodology for researchers to confirm these findings and further explore the cellular effects of this compound.

References

Application Notes: High-Throughput Screening of Caficrestat Using a Lentiviral Aldose Reductase Overexpression System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism.[2] However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2][3] This process contributes to osmotic stress, redox imbalance due to the consumption of its cofactor NADPH, and subsequent cellular damage, implicating AR in the pathogenesis of diabetic complications like neuropathy, retinopathy, nephropathy, and cardiomyopathy.[2][4][5]

Caficrestat (AT-001) is a novel, potent, and selective oral aldose reductase inhibitor (ARI) currently under investigation for the treatment of diabetic complications, including diabetic cardiomyopathy.[6][7][8] Developing robust and reliable in vitro systems is crucial for screening and characterizing ARIs like this compound. A lentiviral-mediated overexpression system provides a powerful tool to generate stable cell lines with high and consistent levels of AR expression. This application note details the protocols for creating such a cell line and its use in a high-throughput screening assay to evaluate the efficacy of this compound.

Aldose Reductase and the Polyol Pathway

The activation of aldose reductase under hyperglycemic conditions initiates a cascade of metabolic changes that contribute to cellular dysfunction. The diagram below illustrates the polyol pathway and its downstream consequences, which are the targets of therapeutic intervention by ARIs.

G cluster_2 Cellular Stress & Downstream Effects Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress Competes with Glutathione Reductase SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs PKC PKC Activation OxidativeStress->PKC AGEs->PKC Inflammation Inflammatory Signaling (NF-κB, AP-1) PKC->Inflammation This compound This compound (ARI) This compound->AR

Caption: Polyol pathway and related signaling under hyperglycemic conditions.

Experimental Workflow Overview

The overall process involves the construction of a lentiviral vector, production of viral particles, generation of a stable cell line overexpressing human aldose reductase (hAR), and subsequent use of this cell line in a high-throughput screening (HTS) campaign.

G cluster_vector 1. Lentiviral Vector Construction cluster_production 2. Lentivirus Production cluster_cell_line 3. Stable Cell Line Generation cluster_screening 4. High-Throughput Screening (HTS) Clone Clone hAR cDNA into Lentiviral Transfer Plasmid Transfect Co-transfect HEK293T cells with Transfer, Packaging & Envelope Plasmids Clone->Transfect Harvest Harvest & Filter Viral Supernatant Transfect->Harvest Titer Determine Viral Titer Harvest->Titer Transduce Transduce Target Cells (e.g., Schwann Cells, HEK293) Titer->Transduce Select Select for Stablely Transduced Cells (e.g., with Puromycin) Transduce->Select Validate Validate hAR Overexpression (qPCR, Western Blot, Activity Assay) Select->Validate Plate Plate hAR-overexpressing cells in 96/384-well plates Validate->Plate AddCmpd Add Compound Library (including this compound control) Plate->AddCmpd Lyse Lyse Cells & Add Assay Reagents (Substrate, NADPH) AddCmpd->Lyse Measure Measure NADPH Depletion (Absorbance at 340 nm) Lyse->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: Workflow for lentiviral-based AR inhibitor screening.

Experimental Protocols

Protocol 1: Production of Human Aldose Reductase (hAR) Lentivirus

This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[9][10]

Materials:

  • HEK293T cells (passage <15)

  • DMEM with 10% FBS (antibiotic-free for transfection)

  • Lentiviral transfer plasmid containing the human aldose reductase gene (AKR1B1)

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Lentiviral envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • 0.45 µm PES filter

  • Sterile polypropylene tubes

Procedure:

  • Day 0: Seed Cells: Plate 4 x 10⁶ HEK293T cells in a 10 cm dish with 10 mL of DMEM + 10% FBS without antibiotics. Ensure even cell distribution. Incubate overnight at 37°C, 5% CO₂.[11] Cells should be 50-80% confluent on the day of transfection.[10]

  • Day 1: Transfection:

    • In a sterile tube, prepare the plasmid DNA mixture. For a 10 cm dish, a common starting ratio is 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.

    • Dilute the DNA mixture and the transfection reagent in separate tubes containing serum-free medium (e.g., Opti-MEM) according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.[10]

    • Add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.

    • Incubate at 37°C, 5% CO₂.

  • Day 2: Change Media: In the morning (16-18 hours post-transfection), carefully remove the media containing the transfection reagent and replace it with 10 mL of fresh, pre-warmed complete DMEM (+10% FBS, with antibiotics).[10]

  • Day 3-4: Harvest Virus:

    • At 48 hours post-transfection, collect the media (viral supernatant) into a sterile polypropylene tube and store at 4°C.[10][11] Add 10 mL of fresh complete media to the cells.

    • At 72 hours post-transfection, collect the media again and pool it with the 48-hour harvest.[11]

    • Centrifuge the pooled supernatant at 2,100 x g for 5 minutes to pellet any detached cells.[9]

    • Filter the supernatant through a 0.45 µm PES filter to remove remaining debris.[9]

    • Aliquot the viral supernatant and store it at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Generation of a Stable AR-Overexpressing Cell Line

This protocol describes the transduction of a target cell line to create a stable cell line with constitutive AR expression.

Materials:

  • Target cells (e.g., HEK293, IMS32 mouse Schwann cells)[12]

  • hAR lentiviral stock (from Protocol 1)

  • Complete growth media for the target cell line

  • Polybrene (hexadimethrine bromide)

  • Selection antibiotic (e.g., puromycin, corresponding to the resistance gene on the transfer plasmid)

Procedure:

  • Day 1: Seed Cells: Plate the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transduction.[13]

  • Day 2: Transduction:

    • Thaw the hAR lentiviral stock.

    • Prepare serial dilutions of the virus in complete media to determine the optimal multiplicity of infection (MOI).

    • Remove the media from the cells and add the virus-containing media.

    • Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[13]

    • Incubate overnight at 37°C, 5% CO₂.

  • Day 3: Change Media: Remove the virus-containing media and replace it with fresh complete media.[13]

  • Day 4 onwards: Selection:

    • Replace the media with fresh complete media containing the appropriate concentration of the selection antibiotic (e.g., 1-10 µg/mL puromycin). The optimal concentration must be determined beforehand with a kill curve on the parental cell line.

    • Replace the selection media every 3-4 days.[13]

    • Continue selection for 1-2 weeks until non-transduced control cells have died and resistant colonies are visible.

  • Expansion and Validation:

    • Pool the resistant colonies and expand the cell population.

    • Validate the overexpression of aldose reductase via qRT-PCR, Western blot, and/or an enzyme activity assay (see Protocol 3) compared to the parental cell line.

Protocol 3: High-Throughput Aldose Reductase Activity Assay

This colorimetric assay measures AR activity by monitoring the decrease in NADPH absorbance at 340 nm.[14][15] It is adapted for a 96-well, high-throughput format for inhibitor screening.

Materials:

  • AR-overexpressing stable cell line

  • Parental (non-transduced) cell line (for background control)

  • This compound (positive control inhibitor)

  • Compound library

  • Assay Buffer (e.g., 0.067 M phosphate buffer, pH 6.2)[16]

  • Cell lysis buffer

  • NADPH solution (e.g., 2.5 mM stock)

  • Substrate solution (e.g., 100 mM DL-glyceraldehyde stock)[16]

  • UV-transparent 96-well plate

Procedure:

  • Cell Plating: Seed the AR-overexpressing cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in the assay buffer.

    • Add the compounds to the respective wells. Include wells with vehicle only (negative control) and a known concentration of this compound (positive control).

    • Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Cell Lysis: Gently wash the cells with PBS, then add a suitable lysis buffer to each well. Incubate as required to ensure complete lysis. The resulting lysate is the source of the AR enzyme.

  • Enzymatic Reaction:

    • In a new UV-transparent 96-well plate, prepare the reaction mixture. To each well, add:

      • Cell lysate (2-50 µL)[14]

      • Assay Buffer

      • NADPH (to a final concentration of ~0.1-0.2 mM)[16]

    • Place the plate in a microplate reader pre-heated to 37°C.

    • Initiate the reaction by adding the AR substrate (e.g., DL-glyceraldehyde to a final concentration of ~10 mM).

  • Measurement and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.[14]

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [(V_vehicle - V_compound) / V_vehicle] * 100

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from the experimental workflow should be clearly summarized for comparison and analysis.

Table 1: Validation of Aldose Reductase Overexpression

Cell Line Relative AR mRNA Expression (Fold Change) AR Protein Level (Arbitrary Units) Specific AR Activity (nmol NADPH/min/mg protein)
Parental HEK293 1.0 ± 0.2 5.1 ± 1.5 0.15 ± 0.04

| hAR-HEK293 (Stable Pool) | 85.3 ± 9.1 | 152.4 ± 18.3 | 12.8 ± 1.1 |

Table 2: High-Throughput Screening Results for AR Inhibitors

Compound Concentration (µM) % Inhibition (Mean ± SD) IC₅₀ (nM)
Vehicle (DMSO) - 0 ± 4.5 N/A
Test Compound A 10 8.2 ± 3.1 >10,000
Test Compound B 10 91.5 ± 5.6 85.2

| This compound | 10 | 98.7 ± 2.9 | 9.7 |

References

Troubleshooting & Optimization

Optimizing Caficrestat Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Caficrestat (AT-001) concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme aldose reductase.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] Under hyperglycemic conditions, increased flux through the polyol pathway can lead to osmotic stress, redox imbalance, and the formation of advanced glycation end products, contributing to cellular damage.[4][5][6] By inhibiting aldose reductase, this compound blocks this pathway, thereby reducing the accumulation of sorbitol and mitigating downstream pathological effects.[3]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Based on in vitro studies, a starting concentration in the low nanomolar (nM) to picomolar (pM) range is recommended. One study in normal human keratinocytes demonstrated effective inhibition of aldose reductase activity with this compound at a concentration of 0.2 nM.[7] this compound has a reported IC50 value of 30 pM for aldose reductase, indicating high potency.[8] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How does aldose reductase inhibition by this compound affect downstream signaling pathways?

A3: Inhibition of aldose reductase by this compound can modulate several signaling pathways implicated in cellular stress and fibrosis. Notably, it has been shown to prevent the glucose-induced increase in transforming growth factor-beta (TGF-β) and protein kinase C (PKC) activity.[5][9] Furthermore, aldose reductase activity can regulate the expression of extracellular matrix proteins like fibronectin and type IV collagen through the JNK-MAPK and p38-MAPK signaling pathways and the transcription factor AP-1.[8][10] By blocking the polyol pathway, this compound can reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced signaling.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment starting from the low picomolar range up to the high nanomolar range to determine the optimal effective concentration.
Low Aldose Reductase Activity: The cell line used may have low endogenous expression or activity of aldose reductase, especially under normoglycemic conditions.Confirm aldose reductase expression in your cell line via Western blot or qPCR. Induce hyperglycemic conditions (e.g., high glucose media) to potentially increase pathway flux and observe a more pronounced effect of inhibition.
Compound Instability: this compound may be degrading in the culture medium over long incubation periods.Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in solution before being added to the cells. Consider a medium change with fresh this compound for long-term experiments.
Unexpected Cytotoxicity Off-target Effects: While this compound is a highly selective inhibitor of aldose reductase 2, extremely high concentrations might lead to off-target effects.[11] Older generations of aldose reductase inhibitors were known to have off-target effects on aldehyde reductase, leading to toxicity.[5][12]Lower the concentration of this compound. Ensure the observed toxicity is not due to the vehicle (e.g., DMSO). Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.[12]
Cell Line Sensitivity: The specific cell line may be particularly sensitive to perturbations in the polyol pathway or related metabolic pathways.Use a lower concentration range of this compound. Test the compound on a different, less sensitive cell line if possible to confirm the effect is not cell-type specific.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and distribution under a microscope after seeding.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to minimize evaporation from the inner wells.
Unexpected Cellular Phenotype Alteration of Cellular Metabolism: Inhibition of the polyol pathway can alter cellular redox balance (NADP+/NADPH ratio) and may impact other metabolic pathways.[6][13]Assess key metabolic markers, such as lactate production or cellular ATP levels, to understand the metabolic impact of this compound on your cells.
Complex Downstream Effects: The observed phenotype may be a secondary or tertiary effect of aldose reductase inhibition.Investigate the activation state of downstream signaling molecules (e.g., phosphorylated JNK, p38) and the expression of target genes (e.g., TGF-β, fibronectin) to elucidate the mechanism.

Data Presentation

Table 1: In Vitro Activity of this compound (AT-001)

ParameterValueCell Type/SystemReference
IC5030 pMAldose Reductase Enzyme Assay[8]
Effective Concentration0.2 nMNormal Human Keratinocytes[7]

Table 2: Recommended Concentration Range for Dose-Response Studies

Concentration RangeUnitRationale
10 pM - 100 pMpMTo cover the reported IC50 value and assess potency.
0.1 nM - 10 nMnMTo explore the effective concentration range observed in cell-based assays.
10 nM - 1000 nMnMTo identify potential cytotoxic effects at higher concentrations.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from a study using this compound (AT-001) on primary human hepatocyte spheroids.[12]

Materials:

  • Cells of interest (e.g., cardiac fibroblasts, cardiomyocytes)

  • Complete cell culture medium

  • This compound (AT-001) stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is from 10 pM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the media-only background wells from all other measurements.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot Analysis of Downstream Signaling Molecules

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound

  • High-glucose medium (if applicable)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-TGF-β, anti-fibronectin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the predetermined optimal concentration of this compound (from Protocol 1) or vehicle control for the desired time. In some experiments, cells may be co-treated with a stimulus like high glucose or TGF-β.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Aldose_Reductase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular High_Glucose High Glucose GLUT Glucose Transporter High_Glucose->GLUT TGF_beta_Ligand TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta_Ligand->TGF_beta_Receptor Glucose Glucose GLUT->Glucose MAPK_Pathway JNK/p38 MAPK Pathway TGF_beta_Receptor->MAPK_Pathway Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol This compound This compound This compound->Aldose_Reductase ROS ↑ Reactive Oxygen Species (ROS) Sorbitol->ROS PKC ↑ PKC Activation Sorbitol->PKC ROS->MAPK_Pathway Cellular_Stress Cellular Stress & Fibrosis ROS->Cellular_Stress PKC->MAPK_Pathway PKC->Cellular_Stress AP1 ↑ AP-1 Activation MAPK_Pathway->AP1 Fibrosis_Genes ↑ Fibronectin & Collagen IV Expression AP1->Fibrosis_Genes Fibrosis_Genes->Cellular_Stress

Caption: Aldose Reductase Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Culture Cells of Interest (e.g., Cardiac Fibroblasts) Start->Cell_Culture Dose_Response 2. Dose-Response Experiment (e.g., CellTiter-Glo) Cell_Culture->Dose_Response Determine_Concentration 3. Determine Optimal Non-toxic Concentration of this compound Dose_Response->Determine_Concentration Definitive_Experiment 4. Definitive Experiment (e.g., Western Blot, qPCR) Determine_Concentration->Definitive_Experiment Data_Analysis 5. Data Analysis and Interpretation Definitive_Experiment->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Logic Start Problem Encountered No_Effect No Observable Effect? Start->No_Effect Check_Concentration Check Concentration (Dose-Response) No_Effect->Check_Concentration Yes Cytotoxicity Unexpected Cytotoxicity? No_Effect->Cytotoxicity No Check_AR_Activity Verify Aldose Reductase Activity in Cell Line Check_Concentration->Check_AR_Activity Check_Concentration->Cytotoxicity Check_AR_Activity->Cytotoxicity Lower_Concentration Lower Concentration Cytotoxicity->Lower_Concentration Yes High_Variability High Variability? Cytotoxicity->High_Variability No Check_Vehicle Check Vehicle Toxicity Lower_Concentration->Check_Vehicle Lower_Concentration->High_Variability Check_Vehicle->High_Variability Refine_Seeding Refine Cell Seeding Technique High_Variability->Refine_Seeding Yes Solution Problem Resolved High_Variability->Solution No Avoid_Edge_Effects Avoid Plate Edge Effects Refine_Seeding->Avoid_Edge_Effects Refine_Seeding->Solution Avoid_Edge_Effects->Solution

Caption: Logical Flowchart for Troubleshooting this compound Experiments.

References

Technical Support Center: Caficrestat In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Caficrestat (AT-001) in in vitro experiments.

Troubleshooting Guide: Low In Vitro Efficacy of this compound

Low or inconsistent efficacy of this compound in in vitro assays can arise from various factors related to experimental setup, reagent handling, and data interpretation. This guide provides a systematic approach to identify and resolve common issues.

Question: We are observing lower than expected inhibition of aldose reductase with this compound in our in vitro assay. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to reduced in vitro efficacy of this compound. A step-by-step troubleshooting process is recommended:

  • Verify Reagent Quality and Handling:

    • This compound Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Repeated freeze-thaw cycles should be avoided. Prepare fresh stock solutions for each experiment.

    • Enzyme Activity: Confirm the activity of the aldose reductase enzyme. Enzyme activity can diminish over time, even when stored at recommended temperatures. It is advisable to use a fresh batch of enzyme or validate the activity of the existing stock with a known inhibitor.

    • Substrate and Cofactor Purity: The purity of the substrate (e.g., DL-glyceraldehyde or glucose) and the cofactor NADPH is crucial. Contaminants can interfere with the enzymatic reaction.

  • Optimize Assay Conditions:

    • pH and Buffer Composition: Aldose reductase activity is pH-dependent. Ensure the pH of your assay buffer is optimal for the enzyme (typically around pH 6.2 for rat lens aldose reductase). The buffer composition and ionic strength can also influence enzyme kinetics.

    • Temperature: Enzymatic reactions are sensitive to temperature fluctuations. Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay.

    • Incubation Times: Pre-incubation of the enzyme with this compound before adding the substrate may be necessary to allow for binding. Optimize the pre-incubation and reaction times.

  • Address Solubility Issues:

    • This compound Solubility: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration. This compound is often dissolved in a small amount of DMSO before being diluted in the aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls, as it can inhibit enzyme activity at higher concentrations.

    • Precipitation: Visually inspect the assay plate for any signs of compound precipitation. If precipitation is suspected, consider adjusting the buffer composition or the final concentration of this compound.

  • Review Experimental Protocol:

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the final concentrations of enzyme, substrate, inhibitor, and cofactor. Use calibrated pipettes and consider preparing master mixes to minimize variability.

    • Controls: Ensure appropriate controls are included:

      • No-inhibitor control: To measure maximal enzyme activity.

      • No-enzyme control: To account for non-enzymatic substrate degradation.

      • Vehicle control (e.g., DMSO): To assess the effect of the solvent on enzyme activity.

      • Positive control inhibitor: A known aldose reductase inhibitor to validate the assay's responsiveness.

  • Data Analysis and Interpretation:

    • Kinetic Parameters: If you are determining the mode of inhibition, ensure that substrate concentrations are appropriately chosen around the Michaelis-Menten constant (Km).

    • IC50 Curve: For IC50 determination, use a sufficient range of inhibitor concentrations to generate a complete dose-response curve.

Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting low in vitro efficacy of this compound.

G Troubleshooting Workflow for Low this compound Efficacy start Low In Vitro Efficacy Observed reagent_check Step 1: Verify Reagent Quality - this compound integrity - Enzyme activity - Substrate/Cofactor purity start->reagent_check assay_optimization Step 2: Optimize Assay Conditions - pH and buffer - Temperature - Incubation times reagent_check->assay_optimization Reagents OK solubility_check Step 3: Check this compound Solubility - DMSO concentration - Visual inspection for precipitation assay_optimization->solubility_check Conditions Optimal protocol_review Step 4: Review Experimental Protocol - Pipetting accuracy - Proper controls solubility_check->protocol_review Solubility Confirmed data_analysis Step 5: Re-evaluate Data Analysis - Kinetic parameters - IC50 curve fit protocol_review->data_analysis Protocol Correct resolve Issue Resolved data_analysis->resolve Analysis Verified

Caption: A stepwise approach to diagnosing and resolving issues of low this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme aldose reductase (AR).[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.

Q2: What is the expected in vitro potency of this compound?

Q3: Is this compound selective for aldose reductase?

A3: Yes, a key feature of this compound is its high selectivity for aldose reductase over aldehyde reductase.[3] This is a significant advantage, as off-target inhibition of aldehyde reductase by earlier-generation inhibitors was associated with toxicity.

Q4: What are the key components of an in vitro aldose reductase inhibition assay?

A4: A typical in vitro aldose reductase inhibition assay includes:

  • Enzyme: Purified or recombinant aldose reductase.

  • Substrate: Commonly DL-glyceraldehyde, though glucose can also be used.

  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Inhibitor: this compound at various concentrations.

  • Buffer: Typically a phosphate buffer at a pH optimal for the enzyme (e.g., pH 6.2).

  • Detection Method: The assay usually measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Q5: What are some common pitfalls in setting up an aldose reductase inhibition assay?

A5: Common pitfalls include:

  • Using a suboptimal pH for the assay buffer.

  • Inaccurate determination of enzyme concentration or activity.

  • Instability of NADPH; it is sensitive to light and temperature.

  • Inhibitor solubility issues leading to an overestimation of the IC50 value.

  • Inadequate mixing of reagents in the assay plate.

Quantitative Data Summary

Due to the limited availability of specific IC50 values in the public domain, a direct quantitative comparison is challenging. However, based on company communications, the potency of this compound can be summarized as follows:

CompoundTargetIn Vitro PotencySelectivity
This compound (AT-001) Aldose Reductase ~1,000x more potent than first-generation ARIs [3]High for Aldose Reductase over Aldehyde Reductase [3]
ZopolrestatAldose ReductaseBaseline for comparisonLower selectivity, inhibits Aldehyde Reductase

Experimental Protocols

Protocol 1: General Aldose Reductase Inhibition Assay

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Purified or recombinant aldose reductase

  • This compound

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (0.1 M, pH 6.2)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of working concentrations.

    • Prepare fresh solutions of NADPH and DL-glyceraldehyde in the phosphate buffer.

    • Dilute the aldose reductase enzyme to the desired working concentration in cold phosphate buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound solution (or DMSO for control wells)

      • Aldose reductase enzyme solution

    • Mix gently and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the Reaction:

    • Add the NADPH solution to all wells.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells except the blank.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Experimental Workflow Diagram

G Aldose Reductase Inhibition Assay Workflow prep Reagent Preparation - this compound dilutions - Enzyme, substrate, cofactor solutions setup Assay Setup in 96-well Plate - Add buffer, inhibitor, enzyme prep->setup preincubate Pre-incubation (10-15 min at 37°C) setup->preincubate initiate Reaction Initiation - Add NADPH - Add substrate preincubate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis - Calculate % inhibition - Determine IC50 measure->analyze

Caption: A streamlined workflow for performing an in vitro aldose reductase inhibition assay.

Signaling Pathway

The polyol pathway, initiated by aldose reductase, is a key pathway in the pathogenesis of diabetic complications. Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. This process has several downstream consequences that contribute to cellular damage.

Aldose Reductase and the Polyol Pathway

G The Polyol Pathway and the Role of this compound cluster_0 Polyol Pathway cluster_1 Downstream Effects Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs NADPH NADPH NADP NADP+ NADPH->NADP OxidativeStress Oxidative Stress (decreased NADPH) NADP->OxidativeStress NAD NAD+ NADH NADH NAD->NADH CellDamage Cellular Damage & Complications OsmoticStress->CellDamage OxidativeStress->CellDamage AGEs->CellDamage This compound This compound This compound->Glucose Inhibits

Caption: this compound inhibits aldose reductase, blocking the conversion of glucose to sorbitol.

References

Technical Support Center: Investigating Off-Target Effects of Caficrestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Caficrestat (AT-001) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme Aldose Reductase (AR).[1][2][3] AR is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[4][5] Under hyperglycemic conditions, this pathway becomes more active, converting glucose to sorbitol.[4][5] this compound is being investigated for its therapeutic potential in diabetic complications by blocking this pathway.[2][3]

Q2: Are there any known specific off-target proteins for this compound?

Currently, publicly available research does not specify any widely confirmed off-target proteins for this compound. It is described as a highly specific and selective Aldose Reductase inhibitor.[1][6] However, as with any small molecule inhibitor, the potential for off-target interactions should be experimentally evaluated in the context of your specific research model.

Q3: What are the general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?

Several unbiased and targeted approaches can be employed to identify potential off-target effects:

  • Proteome-wide approaches:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by observing the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[7][8][9][10] It can be used in a proteome-wide manner to identify proteins that are stabilized by this compound.

    • Chemical Proteomics: Techniques like affinity chromatography using a modified this compound molecule as bait can be used to pull down interacting proteins from a cell lysate, which can then be identified by mass spectrometry.

  • Targeted approaches:

    • Kinome Scanning: If there is a reason to suspect off-target effects on kinases, a kinome scan can be performed. This involves screening the compound against a large panel of purified kinases to determine its binding affinity.[11][12][13]

    • Computational Modeling: In silico methods, such as molecular docking, can be used to predict potential off-target interactions based on the structure of this compound and known protein structures.[14]

Q4: How can I distinguish between on-target and off-target effects in my cellular experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some key strategies:

  • Use of a structurally distinct inhibitor: Employing another Aldose Reductase inhibitor with a different chemical scaffold can help determine if the observed phenotype is due to AR inhibition or an off-target effect specific to this compound's structure.

  • Genetic knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Aldose Reductase should phenocopy the effects of this compound if they are on-target.[14]

  • Rescue experiments: If a phenotype is observed upon this compound treatment, attempting to rescue the effect by overexpressing a resistant form of Aldose Reductase (if available) or by supplementing with a downstream product of the inhibited pathway can provide strong evidence for on-target action.

  • Dose-response analysis: On-target effects are typically expected to occur at concentrations consistent with the known potency of the inhibitor for its target. Off-target effects may appear at higher concentrations.

Troubleshooting Guides

Problem: I am observing an unexpected phenotype in my cell-based assay after treating with this compound.

Possible Cause: The observed phenotype could be a result of an off-target effect of this compound.

Troubleshooting Steps:

  • Validate On-Target Engagement:

    • Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Aldose Reductase in your specific cell system at the concentration you are using.[7][8][9][10]

  • Perform Control Experiments:

    • Negative Control: Include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

    • Positive Control: If possible, use a known activator or inhibitor of the pathway you are studying to ensure your assay is working as expected.[15]

    • Alternative Inhibitor: Treat cells with a different, structurally unrelated Aldose Reductase inhibitor. If the phenotype is not replicated, it suggests an off-target effect of this compound.

  • Genetic Validation:

    • Use siRNA or CRISPR to knock down or knock out the gene for Aldose Reductase (AKR1B1). If the phenotype is reproduced, it is likely an on-target effect.

  • Dose-Response Curve:

    • Generate a full dose-response curve for the observed phenotype. Compare the EC50 of the phenotype with the known IC50 of this compound for Aldose Reductase. A significant discrepancy may indicate an off-target effect.

Problem: How can I proactively screen for potential off-target effects of this compound in my model system?

Proactive Screening Strategy:

  • In Silico Profiling:

    • Utilize computational tools to predict potential off-target binding sites for this compound based on its chemical structure. This can provide a list of candidate proteins for further investigation.

  • Biochemical Screening:

    • If your research suggests a particular class of proteins might be affected (e.g., kinases), perform a broad biochemical screen like a kinome scan.[11][12][13] This will provide data on the binding affinity of this compound to a large number of purified proteins.

  • Proteome-Wide Cellular Analysis:

    • Employ a proteome-wide CETSA experiment coupled with mass spectrometry to identify proteins that are thermally stabilized by this compound in your cells of interest. This provides an unbiased view of intracellular target engagement.

Data Presentation

Table 1: Key Characteristics of this compound (AT-001)

CharacteristicDescriptionReference
Target Aldose Reductase (AR)[1][2][3]
Mechanism Inhibition of the polyol pathway[4][5]
Therapeutic Area Diabetic Complications (e.g., Cardiomyopathy)[2][3]
Selectivity Described as highly specific for Aldose Reductase[1][6]

Table 2: Experimental Approaches to Investigate Off-Target Effects

Experimental ApproachPrincipleApplication for this compound ResearchReference
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Confirming on-target engagement of AR and identifying novel off-target interactors in a cellular context.[7][8][9][10]
Kinome Scanning Measures the binding affinity of a compound to a large panel of purified kinases.Assessing the selectivity of this compound against the human kinome.[11][12][13]
Genetic Knockdown/Knockout (siRNA/CRISPR) Reduces or eliminates the expression of the target protein.Differentiating on-target from off-target effects by phenocopying the inhibitor's on-target effects.[14]
Computational Docking Predicts the binding of a ligand to a protein based on their 3D structures.In silico screening for potential off-target interactions of this compound.[14]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Aldose Reductase (and any other protein of interest) using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Aldose_Reductase_Pathway cluster_polyol Polyol Pathway cluster_downstream Downstream Effects of Pathway Activation Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Oxidative Stress Oxidative Stress Glucose->Oxidative Stress Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Inflammatory Signaling Inflammatory Signaling Fructose->Inflammatory Signaling This compound This compound This compound->Glucose Inhibits

Caption: The Aldose Reductase signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_discovery Off-Target Discovery cluster_validation Phenotype Validation In_Silico_Screening In Silico Screening (e.g., Docking) Alternative_Inhibitor Use Structurally Different Inhibitor In_Silico_Screening->Alternative_Inhibitor Biochemical_Screening Biochemical Screening (e.g., Kinome Scan) Genetic_Perturbation Genetic Knockdown/Out (siRNA/CRISPR) Biochemical_Screening->Genetic_Perturbation Proteome_Wide_CETSA Proteome-Wide CETSA Dose_Response Dose-Response Analysis Proteome_Wide_CETSA->Dose_Response Conclusion On-Target vs. Off-Target Effect Determined Alternative_Inhibitor->Conclusion Genetic_Perturbation->Conclusion Dose_Response->Conclusion Unexpected_Phenotype Unexpected Phenotype Observed with this compound Unexpected_Phenotype->In_Silico_Screening Identify Potential Off-Targets Unexpected_Phenotype->Biochemical_Screening Identify Potential Off-Targets Unexpected_Phenotype->Proteome_Wide_CETSA Identify Potential Off-Targets

Caption: Experimental workflow for identifying and validating potential off-target effects.

References

Technical Support Center: Aldose Reductase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in aldose reductase (AR) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common aldose reductase activity assay?

A1: The most common method is a spectrophotometric assay. It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as aldose reductase catalyzes the reduction of an aldehyde substrate (like DL-glyceraldehyde) to its corresponding alcohol.[1][2]

Q2: What are the critical reagents for this assay?

A2: The essential reagents include a suitable buffer (typically phosphate buffer), the enzyme source (purified AR or tissue/cell lysate), the cofactor NADPH, and a substrate such as DL-glyceraldehyde.[3][4][5]

Q3: What is the optimal pH for aldose reductase activity?

A3: The optimal pH for aldose reductase activity is generally in the range of 6.2 to 7.0.[3][5] However, for the reverse reaction (alcohol oxidation), the optimal pH is around 8.9.

Q4: How should I prepare and store my NADPH stock solution?

A4: NADPH is unstable, especially in acidic conditions and at room temperature. It is recommended to prepare fresh NADPH solutions in a slightly alkaline buffer (pH > 7.4) and keep them on ice during use. For long-term storage, aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: My test compound (inhibitor) is not dissolving well. What can I do?

A5: Solubility issues with inhibitors are a common problem.[6] You can try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it into the assay buffer.[4][7] It is crucial to include a solvent control in your experiment to account for any effects of the solvent on enzyme activity.[7] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting the enzyme.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Signal (High initial absorbance at 340 nm) Contaminated reagents or buffer.Use fresh, high-purity reagents and prepare fresh buffers. Filter the buffer if necessary.
Precipitation of assay components.Ensure all components are fully dissolved. Check the solubility of your test compound at the final assay concentration.
Presence of interfering substances in the sample.If using tissue or cell lysates, consider sample purification steps like dialysis or using spin columns to remove small molecules that might absorb at 340 nm.[1]
No or Very Low Enzyme Activity Inactive enzyme.Ensure the enzyme has been stored correctly (typically at -80°C in the presence of a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Degraded NADPH.Prepare fresh NADPH solution. Verify the concentration and purity of your NADPH stock.
Incorrect assay conditions.Verify the pH of the assay buffer and the final concentrations of all reagents. Ensure the assay is performed at the optimal temperature (usually 37°C).[4]
Presence of an unknown inhibitor in the sample or reagents.Run a positive control with a known amount of purified aldose reductase. If the positive control works, the issue is likely with your sample.
Inconsistent or Non-reproducible Results Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize well-to-well variability.
Temperature fluctuations.Ensure the plate reader and all reagents are equilibrated to the assay temperature before starting the reaction.
"Edge effects" in 96-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.
Instability of the enzyme or NADPH during the assay.Pre-incubate the enzyme and other components at the assay temperature for a short period before initiating the reaction by adding the final component (e.g., substrate or NADPH).
Precipitation During the Assay Low solubility of the test inhibitor at the assay concentration.Decrease the concentration of the inhibitor. Use a co-solvent like DMSO, and ensure the final concentration is low and consistent across all relevant wells.
Protein (enzyme) precipitation.Check the buffer composition (pH, ionic strength). Consider adding a stabilizing agent like glycerol or BSA to the enzyme preparation.

Experimental Protocols

Detailed Protocol for Spectrophotometric Aldose Reductase Activity Assay

This protocol is adapted from several sources and provides a general procedure for measuring aldose reductase activity.[3][4][5]

Materials:

  • Purified Aldose Reductase or tissue/cell lysate

  • Potassium Phosphate Buffer (0.067 M, pH 6.2)

  • NADPH solution (e.g., 0.1 mM final concentration)

  • DL-glyceraldehyde solution (e.g., 10 mM final concentration)

  • Test inhibitor and vehicle (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)

Procedure:

  • Reagent Preparation:

    • Prepare all solutions in the potassium phosphate buffer.

    • Prepare the NADPH and DL-glyceraldehyde solutions fresh on the day of the experiment. Keep the NADPH solution on ice.

    • Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to make a stock solution.

  • Assay Setup:

    • Set up the following reactions in the 96-well plate (in triplicate):

      • Blank (No Enzyme): Buffer, NADPH, Substrate

      • Enzyme Control (No Inhibitor): Buffer, Enzyme, NADPH, Substrate, Vehicle

      • Solvent Control: Buffer, Enzyme, NADPH, Substrate, Vehicle (at the same concentration as in the inhibitor wells)

      • Inhibitor Wells: Buffer, Enzyme, NADPH, Substrate, Test Inhibitor (at various concentrations)

      • Substrate Blank (for colored compounds): Buffer, Enzyme, NADPH, Test Inhibitor (without substrate)

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the buffer, enzyme, and NADPH.

    • Add the appropriate volumes of buffer, enzyme solution, and vehicle or inhibitor solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DL-glyceraldehyde solution to all wells except the substrate blanks.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Aldose Reductase Assay

ParameterRecommended RangeNotes
pH6.2 - 7.0Optimal for the forward reaction (aldehyde reduction).[3][5]
Temperature25°C - 37°C37°C is commonly used to mimic physiological conditions.[4]
NADPH Concentration0.1 - 0.2 mMShould be at or above the Km for NADPH to ensure it is not rate-limiting.[4][5]
DL-glyceraldehyde Concentration0.5 - 10 mMThe concentration may need to be optimized depending on the enzyme source and specific activity.[5][8]
Enzyme ConcentrationVariesShould be sufficient to produce a linear reaction rate for at least 5-10 minutes.

Table 2: Reported Kinetic Parameters for Aldose Reductase

SubstrateEnzyme SourceKmVmax or kcatReference
DL-glyceraldehydeBovine Lens39 ± 4 µMkcat: 47 ± 3 min-1[4]
DL-glyceraldehydeRat Mesangial Cells0.83 mMNot reported[9]
GlucoseBovine Lens35 - 212 mMNot reported[4]
4-Hydroxynonenal (HNE)Bovine Lens37 ± 1 µMkcat: 48 ± 1 min-1[4]

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Plate Prepare 96-well Plate (Controls & Samples) Reagents->Plate Enzyme Prepare Enzyme (Purified or Lysate) Enzyme->Plate Inhibitor Prepare Inhibitor (Stock Solution) Inhibitor->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Read Read Absorbance at 340 nm (Kinetic Mode) Initiate->Read Analyze Analyze Data (Calculate Rates, % Inhibition, IC50) Read->Analyze Troubleshooting_Tree Start Assay Problem? HighBg High Background? Start->HighBg NoActivity No/Low Activity? HighBg->NoActivity No CheckReagents Check Reagents (Fresh, Filtered) HighBg->CheckReagents Yes Inconsistent Inconsistent Results? NoActivity->Inconsistent No CheckEnzyme Check Enzyme (Storage, Fresh Aliquot) NoActivity->CheckEnzyme Yes CheckPipetting Check Pipetting (Calibration, Technique) Inconsistent->CheckPipetting Yes CheckPrecip Check for Precipitation CheckReagents->CheckPrecip Still High Solved1 Solved1 CheckReagents->Solved1 Resolved PurifySample Purify Sample (Dialysis, Spin Column) CheckPrecip->PurifySample Still High Solved2 Solved2 CheckPrecip->Solved2 Resolved Solved3 Solved3 PurifySample->Solved3 Resolved CheckNADPH Check NADPH (Fresh, Purity) CheckEnzyme->CheckNADPH Still Low Solved4 Solved4 CheckEnzyme->Solved4 Resolved CheckConditions Check Assay Conditions (pH, Temp, Concentrations) CheckNADPH->CheckConditions Still Low Solved5 Solved5 CheckNADPH->Solved5 Resolved PositiveControl Run Positive Control CheckConditions->PositiveControl Still Low Solved6 Solved6 CheckConditions->Solved6 Resolved Solved7 Solved7 PositiveControl->Solved7 Resolved CheckTemp Check Temperature (Equilibration) CheckPipetting->CheckTemp Still Inconsistent Solved8 Solved8 CheckPipetting->Solved8 Resolved AvoidEdge Avoid 'Edge Effects' CheckTemp->AvoidEdge Still Inconsistent Solved9 Solved9 CheckTemp->Solved9 Resolved Solved10 Solved10 AvoidEdge->Solved10 Resolved

References

Navigating Caficrestat Stability in Your Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Caficrestat (AT-001) in their in-vitro studies, understanding its stability in various cell culture media is paramount for generating reliable and reproducible data. This technical support center provides essential guidance on addressing potential stability issues, offering troubleshooting advice, and answering frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?

Currently, specific quantitative data on the stability of this compound, such as its half-life or degradation rate in common cell culture media, is not publicly available. As with many investigational compounds, such proprietary data may not be disclosed. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.

Q2: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can impact the stability of a small molecule like this compound in a complex biological environment such as cell culture media:

  • Media Composition: Components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions (e.g., ferric ammonium citrate), can potentially interact with and degrade the compound.[1]

  • pH and Temperature: Standard cell culture conditions (pH 7.4, 37°C) can accelerate the hydrolysis of susceptible chemical moieties.

  • Presence of Serum: Fetal Bovine Serum (FBS) contains enzymes and other proteins that can metabolize or bind to the compound, affecting its free concentration and stability.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.[2]

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in the media.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

Assessing the stability of this compound in your chosen medium is a critical step. A general approach involves incubating the compound in the cell-free medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are commonly used for accurate quantification.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect of this compound. Compound degradation in the culture medium over the course of the experiment.Perform a stability study to determine the half-life of this compound in your medium. Based on the results, you may need to replenish the medium with fresh compound at regular intervals.
Adsorption of this compound to plasticware.Consider using low-adhesion plasticware or pre-incubating the plates with a blocking agent like bovine serum albumin (BSA).
Sub-optimal solvent or final solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is low enough (<0.5%) to not cause cellular toxicity. Prepare fresh stock solutions and filter-sterilize if necessary.[4]
High variability between replicate experiments. Inconsistent compound concentration due to degradation or precipitation.Visually inspect the medium for any signs of precipitation after adding this compound. Determine the solubility of this compound in your medium beforehand. Ensure consistent timing for media changes and compound addition.
Unexpected cellular toxicity. Formation of toxic degradation products.If you have access to LC-MS, analyze the incubated medium for the presence of degradation peaks. If degradation is significant, more frequent media changes may be required.

Experimental Protocols

Protocol 1: General Method for Assessing Small Molecule Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or multi-well plates

  • Analytical instrument (HPLC-UV or LC-MS)

  • Appropriate solvents for sample preparation and analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking: Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is minimal and consistent across all samples.

  • Incubation: Aliquot the spiked medium into sterile tubes or wells and place them in the incubator under standard cell culture conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The "0 hour" sample should be collected immediately after spiking and serves as the initial concentration reference.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound versus time to determine the degradation profile and calculate the half-life (t½) of the compound in the medium.

Signaling Pathways and Experimental Workflows

This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway. In conditions of hyperglycemia, this pathway becomes overactivated, leading to cellular stress and contributing to diabetic complications like diabetic cardiomyopathy. The inhibition of aldose reductase by this compound is intended to mitigate these downstream pathological effects, which often involve the transforming growth factor-beta (TGF-β) signaling pathway, a central player in cardiac fibrosis.

Experimental Workflow for this compound Stability Assessment prep Prepare this compound Stock Solution spike Spike Cell Culture Medium prep->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC or LC-MS store->analyze data Determine Degradation Profile & Half-life analyze->data

Workflow for assessing this compound stability.

Polyol Pathway and Aldose Reductase Inhibition cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress (ROS Production) Fructose->OxidativeStress This compound This compound This compound->Glucose Inhibits TGF_beta TGF-β Activation OxidativeStress->TGF_beta

This compound inhibits the polyol pathway.

TGF-β Signaling in Cardiac Fibrosis TGF_beta TGF-β Receptor TGF-β Receptor Complex TGF_beta->Receptor SMAD2_3 p-SMAD2/3 Receptor->SMAD2_3 Phosphorylation Complex SMAD2/3/4 Complex SMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Collagen, Fibronectin) Nucleus->Transcription Fibrosis Cardiac Fibrosis Transcription->Fibrosis

References

Technical Support Center: Overcoming Resistance to Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to aldose reductase inhibitors (ARIs) in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cell lines develop resistance to aldose reductase inhibitors (ARIs)?

A1: Resistance to ARIs is a multifactorial issue. The most commonly observed mechanisms include:

  • Overexpression of Aldose Reductase (AKR1B1): Cancer cells can significantly increase the expression of the aldose reductase enzyme, overwhelming the inhibitory effect of the drug.[1][2] For instance, studies have shown that the mRNA expression of AKR1B1 can be increased by 1.77-fold in tumor cells compared to normal tissue.[1]

  • Activation of the Nrf2-Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[3][4] Under conditions of cellular stress, which can be induced by chemotherapy, Nrf2 is activated and promotes the transcription of antioxidant and detoxification genes, including aldose reductase.[3][4][5] This upregulation can lead to drug resistance.[3][4]

  • Alternative Signaling Pathways: Cells can activate compensatory signaling pathways to bypass the effects of ARI treatment. A key pathway implicated in chemoresistance is the ERK/MAPK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[6][7][8][9]

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), which actively transport ARIs and other chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.[10]

Q2: How can I determine if my cell line has developed resistance to a specific ARI?

A2: The most common method to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of the ARI in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11][12] This can be done using a cell viability assay, such as the MTT assay.

Q3: Are there strategies to overcome ARI resistance in my experiments?

A3: Yes, several strategies can be employed to overcome ARI resistance:

  • Combination Therapy: Using ARIs in conjunction with other chemotherapeutic agents can often re-sensitize resistant cells. For example, the ARI fidarestat has been shown to increase the sensitivity of colorectal cancer cells to doxorubicin.[10][13]

  • Targeting Downstream Signaling: Inhibiting signaling pathways that are activated in resistant cells, such as the ERK/MAPK pathway, can help restore sensitivity to ARIs.

  • Developing Novel ARIs: Research is ongoing to develop new ARIs with different binding mechanisms or increased potency that may be effective against resistant cell lines.

Troubleshooting Guides

Aldose Reductase (AR) Activity Assay (Spectrophotometric)

This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by aldose reductase.

Troubleshooting Common Issues:

ProblemPossible CauseSolution
High background absorbance Contaminated reagents or cuvettes.Use fresh, high-purity reagents and thoroughly clean cuvettes before use.[14]
Incorrect blank measurement.Ensure the blank contains all reaction components except the enzyme or substrate.
No or low enzyme activity Inactive enzyme.Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[15]
Incorrect buffer pH.The optimal pH for the assay is typically around 6.2. Prepare fresh buffer and verify the pH.[16]
Substrate degradation.Prepare fresh substrate solutions for each experiment.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuations.Maintain a constant temperature (e.g., 37°C) throughout the assay using a temperature-controlled spectrophotometer.[15]
Air bubbles in the cuvette.Be careful when pipetting to avoid introducing air bubbles. Gently tap the cuvette to dislodge any bubbles.
Intracellular Sorbitol Measurement (HPLC)

This method quantifies the accumulation of sorbitol, the product of aldose reductase activity on glucose, within the cells.

Troubleshooting Common Issues:

ProblemPossible CauseSolution
Broad or tailing peaks Poor column performance.Check the column's efficiency and replace it if necessary. Ensure the mobile phase is properly filtered and degassed.
Inappropriate mobile phase composition.Optimize the mobile phase composition and flow rate.[17]
No or low sorbitol peak Inefficient cell lysis and extraction.Ensure complete cell lysis and efficient extraction of intracellular metabolites.
Low intracellular sorbitol concentration.Increase the number of cells used for extraction or pre-treat cells with high glucose to stimulate sorbitol production.
Baseline drift or noise Detector issues (e.g., cell contamination, air bubbles).Clean the detector flow cell and ensure the system is free of air bubbles.
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and delivered consistently by the pump.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Troubleshooting Common Issues:

ProblemPossible CauseSolution
High background absorbance in blank wells Contaminated media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique during the assay.[18]
Phenol red in the media.Use phenol red-free media for the assay.
Low absorbance readings Low cell number.Increase the initial cell seeding density. Ensure cells have adequate time to recover and proliferate after seeding.
Insufficient incubation time with MTT.Increase the incubation time to allow for sufficient formazan crystal formation.
Incomplete solubilization of formazan crystals Inadequate mixing or insufficient solubilization solution.Ensure complete mixing after adding the solubilization solution. An overnight incubation may be necessary for complete dissolution.[19]
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding and pipette carefully to distribute cells evenly.[20]
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media.[20]

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published literature.[15][16]

Materials:

  • Phosphate Buffer (0.067 M, pH 6.2)

  • NADPH solution (e.g., 0.3 mM in phosphate buffer)

  • Substrate solution (e.g., 10 mM DL-glyceraldehyde in phosphate buffer)

  • Cell lysate or purified aldose reductase

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the cell lysate/purified enzyme in each well/cuvette.

  • For the blank/control, prepare a similar mixture but replace the substrate with phosphate buffer.

  • Incubate the plate/cuvettes at 37°C for 5-10 minutes to pre-warm the reaction mixture.

  • Initiate the reaction by adding the substrate to each well/cuvette.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve.

  • Enzyme activity is proportional to the rate of decrease in absorbance at 340 nm.

Intracellular Sorbitol Measurement (HPLC)

This protocol provides a general guideline for the analysis of intracellular sorbitol by HPLC with refractive index (RI) detection.

Materials:

  • Cell culture and harvesting reagents

  • Lysis buffer (e.g., ice-cold methanol)

  • HPLC system with a refractive index (RI) detector

  • Appropriate HPLC column for sugar analysis (e.g., an amino-based column)[15]

  • Mobile phase (e.g., acetonitrile/water mixture)[17]

  • Sorbitol standard solution

Procedure:

  • Cell Lysis and Extraction:

    • Harvest a known number of cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding a known volume of ice-cold methanol and vortexing vigorously.

    • Incubate on ice to allow for complete extraction.

    • Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of mobile phase.

    • Filter the sample through a 0.22 µm filter before injecting it into the HPLC.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample.

    • Run the HPLC analysis using an isocratic elution with the optimized mobile phase.

    • Detect the sorbitol peak using the RI detector.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of sorbitol.

    • Quantify the amount of sorbitol in the samples by comparing the peak area to the standard curve.

    • Normalize the sorbitol concentration to the initial cell number or total protein content.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[18][21]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Plate cells at the desired density in a 96-well plate and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of the ARI and/or other compounds for the desired time period. Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible in the cells.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[21]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

Table 1: IC50 Values of Aldose Reductase Inhibitors in Resistant Cell Lines
Cell LineDrug Resistance ProfileAldose Reductase InhibitorIC50 (µM)Fold ResistanceReference
MCF-7Doxorubicin-sensitiveDoxorubicin2.5-[22]
MCF-7/DoxDoxorubicin-resistantDoxorubicin128.551.4[22]
A549Cisplatin-sensitiveCisplatin6.14-[12]
A549/CisRCisplatin-resistantCisplatin43.017.0[12]
Huh-7 PLenvatinib-sensitiveLenvatinib--[11]
Huh-7 LRLenvatinib-resistantLenvatinib-3.89[11]
Caco-2Doxorubicin-sensitiveDoxorubicin + FidarestatSignificantly lower than Doxorubicin alone-[13]
Table 2: Fold Change in Aldose Reductase (AKR1B1) Expression in Resistant Cell Lines
Cell LineResistance ProfileFold Change in AKR1B1 mRNAFold Change in AKR1B1 ProteinReference
Tumor Bladder Cells vs. Normal Tissue-1.77-[1]
HEK-293 (p53 silenced vs. control)-IncreasedIncreased[23]
HepG2 (p53 silenced vs. control)-IncreasedIncreased[23]
Drug-resistant HCC cellsLenvatinib/SorafenibUpregulatedUpregulated[11]

Signaling Pathways and Experimental Workflows

ARI_Resistance_Workflow cluster_experiment Experimental Workflow to Investigate ARI Resistance cluster_mechanisms Mechanism Investigation cluster_strategies Overcoming Resistance start Start with sensitive cell line develop_resistance Induce resistance (e.g., long-term drug exposure) start->develop_resistance confirm_resistance Confirm resistance (IC50 determination via MTT assay) develop_resistance->confirm_resistance investigate_mechanisms Investigate Resistance Mechanisms confirm_resistance->investigate_mechanisms overcome_resistance Strategies to Overcome Resistance investigate_mechanisms->overcome_resistance ar_expression Measure AR Expression (RT-qPCR, Western Blot) investigate_mechanisms->ar_expression pathway_analysis Analyze Signaling Pathways (e.g., Nrf2, ERK) investigate_mechanisms->pathway_analysis sorbitol_assay Measure Intracellular Sorbitol (HPLC) investigate_mechanisms->sorbitol_assay end End overcome_resistance->end combo_therapy Combination Therapy (ARI + Chemo) overcome_resistance->combo_therapy pathway_inhibition Inhibit Key Pathways (e.g., MEK inhibitors) overcome_resistance->pathway_inhibition

Caption: Workflow for investigating and overcoming ARI resistance.

Nrf2_Signaling_in_ARI_Resistance cluster_nrf2 Nrf2-Keap1 Signaling Pathway in ARI Resistance stress Oxidative Stress (e.g., from chemotherapy) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 destabilizes nrf2_release Nrf2 Release and Nuclear Translocation keap1_nrf2->nrf2_release are Antioxidant Response Element (ARE) in DNA nrf2_release->are binds to gene_transcription Increased Transcription of Antioxidant Genes are->gene_transcription activates ar_upregulation Upregulation of Aldose Reductase (AKR1B1) gene_transcription->ar_upregulation resistance ARI Resistance ar_upregulation->resistance

Caption: Nrf2-Keap1 pathway leading to ARI resistance.

ERK_Signaling_in_ARI_Resistance cluster_erk ERK Signaling Pathway in Chemoresistance growth_factors Growth Factors / Stress ras RAS growth_factors->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors activates cell_survival Increased Cell Survival and Proliferation transcription_factors->cell_survival promotes resistance Chemoresistance (including to ARIs) cell_survival->resistance

Caption: ERK signaling pathway contributing to chemoresistance.

References

Best practices for long-term storage of Caficrestat solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Caficrestat (AT-001) is an investigational drug candidate. As such, comprehensive public data on its long-term stability and storage in solution is limited. The following best practices are based on general knowledge for small molecule drug solutions and aldose reductase inhibitors. Researchers should always perform their own stability studies for their specific solvent and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general conditions for long-term storage of this compound solutions?

A1: While specific data for this compound is not publicly available, general best practices for small molecule compounds suggest that solutions should be stored at low temperatures to minimize degradation.[1][2] For long-term storage, -20°C or -80°C is recommended.[1][3] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays due to its high solubilizing capacity.[4] However, it is important to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.[5] For animal studies, co-solvents such as polyethylene glycol 400 (PEG400), Tween 80, or cyclodextrins may be used to improve aqueous solubility.[5] Always use high-purity, anhydrous solvents when possible.

Q3: How long can I store this compound solutions?

A3: The stability of this compound in any given solvent system is not publicly documented. For general small molecule solutions, stability can range from one month at -20°C to six months or longer at -80°C.[3][5] However, this is highly dependent on the compound's structure, the solvent used, and storage conditions. It is crucial to perform periodic quality control checks (e.g., by HPLC) to determine the actual stability of your specific solution. A study on a diverse set of compounds in DMSO showed a projected integrity loss of 12% at -20°C under argon and 21% at -20°C under ambient atmosphere over four years.[6]

Q4: What are the likely degradation pathways for this compound?

A4: As an aldose reductase inhibitor, this compound's stability could be affected by common degradation pathways for pharmaceutical compounds, including:

  • Hydrolysis: Degradation due to reaction with water. This can be acid or base catalyzed.[7]

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.[7]

  • Photolysis: Degradation upon exposure to light, particularly UV light.[7]

  • Thermal Degradation: Accelerated degradation at elevated temperatures.[7]

Identifying the specific degradation pathways for this compound would require forced degradation studies.[8][9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate observed in the solution after thawing. 1. The compound has limited solubility in the chosen solvent at low temperatures.2. Solvent evaporation has increased the compound concentration above its solubility limit.3. The compound has degraded into less soluble products.1. Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. Ensure the solution is clear before use.2. Centrifuge the vial before opening to collect all material at the bottom.3. If the precipitate does not redissolve, it may indicate degradation or low solubility. Consider preparing a fresh solution.
Inconsistent experimental results using the same stock solution. 1. Degradation of the compound over time.2. Inaccurate concentration due to solvent evaporation.3. Incomplete dissolution of the compound after thawing.4. Repeated freeze-thaw cycles causing degradation.1. Perform an analytical check (e.g., HPLC-UV) to assess the purity and concentration of the stock solution.2. Always use tightly sealed vials. Consider using parafilm to further secure the cap.3. Ensure the solution is completely homogenous before making dilutions.4. Prepare single-use aliquots to avoid freeze-thaw cycles.
Loss of compound activity over time. 1. Chemical degradation of this compound.2. Adsorption of the compound to the storage vial surface.1. Store aliquots at -80°C for better long-term stability.2. Prepare fresh solutions more frequently.3. Consider using low-adsorption microcentrifuge tubes or glass vials.

Quantitative Data for Long-Term Storage of Small Molecule Solutions

The following table provides representative data for the storage of general small molecule compounds, as specific data for this compound is unavailable.

Storage ConditionSolventDurationStabilityReference
-20°CDMSO1 monthGeneral guideline for stock solutions[5]
-80°CDMSO6 monthsGeneral guideline for stock solutions[5]
-20°CDMSO (under Argon)4 years (projected)~12% loss of integrity[6]
-20°CDMSO (ambient air)4 years (projected)~21% loss of integrity[6]
+15°CDMSO (under Argon)4 years (projected)~58% loss of integrity[6]
4°CPowderUp to 2 yearsGeneral guideline for solid compounds[3]
-20°CPowderUp to 3 yearsGeneral guideline for solid compounds[3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound Solution

Objective: To identify potential degradation products and pathways for this compound under various stress conditions, which helps in developing a stability-indicating analytical method.[8][11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:[7]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 48 hours (in solution and as a solid).

    • Photolytic Degradation: Expose to a photostability chamber (with UV and visible light) for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

    • If using LC-MS, elucidate the structure of the major degradation products.[7]

Visualizations

G cluster_pathway This compound's Mechanism of Action Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibits

Caption: Simplified diagram of the polyol pathway and the inhibitory action of this compound.

G cluster_workflow Troubleshooting Stored Solution Instability start Inconsistent Experimental Results check_visual Visually Inspect Solution (Precipitate? Color Change?) start->check_visual is_precipitate Precipitate Present? check_visual->is_precipitate check_analytical Perform Analytical QC (e.g., HPLC, LC-MS) is_degraded Is Degradation > 5%? check_analytical->is_degraded action_discard Discard Solution Prepare Fresh Aliquots is_degraded->action_discard Yes action_continue Continue Use Re-evaluate Storage Conditions is_degraded->action_continue No is_precipitate->check_analytical No action_dissolve Warm and Vortex Solution is_precipitate->action_dissolve Yes action_dissolve->check_analytical

Caption: A logical workflow for troubleshooting issues with stored this compound solutions.

References

How to control for confounding factors in Caficrestat animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing animal studies with Caficrestat, a potent aldose reductase inhibitor. Our goal is to help you control for common confounding factors to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to diabetic complications?

A1: this compound is an aldose reductase inhibitor.[1][2][3] In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol.[4][5][6][7] This accumulation of sorbitol, and its subsequent conversion to fructose, can lead to osmotic stress, oxidative stress, and other cellular damage, contributing to diabetic complications such as diabetic cardiomyopathy and peripheral neuropathy.[4][7][8][9] this compound blocks aldose reductase, thereby preventing the accumulation of sorbitol and mitigating these downstream pathological effects.[10]

Q2: Which animal models are most appropriate for studying the efficacy of this compound?

A2: The choice of animal model is critical and depends on the specific diabetic complication being studied.

  • For Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetic models in rats and mice are commonly used to mimic type 1 diabetes.[11] For type 2 diabetes models, a combination of a high-fat diet (HFD) and a low dose of STZ is often employed to induce insulin resistance and subsequent hyperglycemia.[11][12] Genetically diabetic models such as the db/db mouse, which has a mutation in the leptin receptor, also develop obesity, insulin resistance, and cardiac dysfunction.[13]

  • For Diabetic Peripheral Neuropathy: STZ-induced diabetic rats are a well-established model that develops many features of human diabetic neuropathy, including reduced nerve conduction velocity and loss of sensation.[14][15] Diet-induced obesity models in mice, such as the C57/BL6 strain on a high-fat diet, are useful for studying neuropathy in the context of pre-diabetes and type 2 diabetes.[14]

Q3: What are the most critical confounding factors to consider in this compound animal studies?

A3: Several factors can influence the outcomes of your study and should be carefully controlled. These include:

  • Severity and Duration of Hyperglycemia: The degree and length of high blood glucose can significantly impact the development and progression of diabetic complications.

  • Diet: The composition of the diet, particularly fat and sugar content, can influence metabolic parameters and disease pathology.

  • Animal Strain and Genetics: Different strains of mice and rats can have varying susceptibility to diabetes and its complications.[16]

  • Age and Sex of Animals: These biological variables can affect disease progression and response to treatment.

  • Housing and Environmental Conditions: Factors such as cage density, temperature, and light cycles can impact animal stress levels and physiology.

  • Concomitant Medications: As observed in clinical trials, other diabetes medications (e.g., SGLT2 inhibitors, GLP-1 agonists) can have their own effects on the endpoints being studied and may interact with this compound.[2] While less common in animal studies, it's a critical consideration for translational relevance.

Troubleshooting Guides

Problem 1: High variability in glycemic control among diabetic animals.
  • Cause: Inconsistent induction of diabetes, particularly with chemical inducers like STZ. Animal strain differences in susceptibility to STZ.

  • Troubleshooting Steps:

    • Standardize Induction Protocol: Ensure precise dosing of the diabetogenic agent (e.g., STZ) based on body weight. Prepare fresh solutions for each use.

    • Confirm Diabetes: Measure blood glucose levels at a consistent time point after induction to confirm diabetic status. Establish clear inclusion criteria for what constitutes a diabetic animal (e.g., blood glucose > 250 mg/dL).

    • Acclimatization Period: Allow animals to acclimatize for a period after induction and before starting treatment to ensure stable hyperglycemia.

    • Consider Animal Strain: Be aware of the reported differences in STZ sensitivity among different rodent strains.

Problem 2: Lack of a significant therapeutic effect of this compound.
  • Cause: Insufficient drug exposure, inappropriate timing of treatment initiation, or the chosen animal model may not be highly dependent on the polyol pathway for the development of the specific complication.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a pilot study to determine the pharmacokinetic profile of this compound in your chosen animal model to ensure adequate drug exposure at the target tissue.

    • Dose-Response Study: Test a range of this compound doses to identify the most effective concentration.

    • Timing of Intervention: Consider initiating treatment at different stages of the disease (e.g., preventative vs. therapeutic). The polyol pathway may be more influential in the early stages of some complications.

    • Model Selection: Re-evaluate if the chosen animal model is appropriate. For instance, some genetically diabetic models may have pathology driven by mechanisms other than the polyol pathway.

Problem 3: Unexpected mortality in the diabetic animal groups.
  • Cause: Severe hyperglycemia and its complications can lead to poor health and mortality.

  • Troubleshooting Steps:

    • Monitor Animal Health: Regularly monitor body weight, food and water intake, and overall appearance.

    • Insulin Support: For severe type 1 diabetes models, providing a low dose of long-acting insulin can improve survival and mimic the clinical scenario of insulin-dependent diabetes.[17]

    • Humane Endpoints: Establish clear humane endpoints to prevent unnecessary suffering.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes and Diabetic Cardiomyopathy in Rats

  • Animals: Male Sprague-Dawley rats (8 weeks old).

  • Induction: A single intraperitoneal injection of Streptozotocin (STZ) at 65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Measure blood glucose from a tail vein sample 72 hours after STZ injection. Rats with blood glucose levels > 250 mg/dL are considered diabetic.

  • Treatment: Begin oral gavage of this compound or vehicle daily for 12 weeks.

  • Assessment of Cardiomyopathy:

    • Echocardiography: Perform at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Histopathology: At the end of the study, collect heart tissue for analysis of fibrosis (Masson's trichrome stain) and hypertrophy (hematoxylin and eosin stain).

Protocol 2: Induction of Type 2 Diabetes and Diabetic Peripheral Neuropathy in Mice

  • Animals: Male C57BL/6J mice (6 weeks old).

  • Induction:

    • Feed a high-fat diet (60% kcal from fat) for 4 weeks to induce insulin resistance.

    • After 4 weeks, administer a single low dose of STZ (40 mg/kg, intraperitoneal) to induce moderate hyperglycemia.

  • Confirmation of Diabetes: Monitor blood glucose weekly. Mice with sustained blood glucose > 200 mg/dL are considered diabetic.

  • Treatment: Begin administration of this compound mixed in the high-fat diet or vehicle diet for 8 weeks.

  • Assessment of Neuropathy:

    • Nerve Conduction Velocity: Measure sensory and motor nerve conduction velocity in the sciatic nerve at baseline and at the end of the study.

    • Thermal Sensitivity: Use a plantar test to assess thermal hyperalgesia.

    • Intraepidermal Nerve Fiber Density: Collect skin biopsies from the hind paw to quantify nerve fiber density.

Data Presentation

Table 1: Key Confounding Factors and Control Strategies

Confounding FactorPotential ImpactRecommended Control Strategy
Severity of Hyperglycemia Influences the rate and severity of complications.Standardize diabetes induction protocol; establish clear glycemic inclusion criteria; monitor blood glucose regularly.
Diet Composition Affects metabolism, body weight, and insulin resistance.Use a standardized, purified diet for all groups; ensure isocaloric vehicle and treatment diets.
Animal Strain Genetic background affects susceptibility to diabetes and complications.Use a single, well-characterized inbred strain for the entire study; justify the choice of strain based on literature.
Age and Sex Can influence disease progression and drug metabolism.Use animals of the same age and sex; if both sexes are used, stratify the analysis.
Microbiome Gut microbiota can influence metabolism and inflammation.Co-house animals from different experimental groups to normalize the microbiome, or source animals from a single vendor with a consistent health status.
Experimenter Bias Unconscious bias in handling and measurements.Blind the experimenters to the treatment groups during data collection and analysis.

Visualizations

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol Pathology Cellular Stress & Damage (Osmotic, Oxidative) Sorbitol->Pathology SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose This compound This compound This compound->AldoseReductase AldoseReductase->Sorbitol SDH->Fructose

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_induction Diabetes Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis AnimalSelection Animal Selection (Strain, Age, Sex) Acclimatization Acclimatization AnimalSelection->Acclimatization Randomization Randomization Acclimatization->Randomization Induction Induce Diabetes (e.g., STZ, High-Fat Diet) Randomization->Induction Confirmation Confirm Hyperglycemia Induction->Confirmation Treatment Administer this compound or Vehicle Confirmation->Treatment Monitoring Monitor Health & Glycemia Treatment->Monitoring Functional Functional Assessment (e.g., Echocardiography, NCV) Monitoring->Functional Biochemical Biochemical Assays Monitoring->Biochemical Histological Histological Analysis Monitoring->Histological

Caption: A generalized experimental workflow for this compound animal studies.

References

Caficrestat Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving Caficrestat (AT-001). The information is presented in a question-and-answer format to directly address potential issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Aldose Reductase (AR).[1][2] AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactivated, leading to cellular stress and contributing to diabetic complications like diabetic cardiomyopathy.[3]

Q2: I've seen conflicting reports on the efficacy of this compound in clinical trials. Can you clarify the results of the ARISE-HF Phase 3 study?

A2: The ARISE-HF Phase 3 trial evaluated this compound in patients with diabetic cardiomyopathy. The study did not meet its primary endpoint of stabilizing or improving cardiac functional capacity (as measured by Peak VO₂) in the overall patient population.[4][5] However, a pre-specified subgroup analysis of patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit from this compound treatment.[6] This suggests that the therapeutic effect of this compound might be more pronounced in patients who are not on these specific classes of medications.

Q3: What is the reported in vitro potency of this compound?

A3: this compound is a highly potent inhibitor of aldose reductase with a reported IC50 of 28.9 pM.[1]

Q4: What are the known physical and chemical properties of this compound?

A4: The key properties of this compound are summarized in the table below.

PropertyValueReference
Formal Name 7,8-dihydro-8-oxo-7-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-pyrazino[2,3-d]pyridazine-5-acetic acid[1]
Molecular Formula C₁₇H₁₀F₃N₅O₃S[1]
Formula Weight 421.4 g/mol [1]
Purity ≥98%[1]
Formulation A solid[1]
Solubility Soluble in DMSO[1]

Q5: Are there any known off-target effects of this compound?

A5: this compound was designed for enhanced specificity, affinity, and selectivity for aldose reductase compared to previous generations of inhibitors, which were associated with off-target effects. While comprehensive preclinical off-target screening data is not publicly available, the clinical trial data for this compound has shown it to be generally safe and well-tolerated, suggesting a favorable selectivity profile.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of aldose reductase activity in cell-based assays.
  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting: this compound is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved before preparing working dilutions. For cell-based assays, it is crucial to consider the final concentration of DMSO, as high concentrations can be toxic to cells. It is also important to note that the stability of compounds in DMSO can be affected by water and freeze-thaw cycles.

  • Possible Cause 2: Assay Conditions.

    • Troubleshooting: The inhibitory potency of some aldose reductase inhibitors can be influenced by oxidative stress. Ensure that your assay conditions are consistent and minimize sources of oxidative stress unless it is an intentional part of your experimental design. The concentration of the substrate (e.g., glucose, glyceraldehyde) and the cofactor NADPH are also critical for accurate and reproducible results.

  • Possible Cause 3: Cell Culture Conditions.

    • Troubleshooting: The expression and activity of aldose reductase can vary between cell types and can be influenced by culture conditions, such as glucose concentration in the media. Use a consistent cell passage number and ensure the cells are in a healthy, exponential growth phase.

Issue 2: Unexpected or paradoxical effects on downstream signaling pathways (e.g., TGF-β).
  • Possible Cause 1: Crosstalk between Signaling Pathways.

    • Troubleshooting: Aldose reductase inhibition is expected to reduce oxidative stress, which in turn can modulate various signaling pathways, including the TGF-β pathway involved in fibrosis.[7] However, cellular signaling is complex, and unexpected effects can arise from crosstalk with other pathways. It is advisable to use a panel of markers to assess the activity of the TGF-β pathway and other relevant pathways.

  • Possible Cause 2: Cell-type Specific Responses.

    • Troubleshooting: The response to this compound may vary depending on the cell type being studied (e.g., cardiomyocytes vs. cardiac fibroblasts). It is recommended to characterize the specific cellular response in your model system.

Experimental Protocols

Recommended Protocol for In Vitro Aldose Reductase Activity Assay

This protocol is a general guideline for measuring the inhibitory activity of this compound on aldose reductase. Optimization for your specific experimental setup is recommended.

Materials:

  • Purified recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

    • Prepare solutions of aldose reductase, NADPH, and DL-glyceraldehyde in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, NADPH solution, and the this compound working solution (or vehicle control).

    • Add the aldose reductase solution to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.

Visualizations

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_downstream Downstream Pathological Effects High Glucose High Glucose Sorbitol Sorbitol High Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Oxidative Stress Oxidative Stress Sorbitol->Oxidative Stress Increased NADH/NAD+ ratio Decreased NADPH This compound This compound This compound->Sorbitol Inhibits TGF-beta Activation TGF-beta Activation Oxidative Stress->TGF-beta Activation Cardiac Fibrosis & Hypertrophy Cardiac Fibrosis & Hypertrophy TGF-beta Activation->Cardiac Fibrosis & Hypertrophy

Caption: The inhibitory action of this compound on the Aldose Reductase pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Treat cells with this compound (various concentrations) A->C B Culture Cardiomyocytes/ Fibroblasts B->C D Induce Hypertrophy/ Fibrosis (e.g., high glucose, TGF-β) C->D E Assess Aldose Reductase Activity (Sorbitol/Fructose levels) D->E F Measure Hypertrophy Markers (e.g., cell size, ANP/BNP expression) D->F G Evaluate Fibrosis Markers (e.g., collagen deposition, α-SMA expression) D->G H Analyze Downstream Signaling (e.g., p-SMAD2/3 levels) D->H

Caption: A general experimental workflow for studying this compound in vitro.

Troubleshooting_Logic start Inconsistent/Low Inhibition? q1 Check Compound Solubility/Stability start->q1 q2 Verify Assay Conditions start->q2 q3 Assess Cell Health & Culture start->q3 a1 Ensure full dissolution of stock. Minimize DMSO concentration. q1->a1 a2 Control for oxidative stress. Optimize substrate & cofactor concentrations. q2->a2 a3 Use consistent passage number. Confirm cell viability. q3->a3

Caption: A troubleshooting flowchart for unexpected results in this compound experiments.

References

Technical Support Center: Validating the Specificity of Caficrestat in a New Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of Caficrestat (AT-001) in novel assays. This compound is an investigational, potent, and selective inhibitor of Aldose Reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent inhibitor of Aldose Reductase (AR), also known as Aldehyde Reductase 2 (ALR2).[1][2][3][4][5][6][7][8][9] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.

Q2: Why is validating the specificity of this compound crucial?

Validating the specificity of any enzyme inhibitor is critical to ensure that its biological effects are due to the modulation of the intended target and not due to off-target interactions. For Aldose Reductase inhibitors, a key concern is the cross-reactivity with Aldehyde Reductase (ALR1), a structurally similar enzyme involved in detoxification pathways. Off-target inhibition of ALR1 has been a safety concern for previous generations of AR inhibitors. This compound has been designed to be highly selective for AR and to avoid off-target inhibition of Aldehyde Reductase.

Q3: What are the known off-targets for Aldose Reductase inhibitors?

The most significant and well-documented off-target for non-selective Aldose Reductase inhibitors is Aldehyde Reductase (ALR1). Due to the high structural homology between AR (ALR2) and ALR1, achieving selectivity can be challenging.

Q4: How does this compound's selectivity compare to older Aldose Reductase inhibitors like zopolrestat?

While specific IC50 values for this compound are not publicly available, it has been described by its developer, Applied Therapeutics, as a "logarithmically more potent" Aldose Reductase inhibitor than zopolrestat.[10] Furthermore, this compound is stated to avoid the off-target inhibition of Aldehyde Reductase, a known issue with some earlier AR inhibitors. For reference, zopolrestat has a reported IC50 of 3.1 nM for Aldose Reductase.[11][12][13]

Data Presentation

The following table summarizes the available potency data for the well-characterized Aldose Reductase inhibitor, zopolrestat, which can be used as a comparator in your assays. Note: Specific quantitative data for this compound is not currently in the public domain.

InhibitorTargetIC50 (nM)Reference Compound
ZopolrestatAldose Reductase (AR/ALR2)3.1[11][12][13]
This compound (AT-001)Aldose Reductase (AR/ALR2)Not Publicly AvailableInvestigational
ZopolrestatAldehyde Redductase (ALR1)Data Not Readily Available
This compound (AT-001)Aldehyde Redductase (ALR1)Reported to have no significant activityInvestigational

Experimental Protocols

1. Spectrophotometric Assay for Aldose Reductase (AR) Inhibition

This protocol is a standard method for determining the inhibitory activity of compounds against Aldose Reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by AR.

Materials:

  • Recombinant human Aldose Reductase (AR)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • This compound (and/or a reference inhibitor like zopolrestat) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and any reference inhibitors in DMSO.

    • Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • NADPH solution

      • Inhibitor solution (or DMSO for control)

      • Recombinant AR enzyme

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).

  • Initiate the Reaction:

    • Add the DL-glyceraldehyde solution to each well to start the reaction.

  • Measure Activity:

    • Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

2. Selectivity Assay: Aldehyde Reductase (ALR1) Inhibition

To validate the specificity of this compound, it is essential to perform a counterscreen against Aldehyde Reductase (ALR1). The protocol is similar to the AR assay, with the primary difference being the use of the ALR1 enzyme.

Materials:

  • Recombinant human Aldehyde Reductase (ALR1)

  • All other reagents as listed for the AR assay.

Procedure:

  • Follow the same procedure as the AR inhibition assay, but substitute the AR enzyme with the ALR1 enzyme.

  • Use the same concentrations of this compound and reference inhibitors to allow for a direct comparison of potency.

  • Calculate the IC50 value for ALR1 inhibition, if any is observed.

  • The selectivity index can be calculated as the ratio of the IC50 for ALR1 to the IC50 for AR. A higher selectivity index indicates greater specificity for AR.

Troubleshooting Guides

Issue 1: High variability in assay results.

  • Possible Cause: Inconsistent pipetting, temperature fluctuations, or reagent instability.

  • Troubleshooting Steps:

    • Ensure all pipettes are properly calibrated.

    • Use a master mix for common reagents to minimize pipetting errors.

    • Maintain a consistent temperature throughout the assay.

    • Prepare fresh reagent solutions for each experiment, especially NADPH, which can be unstable.

Issue 2: No or very low enzyme activity in the control wells.

  • Possible Cause: Inactive enzyme, incorrect buffer pH, or degraded substrate/cofactor.

  • Troubleshooting Steps:

    • Verify the activity of the recombinant enzyme with a known positive control inhibitor.

    • Check the pH of the assay buffer.

    • Use freshly prepared NADPH and substrate solutions.

Issue 3: High background signal (NADPH degradation in the absence of enzyme).

  • Possible Cause: Contaminants in the buffer or substrate that can oxidize NADPH.

  • Troubleshooting Steps:

    • Use high-purity water and reagents.

    • Run a control with all components except the enzyme to measure the non-enzymatic degradation of NADPH. Subtract this background rate from all other measurements.

Issue 4: this compound appears to be a weak inhibitor in your assay.

  • Possible Cause: Incorrect inhibitor concentration, inhibitor precipitation, or assay conditions not optimal for inhibitor binding.

  • Troubleshooting Steps:

    • Verify the concentration of your this compound stock solution.

    • Check for inhibitor precipitation in the assay wells, especially at higher concentrations. The solubility of the compound in the assay buffer may be a limiting factor.

    • Ensure the final DMSO concentration is not interfering with the assay.

    • Consider varying the pre-incubation time of the inhibitor with the enzyme.

Issue 5: Unexpected inhibition of Aldehyde Reductase (ALR1).

  • Possible Cause: Contamination of the ALR1 enzyme preparation with AR, or your specific assay conditions favor off-target binding.

  • Troubleshooting Steps:

    • Confirm the purity of the recombinant ALR1 enzyme.

    • Review the literature for optimal assay conditions for ALR1 to ensure they are distinct enough from AR assay conditions if necessary.

    • Test a highly selective AR inhibitor (if available) as a negative control in your ALR1 assay.

Visualizations

Signaling_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress This compound This compound This compound->Glucose Inhibits

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_AR_Assay Aldose Reductase (AR) Assay cluster_ALR1_Assay Aldehyde Reductase (ALR1) Assay AR_Reagents Prepare AR Assay Reagents (Buffer, NADPH, Substrate) AR_Incubation Pre-incubate AR with this compound AR_Reagents->AR_Incubation AR_Reaction Initiate Reaction with Substrate AR_Incubation->AR_Reaction AR_Measurement Measure NADPH Consumption (340nm) AR_Reaction->AR_Measurement AR_IC50 Calculate AR IC50 AR_Measurement->AR_IC50 Specificity_Validation Specificity_Validation AR_IC50->Specificity_Validation ALR1_Reagents Prepare ALR1 Assay Reagents (Buffer, NADPH, Substrate) ALR1_Incubation Pre-incubate ALR1 with this compound ALR1_Reagents->ALR1_Incubation ALR1_Reaction Initiate Reaction with Substrate ALR1_Incubation->ALR1_Reaction ALR1_Measurement Measure NADPH Consumption (340nm) ALR1_Reaction->ALR1_Measurement ALR1_IC50 Calculate ALR1 IC50 ALR1_Measurement->ALR1_IC50 ALR1_IC50->Specificity_Validation

Caption: Workflow for Validating this compound Specificity.

Troubleshooting_Logic Start Unexpected Results in Specificity Assay Check_Controls Review Positive and Negative Controls Start->Check_Controls Check_Reagents Verify Reagent Integrity (Enzyme, Substrate, Cofactor) Start->Check_Reagents Check_Inhibitor Confirm Inhibitor Concentration and Solubility Start->Check_Inhibitor Check_Conditions Optimize Assay Conditions (pH, Temperature, Incubation Time) Check_Controls->Check_Conditions Check_Reagents->Check_Conditions Check_Inhibitor->Check_Conditions Consult_Literature Consult Literature for Similar Issues Check_Conditions->Consult_Literature Outcome Refined Assay Protocol Consult_Literature->Outcome

Caption: Logical Flow for Troubleshooting Specificity Assays.

References

Technical Support Center: Caficrestat in Animal Models of Diabetic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Caficrestat (AT-001) in animal models of diabetic cardiomyopathy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AT-001) is an investigational, potent, and selective oral inhibitor of the enzyme aldose reductase.[1][2][3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy. By inhibiting aldose reductase, this compound aims to reduce the accumulation of sorbitol and subsequent cellular stress, thereby mitigating the pathological changes associated with diabetic cardiomyopathy.

Q2: What is the recommended animal model for studying this compound in diabetic cardiomyopathy?

A commonly used and relevant animal model is the high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) induced diabetic mouse model.[1][4][5][6] This model recapitulates many of the metabolic and cardiovascular features of human type 2 diabetic cardiomyopathy. For more specific investigations into the role of the human aldose reductase enzyme, transgenic mice overexpressing human aldose reductase (hAR-Tg) on a diabetic background can be utilized.[3]

Q3: What is a typical starting dosage of this compound in a mouse model of diabetic cardiomyopathy?

Based on preclinical studies, a dosage of 40 mg/kg/day administered via oral gavage has been shown to be effective in a mouse model of diabetic cardiomyopathy.[1][2][3]

Q4: How should this compound be prepared for oral administration to mice?

While specific formulation details for preclinical studies are not always published, a common practice is to formulate the compound in a vehicle that ensures its solubility and stability. A typical vehicle for oral gavage in mice could be a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide: Adjusting this compound Dosage

Issue: Suboptimal therapeutic response observed at the initial dosage.

Possible Cause:

  • Individual variation in drug metabolism and disease severity in the animal model.

  • Insufficient drug exposure at the target tissue.

Suggested Approach:

  • Confirm Target Engagement: Before adjusting the dose, it is crucial to confirm that the drug is hitting its target. This can be done by measuring aldose reductase activity in a relevant tissue, such as the heart or sciatic nerve.[2] A significant reduction in enzyme activity would indicate target engagement.

  • Monitor Key Biomarkers: A panel of biomarkers should be monitored to assess the therapeutic response. These can be categorized as:

    • Metabolic Markers: Blood glucose, HbA1c, and plasma lipids.

    • Cardiac Function Markers: Echocardiographic parameters such as ejection fraction (EF), fractional shortening (FS), and diastolic function (E/A ratio).

    • Cardiac Remodeling Markers: Histological analysis for fibrosis (Masson's trichrome or Picrosirius red staining) and cardiomyocyte hypertrophy (wheat germ agglutinin staining).[2]

    • Biochemical Markers: Plasma levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (ANP, BNP).[7][8] Markers of inflammation (e.g., TNF-α, IL-6) and oxidative stress can also be informative.

  • Dosage Adjustment Strategy: If target engagement is confirmed but the therapeutic response is suboptimal, a cautious dose-escalation strategy can be considered. While specific dose-ranging studies for this compound in this model are not publicly available, a general approach is to increase the dose by a factor of 2 to 5 and reassess the biomarker panel after a sufficient treatment period (e.g., 2-4 weeks). It is critical to monitor for any signs of toxicity, such as weight loss, behavioral changes, or alterations in liver enzymes.

Issue: Signs of toxicity are observed in the treated animals.

Possible Cause:

  • The administered dose is too high for the specific animal strain or individual animal.

  • Off-target effects of the compound.

Suggested Approach:

  • Immediate Dose Reduction or Cessation: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, the dosage should be immediately reduced or the treatment temporarily halted.

  • Assess Organ Function: Key organ function should be assessed through blood biochemistry (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) and histology of major organs at the end of the study.

  • Re-evaluate Dosing Regimen: If toxicity is confirmed to be dose-dependent, a lower dose should be tested. It may also be beneficial to consider alternative dosing regimens, such as dosing every other day, to reduce peak plasma concentrations while maintaining therapeutic efficacy.

Data Presentation

Table 1: Effect of this compound (40 mg/kg/day) on Cardiac Metabolism in a Mouse Model of Diabetic Cardiomyopathy [1][2]

ParameterVehicle-Treated Diabetic MiceThis compound-Treated Diabetic Mice
Myocardial Fatty Acid Oxidation (µmol/min/g dry wt) 1.15 ± 0.190.5 ± 0.1
Myocardial Glucose Oxidation (nmol/min/g dry wt) No significant change reportedNo significant change reported

Table 2: Key Echocardiographic and Histological Parameters for Monitoring Therapeutic Response

ParameterExpected Change with Effective Treatment
Ejection Fraction (EF%) Increase or stabilization
Fractional Shortening (FS%) Increase or stabilization
E/A Ratio (Diastolic Function) Normalization towards control levels
Cardiac Fibrosis (% area) Decrease
Cardiomyocyte Cross-Sectional Area (µm²) Decrease

Experimental Protocols

Protocol 1: Induction of Diabetic Cardiomyopathy in Mice (HFD/STZ Model) [1][4][5]

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Provide a high-fat diet (60% kcal from fat) for a total of 10-12 weeks.

  • STZ Induction: After 4 weeks of HFD, administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The dose of STZ may need to be optimized for your specific lab conditions and mouse strain, but a starting point of 75-100 mg/kg can be used.[1][4]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

  • This compound Treatment: Initiate this compound treatment (e.g., 40 mg/kg/day by oral gavage) after confirmation of diabetes and continue for the desired study duration (e.g., 3-8 weeks).

Protocol 2: Assessment of Cardiac Function by Echocardiography

  • Anesthesia: Anesthetize mice with isoflurane (1-2% in oxygen).

  • Imaging: Use a high-frequency ultrasound system with a linear-array transducer (30-40 MHz).

  • M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Calculate ejection fraction (EF) and fractional shortening (FS).

  • Pulsed-Wave Doppler: Acquire mitral inflow velocities from the apical four-chamber view to measure the early (E) and late (A) diastolic filling waves. Calculate the E/A ratio as a measure of diastolic function.

Mandatory Visualizations

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Cellular_Stress Cellular_Stress Sorbitol->Cellular_Stress Osmotic Stress, Oxidative Stress Diabetic_Cardiomyopathy Diabetic_Cardiomyopathy Cellular_Stress->Diabetic_Cardiomyopathy This compound This compound This compound->Glucose Inhibits

Caption: Aldose Reductase Signaling Pathway and the Point of Intervention for this compound.

Experimental_Workflow cluster_model Diabetic Cardiomyopathy Model Induction cluster_treatment This compound Treatment & Monitoring cluster_adjustment Dosage Adjustment Logic HFD High-Fat Diet (4 weeks) STZ Streptozotocin Injection HFD->STZ Confirm_Diabetes Confirm Diabetes (Blood Glucose >250 mg/dL) STZ->Confirm_Diabetes Treatment Administer this compound (e.g., 40 mg/kg/day) Confirm_Diabetes->Treatment Monitoring Monitor Biomarkers (Metabolic, Cardiac Function, Remodeling) Treatment->Monitoring Toxicity Toxicity Observed? Monitoring->Toxicity Decision Suboptimal Response? Adjust_Dose Increase Dose or Modify Regimen Decision->Adjust_Dose Yes Continue Continue Treatment Decision->Continue No Toxicity->Decision No Reduce_Dose Reduce or Halt Treatment Toxicity->Reduce_Dose Yes Troubleshooting_Logic Start Start Experiment Initial_Dose Administer Initial Dose (e.g., 40 mg/kg/day) Start->Initial_Dose Monitor Monitor Animal Response (Biomarkers, Clinical Signs) Initial_Dose->Monitor Response_Check Is Response Adequate? Monitor->Response_Check Toxicity_Check Are there Toxicity Signs? Response_Check->Toxicity_Check No Continue_Dose Continue with Current Dose Response_Check->Continue_Dose Yes Increase_Dose Consider Dose Escalation Toxicity_Check->Increase_Dose No Decrease_Dose Decrease Dose or Stop Treatment Toxicity_Check->Decrease_Dose Yes Increase_Dose->Monitor Decrease_Dose->Monitor End End of Study Continue_Dose->End

References

Technical Support Center: Caficrestat Handling for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Caficrestat in aqueous solutions during laboratory experiments. The following information is based on the chemical properties of this compound and general principles of handling poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as AT-001) is an investigational oral aldose reductase inhibitor.[1][2][3] Its chemical structure contains a benzothiazole moiety and a carboxylic acid group, which suggests it is a weakly acidic compound with potentially low intrinsic aqueous solubility.[4][5] For researchers conducting in vitro or preclinical studies, maintaining this compound in solution is critical for accurate and reproducible experimental results. Precipitation can lead to inaccurate dosing and misleading data.

Q2: What are the primary factors that can cause this compound to precipitate in aqueous solutions?

A2: Based on its chemical structure and general principles of drug solubility, the following factors are likely to influence this compound's solubility and potentially lead to precipitation:

  • pH: As a weak acid, this compound's solubility is expected to be highly pH-dependent. In acidic environments (low pH), the carboxylic acid group will be protonated, making the molecule less charged and therefore less soluble in aqueous media.[6][7][8]

  • Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.

  • Solvent Composition: The polarity of the solvent system is crucial. This compound is likely more soluble in organic solvents than in water.[9] Abrupt changes in solvent composition, such as adding an aqueous buffer to a concentrated stock solution in an organic solvent, can cause precipitation.

  • Temperature: While the effect of temperature on this compound's solubility is not documented, for many compounds, solubility increases with temperature. Conversely, a decrease in temperature can lead to precipitation.

  • Presence of Other Solutes: High concentrations of salts or other excipients in the solution can affect the solubility of this compound through common ion effects or changes in the solution's properties.

Q3: How can I prepare a stock solution of this compound?

A3: Since this compound's aqueous solubility is expected to be low, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step solutions to common issues encountered with this compound precipitation during experiments.

Issue 1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer.
  • Cause: This is a common phenomenon for poorly soluble compounds. The rapid change in solvent polarity from a high-organic environment (DMSO) to a predominantly aqueous one significantly reduces the solubility of the compound, causing it to precipitate.

  • Solutions:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous solution when you dilute it, which may be better tolerated by your experimental system.

    • Use a Co-solvent System: Instead of diluting directly into a fully aqueous buffer, try using a buffer that contains a certain percentage of an organic co-solvent.[10] The choice of co-solvent will depend on the tolerance of your experimental model.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes help to keep the compound in solution.

    • pH Adjustment: Ensure the pH of the final aqueous solution is in a range where this compound is more soluble. As a weak acid, a more alkaline pH (e.g., pH > 7.4) should increase its solubility.[6][7]

Issue 2: this compound precipitates out of the aqueous solution over time.
  • Cause: The solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain over time. Changes in temperature or the presence of nucleation sites (e.g., dust particles, scratches on the container) can trigger precipitation from a supersaturated solution.

  • Solutions:

    • Work with Freshly Prepared Solutions: Prepare your this compound working solutions immediately before use to minimize the time for precipitation to occur.

    • Incorporate Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents in your aqueous buffer. The choice of excipient must be compatible with your experimental system. Potential options include:

      • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can form micelles that encapsulate the drug and increase its apparent solubility.[11]

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[12]

      • Polymers: Certain polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can also enhance solubility and inhibit precipitation.[13][14][15]

Issue 3: Inconsistent results in biological assays.
  • Cause: Undetected microprecipitation of this compound can lead to variations in the actual concentration of the drug in solution, resulting in poor reproducibility of experimental data.

  • Solutions:

    • Visual Inspection: Before each experiment, carefully inspect your solutions for any signs of precipitation (e.g., cloudiness, visible particles).

    • Filtration: Filter your final working solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or microprecipitates.

    • Solubility Assessment: If you are consistently facing issues, it is advisable to perform a preliminary solubility assessment of this compound in your specific experimental buffer system to determine its practical solubility limit.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add a sufficient volume of high-purity DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously and/or sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) and a compatible organic co-solvent (e.g., ethanol or PEG 400). The final concentration of the co-solvent should be determined based on the tolerance of your experimental system.

  • Intermediate Dilution: Perform an intermediate dilution of your this compound DMSO stock solution into the pure co-solvent.

  • Final Dilution: Slowly add the intermediate dilution to your aqueous buffer while vortexing to achieve the final desired concentration of this compound.

  • Final Check: Visually inspect the final working solution for any signs of precipitation.

Data Presentation

Table 1: General Influence of Formulation Strategies on this compound Solubility (Qualitative)

StrategyPrinciple of ActionPotential Impact on this compound SolubilityConsiderations for Experimental Use
pH Adjustment Increases the ionization of the carboxylic acid group.Significant increase in solubility at pH > pKa.The final pH must be compatible with the experimental model.
Co-solvents Reduces the polarity of the aqueous medium.Moderate to high increase in solubility.The co-solvent must not interfere with the experiment.
Surfactants Form micelles to encapsulate the drug.High increase in apparent solubility.The surfactant and its concentration must be non-toxic to the cells/model system.
Cyclodextrins Form inclusion complexes with the drug.High increase in solubility.The type and concentration of cyclodextrin need to be optimized.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM Stock) start->stock intermediate Dilute in Co-solvent (e.g., Ethanol, PEG 400) stock->intermediate working Add to Aqueous Buffer (e.g., PBS, Media) intermediate->working end_prep Final Working Solution working->end_prep precipitate Precipitation Observed? working->precipitate adjust_ph Increase Buffer pH precipitate->adjust_ph Yes add_excipient Add Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) precipitate->add_excipient Yes lower_conc Lower Stock/Working Concentration precipitate->lower_conc Yes use_fresh Use Immediately precipitate->use_fresh No adjust_ph->end_prep add_excipient->end_prep lower_conc->end_prep

Caption: Workflow for preparing and troubleshooting this compound solutions.

ph_effect cluster_ph Effect of pH on this compound Solubility low_ph Low pH (Acidic) e.g., < 6.0 protonated This compound-COOH (Protonated, Neutral Charge) low_ph->protonated high_ph High pH (Alkaline) e.g., > 7.4 deprotonated This compound-COO- (Deprotonated, Negative Charge) high_ph->deprotonated low_solubility Low Aqueous Solubility (Precipitation Risk) protonated->low_solubility high_solubility High Aqueous Solubility (Stable Solution) deprotonated->high_solubility

References

Technical Support Center: Managing Autofluorescence in Caficrestat-Treated Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Caficrestat in cell imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges with autofluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as AT-001) is an investigational oral medication that acts as a potent inhibitor of the enzyme aldose reductase.[1][2][3] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. By inhibiting this enzyme, this compound aims to reduce the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications such as diabetic cardiomyopathy.[1][2]

Q2: What is autofluorescence and why is it a problem in cell imaging?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[4][5][6] It can also be induced by certain experimental procedures, like fixation with aldehydes (e.g., formaldehyde, glutaraldehyde).[7][8] This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent probes (e.g., fluorescently labeled antibodies or dyes), leading to a low signal-to-noise ratio and making it difficult to interpret your imaging results.[4][7]

Q3: Can treatment with this compound cause an increase in cellular autofluorescence?

While there is currently no direct evidence in the scientific literature to suggest that this compound itself is a fluorescent compound or directly causes an increase in cellular autofluorescence, any drug treatment can potentially alter cellular metabolism and physiology.[9][10][11] Changes in metabolic pathways, such as those influenced by aldose reductase inhibition, could theoretically lead to fluctuations in endogenous fluorophores like NAD(P)H and FAD, which are key metabolic coenzymes that autofluoresce.[9][10][11] Therefore, it is crucial to have appropriate controls to determine if the observed autofluorescence is a result of the drug treatment or other experimental factors.

Q4: How can I determine if the fluorescence I'm seeing is autofluorescence?

The most straightforward method is to include an unstained, untreated control in your experiment.[4] This control sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels. If you observe fluorescence in this control sample, it is likely due to autofluorescence.[4][12]

Troubleshooting Guide: Dealing with Autofluorescence

If you are experiencing high background fluorescence in your this compound-treated cell imaging experiments, here are some troubleshooting steps you can take.

Problem: High background fluorescence observed in all channels.

Possible Cause 1: Endogenous Autofluorescence

Cells and tissues contain endogenous molecules that fluoresce naturally.[4][13]

  • Solution 1: Spectral Separation. If possible, choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5).[7][13] Autofluorescence is often more prominent in the blue and green regions of the spectrum.[4]

  • Solution 2: Photobleaching. Before labeling with your fluorescent probes, you can try to photobleach the autofluorescence by exposing the sample to the excitation light for an extended period.[13] However, be cautious as this can also damage the sample.

  • Solution 3: Chemical Quenching. Several chemical reagents can be used to quench autofluorescence. The effectiveness of each may vary depending on the source of the autofluorescence and your sample type.

ReagentTarget AutofluorescenceGeneral Protocol
Sodium Borohydride Aldehyde-inducedTreat fixed cells with 0.1% sodium borohydride in PBS for 10-30 minutes at room temperature.[4][7][12]
Sudan Black B LipofuscinIncubate fixed cells in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature.[7][8]
Eriochrome Black T GeneralTreat fixed cells with 0.1% Eriochrome Black T in a suitable buffer.[7][8]
Commercial Reagents Broad SpectrumFollow the manufacturer's instructions for commercially available quenching kits (e.g., TrueVIEW).[7]

Possible Cause 2: Autofluorescence from Media Components

Components in the cell culture medium, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4][13]

  • Solution: For live-cell imaging, switch to a phenol red-free medium before imaging.[4][13] If possible, also reduce the concentration of FBS or replace it with bovine serum albumin (BSA) in the imaging buffer.[4]

Problem: Autofluorescence increased after fixation.

Possible Cause: Aldehyde-Based Fixatives

Fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins and other molecules.[7][8] Glutaraldehyde generally causes more autofluorescence than PFA.[8]

  • Solution 1: Optimize Fixation. Reduce the concentration of the fixative and the duration of the fixation step to the minimum required to preserve cell morphology.[7][14]

  • Solution 2: Use an Alternative Fixative. Consider using organic solvents like ice-cold methanol or ethanol as fixatives, especially for cell surface markers.[4][7]

  • Solution 3: Quench Aldehyde-Induced Autofluorescence. Treat the cells with sodium borohydride after fixation as described in the table above.[4][7]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
  • After fixation with an aldehyde-based fixative (e.g., 4% PFA), wash the cells three times with phosphate-buffered saline (PBS).

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS.

  • Incubate the cells in the sodium borohydride solution for 10-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Proceed with your standard immunofluorescence or staining protocol.

Protocol 2: General Workflow for Investigating Autofluorescence

This workflow can help you systematically identify and mitigate autofluorescence in your experiments.

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis cluster_3 Troubleshooting Strategies A High Background Fluorescence Observed B Image Unstained, Untreated Cells A->B Run Controls C Image Unstained, this compound-Treated Cells A->C Run Controls D Image Stained, Untreated Cells A->D Run Controls E Compare Fluorescence Levels B->E C->E D->E F Optimize Sample Preparation (e.g., Fixation, Media) E->F If Autofluorescence is High G Apply Chemical Quenching (e.g., NaBH4, Sudan Black B) E->G If Autofluorescence is High H Adjust Imaging Parameters (e.g., Use Far-Red Fluorophores) E->H If Autofluorescence is High G cluster_0 Normal Glucose Metabolism cluster_1 Polyol Pathway (Hyperglycemia) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Glucose_h Excess Glucose Sorbitol Sorbitol Glucose_h->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase CellularStress Oxidative Stress & Cellular Damage Sorbitol->CellularStress SDH Sorbitol Dehydrogenase AR->Sorbitol This compound This compound This compound->AR Inhibits

References

Technical Support Center: Ensuring Consistent Delivery of Investigational Small Molecule Drugs in Animal Feed for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is provided for research and drug development professionals. Information regarding the investigational drug Caficrestat (AT-001) indicates its development is for human diabetic complications, and there is no publicly available information to support its use in animal feed.[1][2][3][4][5][6][7][8] This guide, therefore, addresses the broader, more applicable challenge of delivering investigational small molecule drugs in animal feed for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of administering an investigational drug via medicated feed in preclinical studies?

Administering a test compound through medicated feed offers several advantages over other oral dosing methods like gavage. It is a less stressful and non-invasive method for the animals, which can reduce physiological responses that might otherwise confound study results.[9][10] This method allows for continuous drug exposure, which can better mimic a clinical therapeutic regimen. It is also less labor-intensive for long-term studies compared to daily gavage.[11][12]

Q2: What are the critical factors to consider when formulating a small molecule drug into rodent chow?

Several factors are crucial for a successful formulation. These include the physicochemical properties of the drug (e.g., solubility, stability, particle size), the palatability of the final medicated feed, the required dose and its relation to the animals' daily feed consumption, and the selection of an appropriate diet base that does not interfere with the drug's properties.[13][14]

Q3: How can I ensure the homogeneity of the drug within the medicated feed?

Ensuring a uniform distribution of the active pharmaceutical ingredient (API) is critical. This is typically achieved by geometric dilution, where the drug is first mixed with a small amount of the feed vehicle, and then progressively more vehicle is added. Using a carrier that has a similar particle size to the drug can also aid in uniform mixing.[15] Homogeneity must be verified analytically by testing multiple samples from a single batch of feed.[1][7][16][17]

Q4: What is the importance of stability testing for medicated feed?

Stability testing ensures that the drug remains chemically and physically stable in the feed matrix under specified storage conditions for the duration of the study.[18][19][20] Factors like temperature, humidity, light, and interactions with feed components can lead to drug degradation, potentially compromising the study's integrity.[21] Stability studies should assess the drug concentration over time to establish an appropriate shelf-life for the medicated feed.

Q5: What are the regulatory guidelines for preparing and using medicated feed in preclinical research?

While specific guidelines can vary, regulatory bodies like the FDA provide guidance on good manufacturing practices (GMPs) for medicated feeds.[22][23] These guidelines emphasize the importance of proper formulation, analytical validation, stability, and homogeneity to ensure the safety and welfare of the research animals and the integrity of the study data.[3][24][25][26]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent drug levels in plasma/tissue samples 1. Non-homogeneous drug distribution in feed. 2. Drug degradation in feed. 3. Variable feed consumption by animals. 4. Poor palatability of medicated feed.1. Re-evaluate the mixing process. Perform homogeneity testing on new batches.[1][17] 2. Conduct stability studies under the same conditions as the animal housing.[18][19] 3. Monitor daily feed intake for each animal. 4. Consider adding a palatable flavoring agent that does not interact with the drug.
Animals are not eating the medicated feed 1. The drug has a bitter or otherwise aversive taste. 2. The texture of the feed has been altered.1. Microencapsulation of the drug can mask unpleasant tastes. 2. Ensure the formulation process does not significantly change the physical form of the chow (e.g., hardness, pellet size).
Analytical results show lower than expected drug concentration in feed 1. Drug degradation during formulation or storage. 2. Adsorption of the drug to equipment surfaces. 3. Incomplete extraction during sample preparation for analysis.1. Review the stability data. Consider if heat, light, or moisture are affecting the drug.[20][21] 2. Ensure manufacturing equipment is properly cleaned and that the materials are compatible with the drug. 3. Optimize the analytical extraction method to ensure complete recovery from the feed matrix.[2]
High variability in analytical results for homogeneity testing 1. Inadequate mixing time or technique. 2. Segregation of drug particles from feed particles due to differences in size, shape, or density.[22]1. Increase mixing time and ensure the use of an appropriate blender. 2. Consider milling the drug and a portion of the feed together to achieve a more uniform particle size before final blending.

Experimental Protocols

Protocol 1: Formulation of Medicated Rodent Chow
  • Objective: To prepare a homogenous batch of medicated feed with a target drug concentration.

  • Materials:

    • Investigational small molecule drug (API)

    • Standard ground rodent chow

    • A suitable carrier if needed (e.g., corn starch)

    • Planetary or V-blender

  • Methodology:

    • Determine the total amount of medicated feed required for the study.

    • Calculate the required amount of API based on the target concentration (e.g., mg of drug per kg of feed).

    • Accurately weigh the API.

    • Employ geometric dilution:

      • Mix the API with an equal amount of ground chow in the blender for 5 minutes.

      • Add an amount of chow equal to the current mixture volume and blend for another 5 minutes.

      • Continue this process until all the ground chow has been incorporated.

    • Once all ingredients are in the blender, mix for a final 15-20 minutes to ensure homogeneity.

    • Package the medicated feed in airtight, light-resistant containers and store under specified conditions.

Protocol 2: Homogeneity Testing of Medicated Feed
  • Objective: To verify the uniform distribution of the API within a batch of medicated feed.

  • Methodology:

    • Collect a minimum of 10 samples from different locations within the blender or from multiple packages of the final product.[7]

    • The sample size should be representative of the typical daily feed intake of the study animals.

    • For each sample, perform an analytical test to quantify the API concentration. A validated method such as HPLC-UV or LC-MS/MS is recommended.[4][27]

    • Calculate the mean concentration, standard deviation (SD), and the coefficient of variation (CV%).

    • Acceptance Criteria: A common acceptance criterion is a CV of ≤10%, with all individual sample results falling within 85-115% of the target concentration.

Protocol 3: Stability Analysis of Medicated Feed
  • Objective: To determine the stability of the API in the feed matrix over time.

  • Methodology:

    • Prepare a batch of medicated feed as per Protocol 1.

    • Store the feed under controlled environmental conditions that mimic the animal housing facility (e.g., 22°C ± 2°C and 50% ± 10% relative humidity).

    • Pull samples for analysis at predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4, and Week 8).

    • At each time point, analyze the samples in triplicate to determine the API concentration.

    • Also, visually inspect the feed for any changes in appearance or texture.

    • Acceptance Criteria: The mean concentration of the API should remain within 90-110% of the initial (Day 0) concentration.

Data Presentation

Table 1: Example Homogeneity Testing Results
Sample IDLocation in BlenderConcentration (mg/kg)% of Target (Target = 100 mg/kg)
H-01Top, Left102.5102.5%
H-02Top, Right98.798.7%
H-03Middle, Center101.1101.1%
H-04Bottom, Left99.599.5%
H-05Bottom, Right103.2103.2%
H-06Top, Center97.997.9%
H-07Middle, Left100.8100.8%
H-08Middle, Right102.1102.1%
H-09Bottom, Center98.998.9%
H-10Composite101.5101.5%
Mean 100.6 100.6%
SD 1.8 1.8%
CV% 1.8% 1.8%
Table 2: Example Stability Study Results (Storage at 22°C / 50% RH)
Time PointMean Concentration (mg/kg)% of Initial ConcentrationObservations
Day 0100.2100.0%Normal appearance
Week 199.899.6%No change
Week 2100.5100.3%No change
Week 498.998.7%No change
Week 897.697.4%No change

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis Formulation Formulate Medicated Feed (Protocol 1) Homogeneity Homogeneity Testing (Protocol 2) Formulation->Homogeneity Stability Stability Testing (Protocol 3) Formulation->Stability Dosing Administer Feed to Animals Homogeneity->Dosing Stability->Dosing Monitoring Monitor Feed Consumption and Animal Health Dosing->Monitoring Sampling Collect Biological Samples Monitoring->Sampling Bioanalysis Analyze Drug Levels in Samples Sampling->Bioanalysis Data Data Analysis and Interpretation Bioanalysis->Data

Caption: Workflow for preclinical studies using medicated feed.

Troubleshooting_Logic Start Inconsistent PK Data (High Variability) CheckFeed Was feed consumption monitored and consistent? Start->CheckFeed CheckHomogeneity Review Homogeneity Data (CV% < 10%) CheckFeed->CheckHomogeneity Yes Solution1 Action: Monitor individual feed consumption daily. CheckFeed->Solution1 No CheckStability Review Stability Data (>90% of initial) CheckHomogeneity->CheckStability Yes Solution2 Action: Re-evaluate mixing process. Re-test batch. CheckHomogeneity->Solution2 No Solution3 Action: Re-evaluate storage conditions. Re-test stability. CheckStability->Solution3 No RootCause Root Cause Identified CheckStability->RootCause Yes Solution1->RootCause Solution2->RootCause Solution3->RootCause

Caption: Troubleshooting logic for inconsistent pharmacokinetic data.

References

Validation & Comparative

Caficrestat on the Horizon: A Comparative Analysis of a New Aldose Reductase Inhibitor in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of aldose reductase inhibitors (ARIs) for diabetic complications is re-emerging with the development of Caficrestat (AT-001). This next-generation ARI is in late-stage clinical trials, prompting a fresh look at its potential compared to its predecessors. This guide provides an objective comparison of this compound with other ARIs that have undergone significant clinical investigation, supported by available clinical trial data and detailed methodologies.

For decades, the inhibition of aldose reductase, a key enzyme in the polyol pathway, has been a therapeutic target to prevent or mitigate long-term complications of diabetes, such as neuropathy and cardiomyopathy. Hyperglycemia leads to the accumulation of sorbitol in tissues, causing osmotic stress and a cascade of pathological changes. ARIs work by blocking this conversion of glucose to sorbitol.

While the promise of ARIs has been met with mixed clinical success in the past, with some older agents withdrawn due to safety concerns or lack of robust efficacy, this compound's development has renewed interest in this therapeutic class. This guide will delve into the available clinical trial data for this compound and compare it with other notable ARIs.

The Polyol Pathway and Mechanism of Action of Aldose Reductase Inhibitors

The following diagram illustrates the polyol pathway and the site of action for aldose reductase inhibitors.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol Pathology Cellular Damage (e.g., Osmotic Stress, Oxidative Stress) Sorbitol->Pathology SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AldoseReductase->Sorbitol SDH->Fructose This compound This compound & Other ARIs This compound->AldoseReductase Inhibition

Figure 1: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors (ARIs) like this compound.

Comparative Clinical Trial Data

The following tables summarize the available quantitative data from clinical trials of this compound and other aldose reductase inhibitors. It is important to note that direct head-to-head trials are lacking, and trial designs, patient populations, and endpoints often vary.

Efficacy in Diabetic Peripheral Neuropathy

Data for this compound in diabetic peripheral neuropathy is from a sub-study of the ARISE-HF trial and is still being analyzed.[1] The table below presents data from studies of other ARIs.

Aldose Reductase InhibitorTrial Name/ReferencePrimary Endpoint(s)Key Efficacy Results
Tolrestat Multicentre Trial[2]Concordant improvements in motor nerve conduction velocities and paraesthetic symptom scores200 mg once daily was significantly better than placebo at 24, 42, and 52 weeks (p≤0.02).
52-week, randomized, placebo-controlled trial[3]Changes in autonomic and peripheral nerve functionImproved vibration perception threshold and cardiovascular reflex test results compared to placebo.
Zopolrestat (Zenarestat) Zenarestat Study Group[4]Nerve Conduction Velocity (NCV) and nerve morphologyDose-dependent improvement in NCV. Doses with >80% sorbitol suppression increased small-diameter myelinated nerve fiber density.
Epalrestat 3-year, multicenter, comparative trial[5][6]Change in median motor nerve conduction velocity (MNCV)Prevented deterioration of median MNCV, MFWL, and VPT seen in the control group. Between-group difference in median MNCV was 1.6 m/s (P < 0.001) at 3 years.
Randomized, comparative trial[7]Improvement in diabetic neuropathy symptomsCombination with methylcobalamin showed faster onset of symptom relief than epalrestat alone.
Ranirestat Meta-analysis of 5 RCTs[8][9]Changes in nerve conduction velocities (NCV)Significant improvement in various motor and sensory NCVs compared to placebo.
52-week, multicenter, double-blind study[10]Summed sensory nerve conduction velocityNo significant difference from placebo in the primary endpoint.
Fidarestat 52-week multicenter, placebo-controlled, double-blind study[11][12][13]Electrophysiological measurements and subjective symptomsSignificantly improved median nerve FCV and minimal latency compared to placebo. Also improved subjective symptoms like numbness and pain.
Efficacy in Diabetic Cardiomyopathy

This compound is the most recent ARI to be evaluated in a large-scale trial for diabetic cardiomyopathy.

Aldose Reductase InhibitorTrial Name/ReferencePrimary EndpointKey Efficacy Results
This compound (AT-001) ARISE-HF[1]Stabilization or improvement in cardiac functional capacity (Peak VO₂)Did not meet the primary endpoint in the overall population (p=0.210). A pre-specified subgroup of patients not on SGLT2 or GLP-1 inhibitors showed a statistically significant benefit (p=0.040).
Safety and Tolerability
Aldose Reductase InhibitorKey Safety Findings from Clinical Trials
This compound (AT-001) Generally safe and well-tolerated in the ARISE-HF trial with no substantial differences in serious adverse events compared to placebo.[1]
Tolrestat Withdrawn from the market due to concerns about liver toxicity.[14] Mild reversible elevations of hepatic transaminases were seen in some patients.[15]
Zopolrestat (Zenarestat) Associated with impaired kidney function.[14]
Epalrestat Generally well-tolerated with long-term use.[5] Adverse events were mostly mild to moderate.[7]
Ranirestat Well-tolerated with no significant differences in drug-related adverse events compared to placebo.[10]
Fidarestat Well-tolerated with an adverse event profile that did not significantly differ from placebo.[11][12]
Sorbinil Associated with severe allergic reactions.[14]

Experimental Protocols

A detailed understanding of the methodologies used in these clinical trials is crucial for a nuanced comparison.

Nerve Conduction Velocity (NCV) Studies

This was a common primary or secondary endpoint in most diabetic neuropathy trials for ARIs.

NCV_Workflow Patient Patient with Diabetic Neuropathy Stimulation Surface electrodes deliver a small electrical stimulus to a peripheral nerve Patient->Stimulation Recording Recording electrodes placed further along the nerve detect the electrical response Stimulation->Recording Measurement The time it takes for the impulse to travel between the stimulating and recording electrodes is measured Recording->Measurement Calculation NCV (m/s) = Distance / (Proximal Latency - Distal Latency) Measurement->Calculation Outcome Change in NCV over the trial period is compared between the treatment and placebo groups Calculation->Outcome

Figure 2: General workflow for Nerve Conduction Velocity (NCV) measurement in clinical trials.
  • Procedure: As outlined in various trial protocols, NCV studies involve stimulating a peripheral nerve at one point and recording the evoked electrical potential at another. The latency (time to response) and the distance between the points are used to calculate the conduction velocity.

  • Nerves Assessed: Commonly studied nerves include the median, peroneal, and sural nerves for both motor and sensory function.[2][6][8]

  • Standardization: To ensure consistency, factors such as limb temperature are strictly controlled, as lower temperatures can slow nerve conduction.

Assessment of Subjective Symptoms

Patient-reported outcomes are critical in evaluating the clinical benefit of a treatment for diabetic neuropathy.

  • Methodology: Standardized questionnaires and scales are used to assess the severity and frequency of neuropathic symptoms such as pain, numbness, and paresthesia.[2][11]

  • Example: The Diabetic Neuropathy Symptom Score (DNSS) and a Numeric Pain Intensity Scale are examples of tools used to quantify these subjective experiences.[16]

Cardiopulmonary Exercise Testing (CPET) for Peak VO₂

This was the primary method for assessing the primary endpoint in the ARISE-HF trial of this compound for diabetic cardiomyopathy.

CPET_Workflow Patient Patient on a treadmill or stationary bicycle Exercise Gradually increasing exercise intensity Patient->Exercise Monitoring Continuous monitoring of heart rate, blood pressure, ECG, and respiratory gases (O₂ and CO₂) Exercise->Monitoring PeakVO2 Determination of the maximum rate of oxygen consumption (Peak VO₂) during exercise Monitoring->PeakVO2 Analysis Comparison of the change in Peak VO₂ from baseline to the end of the study between treatment and placebo groups PeakVO2->Analysis

Figure 3: Workflow for Cardiopulmonary Exercise Testing (CPET) to determine Peak VO₂.
  • Protocol: Patients perform graded exercise on a treadmill or cycle ergometer until exhaustion. Expired gases are analyzed to measure oxygen uptake (VO₂). The highest VO₂ achieved is the Peak VO₂.

  • Significance: Peak VO₂ is a strong predictor of cardiovascular health and functional capacity. A decline in Peak VO₂ is associated with a worse prognosis in heart failure.

Concluding Remarks

This compound represents a renewed effort in the field of aldose reductase inhibition. The topline results from the ARISE-HF trial in diabetic cardiomyopathy, particularly the significant effect in a large sub-population, are encouraging. However, the pending results from the diabetic peripheral neuropathy sub-study will be crucial for a more direct comparison with the historical data of other ARIs that were primarily evaluated for this indication.

The safety profile of this compound observed so far appears favorable, a critical aspect given the safety issues that led to the discontinuation of some of its predecessors. As more data from the ongoing Phase III trials of this compound become available, the research and drug development community will gain a clearer picture of its potential role in the management of diabetic complications. The journey of aldose reductase inhibitors has been long and challenging, but the continued investigation with next-generation compounds like this compound underscores the persistent unmet medical need and the scientific drive to address the debilitating consequences of diabetes.

References

A Comparative Analysis of Caficrestat and SGLT2 Inhibitors in the Management of Diabetic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caficrestat and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for the treatment of diabetic cardiomyopathy. This analysis is based on available experimental data from clinical trials and preclinical studies.

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease, hypertension, and valvular heart disease. The pursuit of effective therapeutic interventions has led to the investigation of novel agents such as this compound and the established class of SGLT2 inhibitors. This guide compares their mechanisms of action, clinical efficacy based on available data, and the experimental protocols used in their evaluation.

Mechanism of Action

The fundamental difference between this compound and SGLT2 inhibitors lies in their therapeutic targets and mechanisms of action.

This compound , an investigational oral aldose reductase inhibitor, targets the polyol pathway.[1] In hyperglycemic states, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress, increased oxidative stress, and the formation of advanced glycation end products (AGEs). By inhibiting aldose reductase, this compound aims to mitigate these downstream pathological effects that contribute to myocardial fibrosis and dysfunction in diabetic cardiomyopathy.[2]

SGLT2 inhibitors , including empagliflozin, dapagliflozin, and canagliflozin, are a class of drugs that block the reabsorption of glucose in the proximal tubules of the kidneys, leading to glycosuria.[3][4] Their cardioprotective effects in diabetic cardiomyopathy are believed to be multifactorial and extend beyond glycemic control.[5][6] Proposed mechanisms include:

  • Hemodynamic Effects: Reduced preload through osmotic diuresis and natriuresis, and reduced afterload through modest blood pressure reduction.[7]

  • Metabolic Effects: A shift in cardiac metabolism from glucose and fatty acid oxidation towards more energy-efficient ketone bodies.[5]

  • Direct Cardiac Effects: Inhibition of the Na+/H+ exchanger in cardiomyocytes, leading to reduced intracellular sodium and calcium levels, which can improve mitochondrial function and reduce oxidative stress.[7]

  • Anti-inflammatory and Anti-fibrotic Effects: Reduction in pro-inflammatory cytokines and markers of fibrosis.[5][8]

Clinical Efficacy and Experimental Data

Direct head-to-head clinical trials comparing this compound and SGLT2 inhibitors are not yet available. The clinical efficacy of these agents is therefore assessed based on their respective placebo-controlled trials.

This compound: The ARISE-HF Trial

The primary clinical evidence for this compound in diabetic cardiomyopathy comes from the Phase 3 ARISE-HF trial.[1] This study evaluated the efficacy and safety of this compound in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[9]

Table 1: Key Efficacy Data from the ARISE-HF Trial of this compound

EndpointPlaceboThis compound (1500mg BID)p-value
Overall Population
Mean Change in Peak VO2 from Baseline over 15 months (ml/kg/min)-0.31[1]-0.01[1]0.210[1]
Subgroup Not on Concomitant SGLT2i/GLP-1 Agonists (62% of study population)
Mean Change in Peak VO2 from Baseline over 15 months (ml/kg/min)-0.54[1]+0.08[1]0.040[1]
Patients with ≥6% Worsening in Cardiac Functional Capacity46%[1]32.7%[1]0.035 (Odds Ratio: 0.56)[1]
Progression to Overt Heart Failure Not ReportedStatistically Significant Prevention vs. Placebo0.0285[10]

BID: twice daily

SGLT2 Inhibitors: Cardiovascular Outcome Trials

The cardiovascular benefits of SGLT2 inhibitors have been demonstrated in several large-scale cardiovascular outcome trials (CVOTs) in patients with type 2 diabetes, many of whom were at high risk for or had established cardiovascular disease.[11] While these trials were not exclusively focused on diabetic cardiomyopathy, they provide robust evidence for the reduction of heart failure-related outcomes.

Table 2: Key Heart Failure Outcomes from Major SGLT2 Inhibitor CVOTs

TrialSGLT2 InhibitorPrimary OutcomeReduction in Hospitalization for Heart Failure
EMPA-REG OUTCOMEEmpagliflozin14% reduction in 3-point MACE (CV death, nonfatal MI, nonfatal stroke)[12]35% reduction[5]
CANVAS ProgramCanagliflozin14% reduction in 3-point MACE[12]33% reduction[5]
DECLARE-TIMI 58DapagliflozinDid not demonstrate superiority for 3-point MACE, but showed a 27% reduction in a composite of CV death or hospitalization for heart failure.[5][12]27% reduction[5]

MACE: Major Adverse Cardiovascular Events; CV: Cardiovascular; MI: Myocardial Infarction

Experimental Protocols

ARISE-HF Trial (this compound)
  • Study Design: A multicenter, randomized, placebo-controlled, two-part study. Part A evaluated the safety and efficacy of two doses of this compound (1000mg BID and 1500mg BID) versus placebo over 15 months. Part B is an extension to evaluate long-term safety and efficacy.[13]

  • Participants: 675 adult patients with diabetic cardiomyopathy at high risk of progression to overt heart failure.[9]

  • Primary Efficacy Endpoint: Change from baseline in Peak VO2 (maximal oxygen consumption) as measured by cardiopulmonary exercise testing (CPET) at 15 months.[1] Peak VO2 is a measure of cardiac functional capacity.

  • Key Secondary and Subgroup Analyses: Pre-specified subgroup analysis of patients not on concomitant SGLT2 or GLP-1 therapies. Analysis of the number of patients with a clinically significant worsening in cardiac functional capacity (defined as a decrease of 6% or more in Peak VO2).[1]

SGLT2 Inhibitor Cardiovascular Outcome Trials (General Protocol Outline)
  • Study Design: Large, multicenter, randomized, double-blind, placebo-controlled trials.[11]

  • Participants: Thousands of patients with type 2 diabetes and established cardiovascular disease or at high risk for cardiovascular events.[11]

  • Primary Efficacy Endpoint: Typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[11][12]

  • Key Secondary Endpoints: Often included hospitalization for heart failure, all-cause mortality, and renal outcomes.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caficrestat_Mechanism Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AGEs AGEs Hyperglycemia->AGEs Non-enzymatic glycation AldoseReductase Aldose Reductase Glucose->AldoseReductase Excess Sorbitol Sorbitol AldoseReductase->Sorbitol OxidativeStress Oxidative Stress AldoseReductase->OxidativeStress NAD(P)H depletion OsmoticStress Osmotic Stress Sorbitol->OsmoticStress MyocardialDysfunction Myocardial Dysfunction & Fibrosis OsmoticStress->MyocardialDysfunction OxidativeStress->MyocardialDysfunction AGEs->MyocardialDysfunction This compound This compound This compound->AldoseReductase

Caption: this compound inhibits aldose reductase in the polyol pathway.

SGLT2i_Mechanism SGLT2i SGLT2 Inhibitors Kidney Kidney (Proximal Tubule) SGLT2i->Kidney NHE1 ↓ Na+/H+ Exchange SGLT2i->NHE1 Inflammation ↓ Inflammation & Fibrosis SGLT2i->Inflammation Glycosuria ↑ Glycosuria & Natriuresis Kidney->Glycosuria SystemicEffects Systemic Effects Hemodynamic ↓ Preload ↓ Afterload Glycosuria->Hemodynamic Metabolic ↑ Ketone Bodies ↓ Glucose Toxicity Glycosuria->Metabolic DirectCardiac Direct Cardiac Effects Cardioprotection Cardioprotection Hemodynamic->Cardioprotection Metabolic->Cardioprotection Mito Improved Mitochondrial Function NHE1->Mito Mito->Cardioprotection Inflammation->Cardioprotection

Caption: Multifactorial cardioprotective mechanisms of SGLT2 inhibitors.

Experimental Workflow

Experimental_Workflow Preclinical Preclinical Studies (e.g., db/db mice) Phase1 Phase 1 (Safety & PK/PD in healthy volunteers) Preclinical->Phase1 Phase2 Phase 2 (Dose-ranging & preliminary efficacy in patients with DbCM) Phase1->Phase2 Phase3 Phase 3 (ARISE-HF / CVOTs) (Large-scale efficacy & safety) Phase2->Phase3 Endpoint Primary Endpoint Assessment (e.g., Peak VO2, MACE) Phase3->Endpoint Regulatory Regulatory Review Endpoint->Regulatory

Caption: General drug development workflow for diabetic cardiomyopathy.

Conclusion

This compound and SGLT2 inhibitors represent two distinct approaches to treating diabetic cardiomyopathy. This compound, with its targeted inhibition of aldose reductase, has shown a potential to stabilize cardiac functional capacity, particularly in patients not on other advanced diabetes therapies.[1] However, it did not meet its primary endpoint in the overall study population of the ARISE-HF trial.[9]

In contrast, SGLT2 inhibitors have a broad, multifactorial mechanism of action and have demonstrated robust and consistent benefits in reducing hospitalizations for heart failure across multiple large-scale clinical trials in patients with type 2 diabetes.[5] While these trials were not specifically designed to assess diabetic cardiomyopathy as a primary outcome, the strong evidence for their cardioprotective effects has made them a cornerstone of therapy for patients with type 2 diabetes and cardiovascular disease.[11]

For drug development professionals, the journey of this compound highlights the challenges of targeting a single pathway in a complex, multifactorial disease like diabetic cardiomyopathy. The success of SGLT2 inhibitors underscores the potential benefits of therapies with pleiotropic effects that address multiple underlying pathophysiological mechanisms. Future research, including potential head-to-head trials and further elucidation of the mechanisms of these drugs, will be crucial in optimizing the management of diabetic cardiomyopathy.

References

Validating Caficrestat's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caficrestat (AT-001) with other therapeutic approaches for diabetic cardiomyopathy. It includes supporting experimental data, detailed methodologies, and visualizations to elucidate its mechanism of action.

This compound, an investigational potent aldose reductase inhibitor, is currently in late-stage clinical development for the treatment of diabetic cardiomyopathy. Its primary mechanism of action is the inhibition of aldose reductase, an enzyme in the polyol pathway that becomes overactive during hyperglycemia. This overactivity is implicated in the pathogenesis of diabetic complications, including cardiac damage.

Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, reduces glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent increase in osmotic stress, along with the depletion of NADPH and the generation of reactive oxygen species, are believed to contribute to cellular damage and the development of diabetic complications.

This compound acts by directly inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects. Preclinical studies have demonstrated that this inhibition can lead to improvements in cardiac function and a reduction in cardiac fibrosis and hypertrophy.

Polyol Pathway and the Effect of this compound Glucose Excess Glucose (Hyperglycemia) AR Aldose Reductase Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Cellular_Damage Cellular Damage (Osmotic Stress, Oxidative Stress) Sorbitol->Cellular_Damage Fructose Fructose SDH->Fructose This compound This compound (AT-001) This compound->AR Inhibits

Mechanism of this compound in the Polyol Pathway.

Comparative Performance Data

This section presents a comparison of this compound with other aldose reductase inhibitors and alternative therapeutic strategies for diabetic cardiomyopathy. The data is compiled from publicly available preclinical and clinical trial information.

Table 1: Comparison of Aldose Reductase Inhibitors in Preclinical Models of Diabetic Cardiomyopathy
FeatureThis compound (AT-001)Epalrestat
Model High-fat diet/streptozotocin-induced diabetic miceNot specified in readily available cardiac fibrosis studies
Key Findings - Improved diastolic function- Mitigated cardiac fibrosis and hypertrophy- Decreased myocardial fatty acid oxidation rates- Attenuated cardiac fibrosis in a pressure-overload model
Mechanism Insight Normalizes cardiac energy metabolismReduces collagen accumulation
Reference
Table 2: Overview of Clinical Trial Data for this compound (ARISE-HF)
EndpointResultSignificance
Primary Endpoint Stabilization of cardiac functional capacity (Peak VO2)Trend favoring this compound, but not statistically significant in the overall population (p=0.210)
Prespecified Subgroup Statistically significant improvement in Peak VO2 in patients not on SGLT2 or GLP-1 inhibitors (p=0.040)Suggests potential benefit in a specific patient population
Safety Generally safe and well-toleratedFavorable safety profile
Reference

Experimental Protocols

Aldose Reductase Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.

Materials:

  • Purified aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is proportional to the aldose reductase activity.

  • Calculate the percentage of inhibition by the test compound compared to a control reaction without the inhibitor.

Workflow for Aldose Reductase Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme, Cofactor, and Test Compound Prep_Enzyme->Mix Prep_Substrate Prepare Substrate (DL-glyceraldehyde) Prep_Cofactor Prepare Cofactor (NADPH) Prep_Cofactor->Mix Prep_Compound Prepare Test Compound Prep_Compound->Mix Initiate Initiate Reaction with Substrate Mix->Initiate Measure Measure Absorbance at 340 nm (Kinetic) Initiate->Measure Calculate Calculate Rate of NADPH Oxidation Measure->Calculate Determine Determine % Inhibition Calculate->Determine

Workflow for Aldose Reductase Activity Assay.
Assessment of Cardiac Fibrosis in a Mouse Model of Diabetic Cardiomyopathy

This protocol describes the induction of diabetic cardiomyopathy in mice and the subsequent evaluation of cardiac fibrosis.

Animal Model:

  • Use a validated mouse model of diabetic cardiomyopathy, such as the high-fat diet/streptozotocin (STZ)-induced model.

Experimental Groups:

  • Control (non-diabetic)

  • Diabetic + Vehicle

  • Diabetic + this compound

Procedure:

  • Induce diabetes in mice according to the established protocol.

  • Treat the diabetic mice with either vehicle or this compound for a specified duration.

  • At the end of the treatment period, euthanize the animals and harvest the hearts.

  • Fix the heart tissue in formalin and embed in paraffin.

  • Section the heart tissue and perform histological staining.

    • Masson's Trichrome Stain: To visualize collagen fibers (blue) and quantify the extent of fibrosis.

    • Picrosirius Red Stain: To specifically stain collagen fibers (red) for quantification under polarized light.

  • Capture images of the stained sections using a microscope.

  • Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

Workflow for Cardiac Fibrosis Assessment cluster_model Model & Treatment cluster_tissue Tissue Processing cluster_staining Histological Analysis Induce_Diabetes Induce Diabetic Cardiomyopathy in Mice Group Group Animals: - Control - Diabetic + Vehicle - Diabetic + this compound Induce_Diabetes->Group Treat Administer Treatment Group->Treat Harvest Harvest Hearts Treat->Harvest Fix_Embed Fix and Embed Tissue Harvest->Fix_Embed Section Section Tissue Fix_Embed->Section Stain Stain with Masson's Trichrome or Picrosirius Red Section->Stain Image Image Acquisition Stain->Image Quantify Quantify Fibrotic Area Image->Quantify

Workflow for Cardiac Fibrosis Assessment.

Conclusion

This compound demonstrates a clear mechanism of action through the inhibition of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Preclinical data strongly supports its potential to mitigate the pathological features of diabetic cardiomyopathy, including cardiac fibrosis and dysfunction. While the primary endpoint of the ARISE-HF clinical trial was not met in the overall population, the positive results in a prespecified subgroup warrant further investigation. This guide provides researchers with a foundational understanding of this compound's mechanism and the experimental approaches to validate its effects in new models, facilitating further research into this promising therapeutic candidate.

Caficrestat vs. Standard of Care for Diabetic Cardiomyopathy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caficrestat (AT-001), an investigational aldose reductase inhibitor, with the current standard of care for the management of diabetic cardiomyopathy (DbCM). The information is compiled from clinical trial data and published research to support evidence-based evaluation.

Executive Summary

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by myocardial dysfunction independent of coronary artery disease, hypertension, or significant valvular disease. The current standard of care focuses on managing cardiovascular risk factors, primarily through glycemic control and blood pressure management, with Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists showing significant cardiovascular benefits. This compound emerges as a novel therapeutic agent targeting the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This guide benchmarks the clinical performance of this compound against established therapeutic strategies for DbCM.

Quantitative Data Comparison

The following tables summarize the key quantitative data from the Phase 3 ARISE-HF trial for this compound and established efficacy data for standard of care therapies in related cardiovascular outcomes. It is important to note that direct head-to-head trials are not available; the data for this compound is from a placebo-controlled trial.

Table 1: Efficacy of this compound in the ARISE-HF Trial [1]

Endpoint Patient Population This compound (1500mg BID) Placebo Difference p-value
Change in Peak VO2 from Baseline to 15 Months (ml/kg/min) Overall Population-0.01-0.310.300.210
Change in Peak VO2 from Baseline to 15 Months (ml/kg/min) Subgroup not on SGLT2i/GLP-1 RA+0.08-0.540.620.040

Table 2: Safety and Tolerability of this compound in the ARISE-HF Trial

Adverse Event This compound (1000mg BID) This compound (1500mg BID) Placebo
Serious Adverse Events 12.3%17.3%14.3%
Treatment-Emergent Adverse Events 81.6%81.0%79.1%
Treatment-Related Discontinuations 9.6%9.5%3.9%

Mechanisms of Action

This compound: Aldose Reductase Inhibition

This compound is a potent and selective inhibitor of the enzyme aldose reductase.[1] In hyperglycemic states, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol.[2][3] This process consumes NADPH and leads to the accumulation of sorbitol, which can cause osmotic stress. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further disrupts the cellular redox balance. By inhibiting aldose reductase, this compound aims to prevent these detrimental downstream effects, including oxidative stress, inflammation, and cellular damage, which are thought to contribute to the pathophysiology of diabetic cardiomyopathy.[4][5][6]

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences High Intracellular Glucose High Intracellular Glucose Aldose Reductase Aldose Reductase High Intracellular Glucose->Aldose Reductase Activates Sorbitol Sorbitol Aldose Reductase->Sorbitol Converts Glucose to NADPH Depletion NADPH Depletion Aldose Reductase->NADPH Depletion Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol Dehydrogenase->Fructose Oxidative Stress Oxidative Stress Sorbitol Dehydrogenase->Oxidative Stress Myocardial Cell Damage Myocardial Cell Damage Osmotic Stress->Myocardial Cell Damage Inflammation Inflammation Oxidative Stress->Inflammation Inflammation->Myocardial Cell Damage This compound This compound This compound->Aldose Reductase Inhibits

Mechanism of Action of this compound.
Standard of Care: SGLT2 Inhibitors and GLP-1 Receptor Agonists

The current standard of care for patients with type 2 diabetes and established cardiovascular disease or at high risk for it often includes SGLT2 inhibitors and GLP-1 receptor agonists, due to their proven cardiovascular benefits.

  • SGLT2 Inhibitors: These agents block the reabsorption of glucose in the kidneys, leading to glucosuria.[7] Their cardioprotective mechanisms are multifactorial and include improved glycemic control, osmotic diuresis leading to reduced preload, modest blood pressure reduction, weight loss, and a shift in cardiac metabolism towards more efficient ketone body utilization.[7][8][9]

  • GLP-1 Receptor Agonists: These drugs mimic the action of the incretin hormone GLP-1, stimulating glucose-dependent insulin secretion and suppressing glucagon release.[10] Their cardiovascular benefits are attributed to improved glycemic control, weight loss, blood pressure reduction, and potential direct effects on the vasculature and myocardium, including anti-inflammatory and anti-atherosclerotic properties.[10][11][12][13]

cluster_0 SGLT2 Inhibitors cluster_1 GLP-1 Receptor Agonists SGLT2i SGLT2i Renal Glucose Reabsorption Renal Glucose Reabsorption SGLT2i->Renal Glucose Reabsorption Inhibit Metabolic Shift Metabolic Shift SGLT2i->Metabolic Shift Promote Glucosuria & Natriuresis Glucosuria & Natriuresis Reduced Preload & Afterload Reduced Preload & Afterload Glucosuria & Natriuresis->Reduced Preload & Afterload Cardioprotective Effects Cardioprotective Effects Reduced Preload & Afterload->Cardioprotective Effects Metabolic Shift->Cardioprotective Effects GLP-1 RA GLP-1 RA Insulin Secretion Insulin Secretion GLP-1 RA->Insulin Secretion Stimulate Glucagon Suppression Glucagon Suppression GLP-1 RA->Glucagon Suppression Promote Weight Loss Weight Loss GLP-1 RA->Weight Loss Anti-inflammatory Effects Anti-inflammatory Effects GLP-1 RA->Anti-inflammatory Effects Weight Loss->Cardioprotective Effects Anti-inflammatory Effects->Cardioprotective Effects

Mechanisms of Standard of Care Therapies.

Experimental Protocols

ARISE-HF Clinical Trial (for this compound)

The efficacy and safety of this compound were evaluated in the Phase 3, multicenter, randomized, double-blind, placebo-controlled ARISE-HF trial.[14]

  • Objective: To assess the ability of AT-001 (this compound) to improve or prevent the decline in exercise capacity in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[14]

  • Patient Population: The trial enrolled 675 adults with type 2 diabetes mellitus and diabetic cardiomyopathy. Key inclusion criteria included being 60 years or older, or 40 years or older with a diabetes duration of 10 or more years, or with mild to moderate loss of kidney function.[15] Exclusion criteria included a prior diagnosis of heart failure, a history of myocardial infarction, or coronary artery disease.[15]

  • Intervention: Patients were randomized to receive either this compound (1000 mg or 1500 mg twice daily) or a matching placebo, in addition to their standard diabetes care.[16]

  • Primary Endpoint: The primary endpoint was the change in peak oxygen uptake (Peak VO2) from baseline to 15 months.[1] Peak VO2 is a measure of cardiorespiratory fitness and is determined through a cardiopulmonary exercise test (CPET).[17][18]

  • Cardiopulmonary Exercise Testing (CPET) Protocol (General): While the specific protocol for ARISE-HF is not detailed, CPET for determining Peak VO2 in clinical trials typically involves a graded exercise test on a treadmill or cycle ergometer.[19] Exercise intensity is progressively increased until the patient reaches exhaustion. During the test, respiratory gases are analyzed to measure oxygen consumption, and the highest value achieved is recorded as Peak VO2.[17][20]

cluster_0 Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound (1500mg BID) This compound (1500mg BID) Randomization->this compound (1500mg BID) This compound (1000mg BID) This compound (1000mg BID) Randomization->this compound (1000mg BID) Placebo Placebo Randomization->Placebo Treatment Period (15 months) Treatment Period (15 months) Primary Endpoint Assessment Primary Endpoint Assessment Treatment Period (15 months)->Primary Endpoint Assessment This compound (1500mg BID)->Treatment Period (15 months) This compound (1000mg BID)->Treatment Period (15 months) Placebo->Treatment Period (15 months)

ARISE-HF Trial Workflow.

Conclusion

This compound, with its novel mechanism of aldose reductase inhibition, has demonstrated a stabilizing effect on cardiac functional capacity in a subgroup of patients with diabetic cardiomyopathy not treated with SGLT2 inhibitors or GLP-1 receptor agonists. While the primary endpoint in the overall population of the ARISE-HF trial was not met, the findings in the subgroup suggest a potential therapeutic niche. The current standard of care, particularly SGLT2 inhibitors and GLP-1 receptor agonists, offers broad cardiovascular benefits. Further research, including potential head-to-head trials, would be necessary to definitively position this compound within the therapeutic landscape for diabetic cardiomyopathy. The favorable safety profile of this compound is a positive attribute for its continued investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing evaluation of emerging therapies for this complex disease.

References

The Evolving Landscape of Aldose Reductase Inhibition: A Comparative Analysis of Caficrestat's Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, NY – November 10, 2025 – In the competitive field of developing therapies for diabetic complications, the therapeutic window of a drug candidate is a critical determinant of its potential clinical success. This is particularly true for Aldose Reductase Inhibitors (ARIs), where off-target effects have historically hampered development. This guide provides a detailed comparison of the therapeutic window of Caficrestat (AT-001), a next-generation ARI, with other notable ARIs, supported by experimental data.

The primary target of ARIs is aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. However, the structural similarity between ALR2 and aldehyde reductase (ALR1), an enzyme crucial for detoxifying various aldehydes, has been a significant hurdle. Non-selective inhibition of ALR1 can lead to adverse effects, thereby narrowing the therapeutic window.

This compound, developed by Applied Therapeutics, is a highly potent and selective ARI currently in late-stage clinical development for the treatment of Diabetic Cardiomyopathy (DbCM).[1][2][3] Preclinical data demonstrates its significantly improved selectivity for ALR2 over ALR1, suggesting a wider therapeutic window compared to earlier generation ARIs.

Quantitative Comparison of Inhibitory Potency and Selectivity

The therapeutic window of an ARI can be quantitatively assessed by comparing its inhibitory potency against the target enzyme, ALR2, versus its off-target effects on ALR1. This is often expressed as a selectivity ratio (IC50 for ALR1 / IC50 for ALR2). A higher ratio indicates greater selectivity and a potentially wider therapeutic window.

Aldose Reductase InhibitorIC50 for Aldose Reductase (ALR2)IC50 for Aldehyde Reductase (ALR1)Selectivity Ratio (ALR1/ALR2)
This compound (AT-001) 28.9 pM[4][5][6]No inhibition at 100x EC50[7]>300 (relative to Zopolrestat's affinity for ALR2)[7]
Zopolrestat 3.1 nM[8][9]27.0 µM[10]~8710
Epalrestat 10-26 nM[4]--
Sorbinil 2 µM[10]5.4 µM[10]2.7[10]
Fidarestat 26 nM[4]--
Ranirestat ---
Tolrestat 10 nM[10]0.72 µM[10]72[10]
Alrestatin 1 µM[10]148 µM[10]148[10]

Note: IC50 values are sourced from various publications and may have been determined under different experimental conditions. Direct head-to-head comparative studies are limited.

Data indicates that this compound possesses exceptionally high potency for ALR2, with an IC50 in the picomolar range.[4][5][6] More importantly, it demonstrates a remarkable selectivity with no significant inhibition of ALR1 at concentrations many times its effective concentration for ALR2.[7] This high selectivity is a key differentiator from first-generation ARIs like Sorbinil, which exhibited poor selectivity and subsequent safety concerns. While direct IC50 values for ALR1 for all compared ARIs are not consistently available in the literature, the data for this compound versus Zopolrestat highlights a significant advancement in targeted therapy.[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the polyol pathway and a general experimental workflow for assessing ARI activity.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH ARI Aldose Reductase Inhibitors (e.g., this compound) ARI->AR Inhibition ARI_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Purified Aldose Reductase (ALR2) Reaction Incubate Enzyme, Substrate, Cofactor, and Inhibitor Enzyme->Reaction Substrate Substrate (e.g., DL-glyceraldehyde) Substrate->Reaction Cofactor Cofactor (NADPH) Cofactor->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Spectro Spectrophotometric Measurement of NADPH oxidation at 340 nm Reaction->Spectro Calc Calculate % Inhibition and IC50 Value Spectro->Calc

References

Independent Validation of Caficrestat Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caficrestat has been investigated for its potential to treat diabetic cardiomyopathy by inhibiting aldose reductase, a key enzyme in the polyol pathway, which is implicated in diabetic complications. The Phase 3 ARISE-HF clinical trial evaluated the efficacy and safety of this compound in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure. While the trial did not meet its primary endpoint for the overall patient population, a pre-specified subgroup of patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit. In contrast, SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated significant cardiovascular benefits in large-scale clinical trials and are established treatment options for patients with type 2 diabetes and cardiovascular disease, including heart failure.

Quantitative Data Comparison

The following tables summarize the key quantitative data from the ARISE-HF trial for this compound and from representative studies of SGLT2 inhibitors and GLP-1 receptor agonists. It is important to note that this data is not from head-to-head comparative trials and should be interpreted with caution.

Table 1: this compound (AT-001) - ARISE-HF Phase 3 Trial Results [1][2][3][4]

EndpointPlaceboThis compound (1500mg BID)p-value
Overall Population
Mean Change in Peak VO2 from Baseline to 15 months (ml/kg/min)-0.31-0.010.210[1]
Subgroup Not on SGLT2i/GLP-1RA
Mean Change in Peak VO2 from Baseline to 15 months (ml/kg/min)-0.54+0.080.040[3]
Clinically Significant Worsening in Cardiac Functional Capacity (≥6% decline)46%32.7%0.035 (Odds Ratio 0.56)[3]

Table 2: Safety and Tolerability of this compound - ARISE-HF Trial

Adverse EventsPlaceboThis compound (1000mg BID)This compound (1500mg BID)
Serious Adverse Events14.3%12.3%17.3%
Treatment Emergent Adverse Events79.1%81.6%81%
Treatment-Related Discontinuations3.9%9.6%9.5%

Table 3: Efficacy of SGLT2 Inhibitors in Diabetic Cardiomyopathy (Representative Data) [5][6]

EndpointPlacebo/Standard CareSGLT2 InhibitorsRelative Risk Reduction
Hospitalization for Heart FailureVaries by studySignificantly Reduced~27-35%[5]
Cardiovascular DeathVaries by studySignificantly Reduced~15%[7]
All-cause Mortality and Heart Failure Hospitalization (Prospective Cohort Study)53.6% (Control)32.5%-

Table 4: Efficacy of GLP-1 Receptor Agonists in Diabetic Cardiomyopathy (Representative Data) [6][8]

EndpointPlacebo/Standard CareGLP-1 Receptor AgonistsRelative Risk Reduction
Major Adverse Cardiovascular Events (MACE)Varies by studySignificantly ReducedVaries by specific drug
All-cause Mortality and Heart Failure Hospitalization (Prospective Cohort Study)53.6% (Control)39.0%-
Combination SGLT2i + GLP-1RA (Prospective Cohort Study)53.6% (Control)23.7%-

Experimental Protocols

ARISE-HF Phase 3 Clinical Trial (this compound)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • Participants: 691 individuals with diabetic cardiomyopathy and reduced peak oxygen uptake (VO2).[4]

  • Intervention: Patients were randomized to receive placebo or ascending doses of this compound (AT-001) twice daily.

  • Primary Endpoint: The primary endpoint was the change in peak oxygen uptake (VO2) from baseline to 15 months.[1][2][3]

  • Key Inclusion Criteria: Diagnosis of diabetic cardiomyopathy.

  • Key Exclusion Criteria: Not specified in the provided search results.

  • Subgroup Analysis: A pre-specified subgroup analysis was conducted on patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound and the Polyol Pathway

This compound is an inhibitor of the enzyme aldose reductase. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first step in this pathway, converting glucose to sorbitol. The accumulation of sorbitol and subsequent oxidative stress are believed to contribute to the pathogenesis of diabetic complications, including diabetic cardiomyopathy.[9][10] By inhibiting aldose reductase, this compound aims to reduce the flux through this pathway and mitigate its downstream deleterious effects.

Glucose Excess Glucose (Hyperglycemia) Polyol_Pathway Polyol Pathway Glucose->Polyol_Pathway Sorbitol Sorbitol Accumulation Polyol_Pathway->Sorbitol Aldose Reductase Oxidative_Stress Oxidative Stress Sorbitol->Oxidative_Stress Cardiomyocyte_Damage Cardiomyocyte Damage & Diabetic Cardiomyopathy Oxidative_Stress->Cardiomyocyte_Damage This compound This compound (AT-001) Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits

Caption: this compound's mechanism of action in the polyol pathway.

ARISE-HF Clinical Trial Workflow

The ARISE-HF trial followed a standard workflow for a randomized controlled clinical trial.

Patient_Screening Patient Screening (Diabetic Cardiomyopathy) Randomization Randomization Patient_Screening->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Caficrestat_Group This compound (AT-001) Group Randomization->Caficrestat_Group Treatment_Period 15-Month Treatment Period Placebo_Group->Treatment_Period Caficrestat_Group->Treatment_Period Primary_Endpoint Primary Endpoint Analysis (Change in Peak VO2) Treatment_Period->Primary_Endpoint Safety_Analysis Safety & Tolerability Analysis Treatment_Period->Safety_Analysis Subgroup_Analysis Subgroup Analysis (No SGLT2i/GLP-1RA) Primary_Endpoint->Subgroup_Analysis

Caption: Workflow of the ARISE-HF Phase 3 clinical trial.

Comparative Landscape of Diabetic Cardiomyopathy Treatments

This diagram illustrates the logical relationship between this compound and the established alternative therapies for diabetic cardiomyopathy.

cluster_0 cluster_1 Diabetic_Cardiomyopathy Diabetic Cardiomyopathy Treatment_Approaches Treatment Approaches Diabetic_Cardiomyopathy->Treatment_Approaches This compound This compound (AT-001) (Aldose Reductase Inhibitor) Treatment_Approaches->this compound SGLT2i SGLT2 Inhibitors Treatment_Approaches->SGLT2i GLP1RA GLP-1 Receptor Agonists Treatment_Approaches->GLP1RA Established_Therapies Established Therapies with Proven CV Benefits Investigational_Therapy Investigational Therapy

Caption: Therapeutic landscape for diabetic cardiomyopathy.

References

Preclinical Performance of Caficrestat: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Preclinical Data for the Aldose Reductase Inhibitor Caficrestat in the Context of Diabetic Complications.

This compound (also known as AT-001) is an investigational, orally administered, potent aldose reductase inhibitor being developed by Applied Therapeutics.[1] It is currently in Phase III clinical trials for the treatment of diabetic cardiomyopathy and diabetic peripheral neuropathy.[2][3] The primary mechanism of action of this compound is the inhibition of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol, which in turn is thought to contribute to the pathogenesis of various diabetic complications.

While this compound is in late-stage clinical development, a comprehensive review of publicly available literature reveals a notable absence of head-to-head preclinical studies directly comparing its performance with other aldose reductase inhibitors or alternative therapeutic agents. The available information primarily focuses on its clinical trial design and outcomes. This guide, therefore, aims to provide a framework for understanding the preclinical evaluation of this compound by detailing its mechanism of action, the typical experimental models used for the conditions it targets, and the key endpoints assessed in such studies.

Mechanism of Action: Targeting the Polyol Pathway

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the presence of high blood glucose (hyperglycemia), a significant portion of glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol. Sorbitol is then slowly converted to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol and the subsequent increase in the NADH/NAD+ ratio during this process can lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs). These pathological changes are implicated in the development and progression of diabetic complications such as cardiomyopathy, neuropathy, retinopathy, and nephropathy. This compound, by potently inhibiting aldose reductase, aims to prevent the accumulation of sorbitol and thereby mitigate the downstream cellular damage.

Polyol_Pathway_Inhibition cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway Glucose High Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase (Excess Flux) Sorbitol Sorbitol Aldose_Reductase->Sorbitol Oxidative_Stress Oxidative Stress Aldose_Reductase->Oxidative_Stress (NADP+ depletion) Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose Sorbitol_Dehydrogenase->Fructose AGEs AGEs Formation Fructose->AGEs This compound This compound (AT-001) This compound->Aldose_Reductase Inhibits Experimental_Workflow cluster_model Animal Model of Diabetes cluster_treatment Treatment Groups Model e.g., STZ-induced diabetic rat Control Diabetic Control Model->Control Treatment This compound Treatment Model->Treatment Biochemical Biochemical Analysis (Sorbitol, Oxidative Stress) Control->Biochemical Functional Functional Analysis (Echocardiography, NCV) Control->Functional Histology Histopathological Analysis (Fibrosis, Nerve Morphology) Control->Histology Treatment->Biochemical Treatment->Functional Treatment->Histology

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caficrestat
Reactant of Route 2
Caficrestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.